molecular formula C11H11ClO3 B1504827 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid CAS No. 1145681-01-1

1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid

Cat. No.: B1504827
CAS No.: 1145681-01-1
M. Wt: 226.65 g/mol
InChI Key: PQVUQOBVSQOFKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid is a useful research compound. Its molecular formula is C11H11ClO3 and its molecular weight is 226.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c12-8-3-1-7(2-4-8)11(10(14)15)5-9(13)6-11/h1-4,9,13H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVUQOBVSQOFKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C2=CC=C(C=C2)Cl)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679927
Record name 1-(4-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1145681-01-1
Record name 1-(4-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structural Elucidation of 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth walkthrough for the structural elucidation of 1-(4-chlorophenyl)-3-hydroxycyclobutanecarboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, ensuring a robust and self-validating approach to confirming the molecular structure of this versatile building block in medicinal chemistry.[1] The unique arrangement of a substituted cyclobutane ring presents specific stereochemical questions that demand a multi-faceted analytical approach for unambiguous characterization.

Introduction: The Analytical Challenge

This compound (Molecular Formula: C₁₁H₁₁ClO₃, Molecular Weight: 226.66 g/mol ) is a small molecule with significant potential as an intermediate in the synthesis of biologically active compounds.[1] Its structure, featuring a four-membered carbocyclic ring with three distinct substituents, gives rise to the possibility of multiple stereoisomers. The primary challenge in its structural elucidation lies in unequivocally determining not only the connectivity of the atoms but also the relative stereochemistry of the chlorophenyl, hydroxyl, and carboxylic acid groups. This guide outlines a systematic workflow employing a suite of modern analytical techniques to achieve a complete and confident structural assignment.

The Strategic Workflow for Structural Elucidation

A successful structural elucidation hinges on the synergistic use of multiple analytical techniques.[2][3] Each method provides a unique piece of the puzzle, and their combined interpretation leads to a comprehensive understanding of the molecule's architecture. Our strategy involves a logical progression from confirming the molecular formula and identifying functional groups to establishing the carbon-hydrogen framework and finally, resolving the stereochemistry.

Structural_Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Core Structure & Connectivity cluster_2 Stereochemistry & Final Confirmation cluster_3 Computational Corroboration MS Mass Spectrometry (MS) Determine Molecular Weight & Formula FTIR FTIR Spectroscopy Identify Functional Groups MS->FTIR Complementary Info NMR_1D 1D NMR (¹H, ¹³C, DEPT) Identify Proton & Carbon Environments FTIR->NMR_1D Informs NMR Interpretation NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish C-H Framework & Connectivity NMR_1D->NMR_2D Foundation for 2D NMR_NOESY NOESY / ROESY Determine Spatial Proximity & Stereochemistry NMR_2D->NMR_NOESY Defines Stereochemical Questions COMP Computational Chemistry DFT Calculations to Predict NMR Shifts NMR_2D->COMP Provides Experimental Data for Comparison XRAY X-ray Crystallography (If Crystalline) Absolute 3D Structure NMR_NOESY->XRAY Confirms Solution-State Conformation COMP->NMR_NOESY Aids in NOE Interpretation

Caption: A strategic workflow for the structural elucidation of a small molecule.

Mass Spectrometry: Confirming the Molecular Blueprint

Mass spectrometry is the foundational technique for determining the molecular weight and elemental composition of a compound.[4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the analyte in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and preserve the molecular ion. Both positive and negative ion modes should be tested. Given the carboxylic acid, negative ion mode ([M-H]⁻) is expected to be highly sensitive.

  • Analysis: Analyze the sample using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to achieve high mass accuracy.[4]

Data Interpretation and Expected Results

The primary goal is to obtain an accurate mass measurement that can be used to determine the elemental composition.[4]

IonCalculated Exact MassObserved Exact Mass
[M-H]⁻ (C₁₁H₁₀³⁵ClO₃)⁻225.0295Hypothetical Data
[M-H]⁻ (C₁₁H₁₀³⁷ClO₃)⁻227.0265Hypothetical Data

A key confirmatory feature will be the isotopic pattern of chlorine. The presence of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio will result in two prominent peaks for the molecular ion, separated by two mass units. This isotopic signature provides strong evidence for the presence of a single chlorine atom in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Interpretation and Expected Results

For this compound, we anticipate several key absorption bands that confirm the presence of the hydroxyl and carboxylic acid functionalities.

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3300-2500O-H StretchCarboxylic AcidA very broad and strong band, often obscuring the C-H stretches.[6]
~3400O-H StretchAlcoholA moderately broad band, which may be superimposed on the carboxylic acid O-H stretch.[7]
~1710C=O StretchCarboxylic AcidA very strong and sharp absorption.[6][7]
~3000-2850C-H StretchAliphatic (sp³)Sharp peaks on the shoulder of the broad O-H band.
~3100-3000C-H StretchAromatic (sp²)Weaker, sharp peaks.
~1600, 1500C=C StretchAromatic RingTwo to three distinct bands of variable intensity.
~1320-1210C-O StretchCarboxylic Acid/AlcoholStrong intensity bands.[6]
~830C-H Out-of-Plane Bend1,4-Disubstituted BenzeneA strong band indicative of the para-substitution pattern.

The presence of the extremely broad O-H stretch from the carboxylic acid dimer and the sharp, intense C=O stretch are the most telling features in the FTIR spectrum.[6][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.[3][9] The puckered, non-planar conformation of the cyclobutane ring significantly influences chemical shifts and coupling constants, making a thorough analysis essential.[10]

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can exchange with the acidic proton, allowing for its observation.

  • 1D NMR Acquisition: Acquire ¹H NMR, ¹³C NMR, and DEPT-135 spectra.

  • 2D NMR Acquisition: Acquire key 2D correlation spectra:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings (H-C-C-H).[10]

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations (C-H).[10]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.

Data Interpretation and Predicted Spectral Data

The following table summarizes the predicted ¹H and ¹³C NMR data for the cis-isomer (where the hydroxyl and carboxylic acid groups are on the same face of the ring) as an illustrative example. Chemical shifts are highly dependent on solvent and conformation.[10][11]

Position LabelPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)¹H Multiplicity¹H Integration
1~50---
2, 4~45~2.5 - 3.0m4H
3~65~4.0 - 4.5m1H
5 (Ar-C)~140---
6, 10 (Ar-CH)~129~7.4d (J ≈ 8.5 Hz)2H
7, 9 (Ar-CH)~128~7.3d (J ≈ 8.5 Hz)2H
8 (Ar-C-Cl)~133---
11 (COOH)~175~12.0br s1H
3-OH-~5.0d1H

Note: Chemical shifts for cyclobutane rings can vary significantly based on stereochemistry and ring puckering.[10][12][13]

HMBC_Correlations cluster_mol Key HMBC Correlations cluster_correlations mol Structure with Numbering H6_10 H6/H10 (Aromatic) C1 C1 H6_10->C1 ³JHC C5 C5 H6_10->C5 ³JHC H2_4 H2/H4 (Cyclobutane) H2_4->C1 ²JHC H2_4->C5 ³JHC C11 C11 (COOH) H2_4->C11 ²JHC

Caption: Key HMBC correlations for structural confirmation.

Analysis of 2D NMR Data:

  • COSY: Would show correlation between the proton at C3 and the methylene protons at C2 and C4. It would also show that the protons at C2 and C4 are coupled to each other.

  • HSQC: Would directly link each proton signal (except the acidic OH protons) to its attached carbon, confirming the assignments in the table.

  • HMBC: This is crucial for connecting the different fragments. Key correlations would include:

    • The aromatic protons (H6/H10) to the quaternary carbon C1 and the ipso-carbon C5.

    • The cyclobutane methylene protons (H2/H4) to the quaternary carbon C1, the aromatic carbon C5, and the carboxyl carbon C11. These correlations firmly establish the connection between the aromatic ring, the cyclobutane ring, and the carboxylic acid at the C1 position.

Resolving Stereochemistry: NOESY and X-ray Crystallography

With the connectivity established, the final step is to determine the relative stereochemistry of the substituents on the cyclobutane ring.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY)

This experiment detects protons that are close in space, regardless of their bonding connectivity. For the cis-isomer, a cross-peak between the proton at C3 (the CH-OH proton) and the methylene protons on the same face of the ring (C2/C4) would be expected. For the trans-isomer, this correlation would be absent or very weak.

X-ray Crystallography: The Definitive Answer

If a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including absolute stereochemistry if a chiral resolution has been performed.[14][15] This technique is the gold standard for structural confirmation.[16]

Experimental Protocol:

  • Crystallization: Grow single crystals of the compound from a suitable solvent system (e.g., by slow evaporation).

  • Data Collection: Mount a crystal on a diffractometer and collect diffraction data using a focused beam of X-rays.[15]

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map, from which the atomic positions can be determined and refined.[14]

The Role of Computational Chemistry

Modern structural elucidation often employs computational methods, such as Density Functional Theory (DFT), to corroborate experimental findings.[17] By calculating the theoretical NMR chemical shifts for different possible isomers, one can compare these predictions to the experimental data. The isomer whose calculated shifts most closely match the experimental values is likely the correct one. This approach provides an additional layer of confidence in the structural assignment.[16]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the integrated interpretation of data from multiple analytical techniques. High-resolution mass spectrometry confirms the molecular formula, while FTIR spectroscopy identifies the key functional groups. A detailed analysis of 1D and 2D NMR spectra establishes the complete carbon-hydrogen framework and atomic connectivity. Finally, techniques like NOESY and, ideally, single-crystal X-ray diffraction provide the definitive stereochemical assignment. This rigorous, multi-technique approach ensures a high degree of confidence in the final structure, which is paramount for its application in drug discovery and development.

References

  • Kim, J., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research, 43(11), 1114-1127.
  • Pauli, G. F., et al. (2011). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Analytical and Bioanalytical Chemistry, 400(10), 3469-3479.
  • Ryan, R. D. (2023). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry.
  • Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab, UC Davis.
  • Ryan, R. D. (2023). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry.
  • Zare Shahneh, M. R. (2023). Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation. eScholarship, University of California.
  • BenchChem. (2025). An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes. BenchChem.
  • ResearchGate. (n.d.). Structure elucidation of small organic molecules by contemporary computational chemistry methods | Request PDF.
  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60.
  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes | Request PDF.
  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507.
  • Krauklis, A. E., et al. (2021). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Molecules, 26(21), 6531.
  • Hamid Raza, G., Bella, J., & Segre, A. L. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.
  • Ordóñez, A. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry and Biochemistry.
  • Zhang, Y., et al. (2021). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. RSC Advances, 11(26), 15815-15819.
  • Doc Brown's Chemistry. (n.d.).
  • Heo, J. W. (2019).
  • Autechaux. (n.d.). This compound CAS:933469-83-1. Autechaux.
  • Simbolon, I. M. R., et al. (2023). Analysis of Carbon Functional Groups through FTIR Patterns in The Preparation of Reduced Graphene Oxide (RGO). Journal of Physical Science, 34(1), 1-13.
  • Weng, L., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Earth and Space Chemistry, 7(12), 2534-2542.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR. Sigma-Aldrich.
  • National Center for Biotechnology Information. (n.d.). Cyclobutanecarboxylic acid. PubChem.
  • University of Colorado Boulder. (n.d.). Useful Spectroscopic Data. University of Colorado Boulder Department of Chemistry.
  • Arctom Scientific. (n.d.). CAS NO. 1353636-65-3 | this compound. Arctom Scientific.
  • Amerigo Scientific. (n.d.). This compound. Amerigo Scientific.
  • ChemicalBook. (n.d.). Cyclobutanecarboxylic acid, 1-(4-chlorophenyl)-3-hydroxy-, cis-. ChemicalBook.
  • ChemicalBook. (n.d.). This compound. ChemicalBook.
  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison.
  • NIST. (n.d.). Cyclobutylcarboxylic acid. NIST WebBook.
  • Chemistry LibreTexts. (2023). X-ray Crystallography. Chemistry LibreTexts.

Sources

physical and chemical properties of 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid

Introduction

This compound is a substituted cyclobutane derivative that serves as a valuable building block in modern organic synthesis and medicinal chemistry. Its rigid cyclobutane scaffold, combined with the specific arrangement of its functional groups—a carboxylic acid, a tertiary alcohol, and a 4-chlorophenyl ring—makes it a compelling intermediate for developing novel chemical entities.[1] The presence of multiple functional groups offers several handles for synthetic modification, allowing for the construction of diverse molecular architectures. This compound is particularly relevant for researchers exploring scaffolds for biologically active compounds, where the defined three-dimensional structure can be crucial for molecular recognition and pharmacological activity.[1]

This guide provides a comprehensive overview of the essential , details robust analytical methodologies for its characterization, and discusses its core chemical reactivity. The information is tailored for researchers, chemists, and drug development professionals who require a thorough understanding of this compound for its effective application in a laboratory setting.

Chemical Identity and Structure

Correctly identifying a chemical compound is the foundational step for any scientific investigation. The following identifiers and structural representations define this compound.

  • Chemical Name: this compound[2]

  • Synonyms: 1-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid[2][3]

  • CAS Number: 1353636-65-3[2][4]

  • Molecular Formula: C₁₁H₁₁ClO₃[2][4][5]

  • Molecular Weight: 226.66 g/mol [2][4][5][6]

Structural Representations:

  • 2D Structure:

    
    (A proper 2D structure image would be generated here)
    
  • SMILES (Simplified Molecular-Input Line-Entry System): OC1CC(C1)(C(O)=O)c2ccc(Cl)cc2[5][7]

  • InChI (International Chemical Identifier): InChI=1S/C11H11ClO3/c12-8-3-1-7(2-4-8)11(10(14)15)5-9(13)6-11/h1-4,9,13H,5-6H2,(H,14,15)[3][7]

  • InChI Key: PQVUQOBVSQOFKH-UHFFFAOYSA-N[3][7]

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, from reaction solvents to biological media. This section summarizes the known and predicted properties of this compound.

PropertyValueSource
Appearance Solid[7]
Boiling Point 409.9 ± 45.0 °CPredicted[2]
Density 1.464 ± 0.06 g/cm³Predicted[2]
pKa 4.00 ± 0.40Predicted[2]
Flash Point Not Applicable[7]

Note: Boiling point, density, and pKa values are computationally predicted and should be confirmed experimentally.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of the compound. Based on its molecular structure, the following spectral characteristics are expected.

¹H NMR (Proton Nuclear Magnetic Resonance)

A ¹H NMR spectrum in a suitable solvent (e.g., DMSO-d₆ or CDCl₃) would be expected to show:

  • Aromatic Protons: Two doublets in the aromatic region (~7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Cyclobutane Protons: A complex multiplet pattern in the aliphatic region (~2.0-3.0 ppm) corresponding to the four methylene protons on the cyclobutane ring. The diastereotopic nature of these protons would lead to complex splitting.

  • Methine Proton: A signal corresponding to the proton attached to the carbon bearing the hydroxyl group (-CH(OH)-), likely appearing as a multiplet.

  • Hydroxyl and Carboxylic Protons: Two broad singlets, which are exchangeable with D₂O. The carboxylic acid proton is typically found far downfield (>10 ppm), while the alcohol proton's shift is more variable.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum would display 11 distinct signals:

  • Aromatic Carbons: Four signals in the aromatic region (~120-140 ppm), including two signals for the protonated carbons and two for the quaternary carbons (one attached to the cyclobutane ring and one bearing the chlorine atom).

  • Carboxylic Carbon: A signal in the downfield region (~170-180 ppm).

  • Quaternary Cyclobutane Carbon: A signal for the carbon atom attached to both the phenyl ring and the carboxyl group.

  • Methine Carbon: The carbon attached to the hydroxyl group (-CH(OH)-).

  • Methylene Carbons: Two signals for the methylene (-CH₂-) carbons of the cyclobutane ring.

IR (Infrared) Spectroscopy

The IR spectrum provides information about the functional groups present:

  • O-H Stretching: A broad band from ~2500-3300 cm⁻¹ for the carboxylic acid O-H bond, and another O-H stretching band for the alcohol group.

  • C=O Stretching: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.[8]

  • C-O Stretching: A band in the 1050-1250 cm⁻¹ region for the alcohol C-O bond.

  • Aromatic C=C Stretching: Peaks in the ~1450-1600 cm⁻¹ region.

  • C-Cl Stretching: A signal in the fingerprint region, typically around 1000-1100 cm⁻¹ for an aryl chloride.

Mass Spectrometry (MS)

Under Electrospray Ionization (ESI) in negative mode, the primary ion observed would be the deprotonated molecule [M-H]⁻ at m/z 225.04. In positive mode, [M+H]⁺ or [M+Na]⁺ might be observed. High-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₁₁H₁₁ClO₃. The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) would be a key diagnostic feature.

Chemical Reactivity and Stability

The reactivity of this molecule is dictated by its three principal functional groups.

  • Carboxylic Acid: This group is acidic (predicted pKa ~4.00) and can undergo typical reactions such as deprotonation to form a carboxylate salt, esterification with alcohols under acidic conditions, and conversion to an amide via an activated intermediate (e.g., an acyl chloride).

  • Secondary Alcohol: The hydroxyl group can be oxidized to a ketone, esterified with acyl chlorides or anhydrides, or converted into an ether.

  • Chlorophenyl Group: The aromatic ring is moderately deactivated to electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atom and the cyclobutane ring. Substitution reactions would be directed to the ortho and para positions relative to the cyclobutane substituent (meta to the chlorine).

Stability: The compound should be stored in a cool, dry place, as recommended (2-8°C), to prevent potential degradation.[2] It is a combustible solid.

Analytical Methodologies

Accurate characterization requires robust analytical methods. The following protocols provide a framework for assessing the purity and identity of this compound.

Purity Determination by Reverse-Phase HPLC (RP-HPLC)

Rationale: RP-HPLC is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility for moderately polar small molecules. A C18 column is chosen for its versatility in retaining compounds with aromatic character. The acidic mobile phase modifier (formic acid) ensures the carboxylic acid remains protonated, leading to sharp, symmetrical peaks. UV detection is ideal as the chlorophenyl group is a strong chromophore.

Protocol:

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Start at 30% B, hold for 1 minute.

    • Linear ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B over 1 minute.

    • Equilibrate at 30% B for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 1:1 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution. Dilute as necessary.

  • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • Analysis: Inject the sample solution and integrate the peak area to determine purity as a percentage of the total area.

Identity Confirmation by LC-MS

Rationale: Coupling the HPLC method described above to a mass spectrometer provides definitive mass confirmation.

Protocol:

  • Use the same HPLC conditions as in section 5.1.

  • Divert the column effluent to an ESI-MS source.

  • Scan for ions in both positive and negative modes.

  • Expected Result: In negative mode, observe a peak at m/z = 225.04, corresponding to [C₁₁H₁₀ClO₃]⁻. Confirm the characteristic chlorine isotope pattern.

Characterization Workflow

The following diagram illustrates a comprehensive workflow for the initial characterization and quality control of a new batch of the compound.

G cluster_0 Initial Assessment cluster_1 Physicochemical Characterization cluster_2 Structural Confirmation & Purity cluster_3 Final Decision Sample Receive Sample Visual Visual Inspection (Color, Form) Sample->Visual Solubility Solubility Screening (Aq. & Org. Solvents) Visual->Solubility MP Melting Point (Capillary Method) Solubility->MP NMR NMR Spectroscopy (¹H, ¹³C) Solubility->NMR TGA Thermogravimetric Analysis (TGA) MP->TGA MS High-Resolution MS NMR->MS IR FTIR Spectroscopy MS->IR HPLC HPLC-UV Purity (>95%?) IR->HPLC Pass Qualified for Use HPLC->Pass Yes Fail Requires Further Purification HPLC->Fail No

Caption: Logical workflow for the complete characterization of the title compound.

Synthetic Considerations

While a detailed synthetic procedure is beyond the scope of this guide, understanding its synthesis is crucial for anticipating potential impurities. A plausible approach could involve the reaction of a 4-chlorophenyl Grignard reagent with a cyclobutanone derivative bearing an ester group, followed by selective reduction and hydrolysis.

G cluster_reagents reagent reagent Start1 4-Chlorobromobenzene Grignard Grignard Formation Start1->Grignard Start2 Cyclobutanone Precursor Addition Nucleophilic Addition Start2->Addition Grignard->Addition r1 1. Mg, THF reagent_add + Addition->reagent_add r2 2. Hydrolysis Product Target Molecule reagent_add->Product Workup & Purification

Caption: A high-level schematic for a plausible synthesis of the target compound.

Purification would typically involve an aqueous workup to remove inorganic salts, followed by extraction into an organic solvent. Final purification could be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Safety and Handling

It is imperative to handle this compound with appropriate safety precautions.

  • GHS Pictogram: GHS06 (Skull and Crossbones)[7]

  • Signal Word: Danger[7] (Note: Some suppliers may list "Warning"[2][4])

  • Hazard Statements:

    • H301: Toxic if swallowed.[7]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Statements:

    • P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[7]

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage temperature is 2-8°C.[2]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. Handle in a chemical fume hood.

Disclaimer: Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling the compound.

Conclusion

This compound is a synthetically useful building block with well-defined structural features. Its characterization relies on a standard suite of analytical techniques, including NMR, MS, IR, and HPLC, which together can confirm its identity and purity. A thorough understanding of its physicochemical properties, spectroscopic profile, and chemical reactivity is essential for its successful application in research and development, particularly in the fields of medicinal chemistry and materials science.

References

  • This compound - Amerigo Scientific. (URL: [Link])

  • CAS NO. 1353636-65-3 | this compound | Catalog BD-A272751 | Arctom. (URL: [Link])

  • This compound CAS:933469-83-1. (URL: [Link])

  • 1-(4-Chlorophenyl)cyclobutanecarboxylicacid | C11H11ClO2 | MD Topology | NMR | X-Ray. (URL: [Link])

  • Method for Synthesis of 4-(4-Hydroxyphenyl)cycloalkanedicarboxylic Acids Based on SEAr Alkylation - Eco-Vector Journals Portal. (URL: [Link])

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju. (URL: [Link])

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (URL: [Link])

  • Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines - NIH. (URL: [Link])

Sources

The Cyclobutane Motif: A Technical Guide to Synthesis, Analysis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Embracing the Strain – The Resurgence of the Cyclobutane Ring in Medicinal Chemistry

For decades, the cyclobutane ring was often viewed by medicinal chemists with a degree of apprehension. Its inherent ring strain, approximately 26 kcal/mol, suggested potential instability and synthetic intractability.[1] However, a paradigm shift has occurred. Researchers and drug development professionals now recognize that this very strain imparts a unique three-dimensional (3D) geometry that can be highly advantageous for molecular recognition and optimizing pharmacokinetic profiles.[1][2][3] The puckered conformation of the cyclobutane ring offers a rigid scaffold that can orient substituents in precise vectors, filling hydrophobic pockets and acting as a powerful bioisosteric replacement for planar aromatic rings or conformationally flexible systems.[1][2][4] This strategic substitution can lead to significant improvements in critical drug-like properties, including metabolic stability and aqueous solubility.[1][4]

This in-depth technical guide provides a comprehensive overview of the core principles and practical methodologies for the discovery and development of novel cyclobutane-containing compounds. We will delve into the causality behind experimental choices, from the selection of synthetic strategies to the intricacies of structural elucidation, providing field-proven insights for researchers at the forefront of pharmaceutical innovation.

Part 1: Strategic Approaches to Cyclobutane Synthesis: Beyond the [2+2]

While the [2+2] cycloaddition is arguably the most prominent method for constructing the cyclobutane core, a diverse array of synthetic strategies is available to the modern chemist.[5][6][7] The choice of method is dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

The Workhorse: [2+2] Cycloaddition Reactions

The direct union of two olefinic components remains the most common and versatile approach to cyclobutane synthesis.[6][7] These reactions can be initiated through various means, each with its own set of advantages and mechanistic nuances.

  • Photochemical [2+2] Cycloadditions: The use of ultraviolet (UV) light to excite an alkene to a reactive state is a classic and powerful method for inducing cycloaddition.[8][9] This approach is particularly effective for the synthesis of complex polycyclic systems through intramolecular reactions.[8][10] The regioselectivity of these reactions can often be controlled by the electronic nature of the substituents on the alkenes.[11]

    • Causality in Action: In the total synthesis of natural products like hippolachnin A, a [2+2] photocycloaddition was the key step in constructing the strained carbocyclic core, a transformation that would be challenging to achieve with thermal methods alone.[9]

  • Thermal [2+2] Cycloadditions: While less common for simple alkenes due to high activation barriers, thermal [2+2] cycloadditions are highly effective for activated alkenes such as ketenes.[11] The reaction of a ketene with an alkene is a concerted [π2s + π2a] cycloaddition, which is thermally allowed by the Woodward-Hoffmann rules.

  • Metal-Catalyzed [2+2] Cycloadditions: The use of transition metal catalysts has expanded the scope of [2+2] cycloadditions, often proceeding under milder conditions and with greater control over stereoselectivity.[9] Catalysts based on ruthenium, for example, can facilitate the cycloaddition of enones through a visible-light-mediated photoredox process.[12]

Intramolecular Cyclizations: Forging Rings from Within

Intramolecular reactions provide a powerful means of constructing cyclobutane rings with a high degree of stereocontrol, particularly for the synthesis of bicyclic and polycyclic systems.

  • Intramolecular Nucleophilic Cyclization: This strategy involves the ring closure of a linear precursor containing both a nucleophile and a suitable leaving group. For instance, the treatment of a γ-haloketone with a base can induce an intramolecular enolate alkylation to form a cyclobutanone. In the synthesis of solanoeclepin A, an intramolecular cyclization was initiated by treating a precursor with LDA, leading to the formation of the key cyclobutane intermediate.[9]

  • Transition-Metal Catalyzed Intramolecular Allylic Alkylation: Palladium(0) catalysts are particularly effective in promoting the intramolecular cyclization of substrates containing an allylic carbonate and a nucleophilic moiety, providing a regioselective route to functionalized cyclobutanes.[9]

Ring Expansion and Contraction Strategies

Manipulating the size of existing rings offers an alternative pathway to the cyclobutane core.

  • Ring Expansion of Cyclopropanes: The strain in cyclopropylcarbinyl systems can be harnessed to drive ring expansion to the corresponding cyclobutane. This can be achieved under both thermal and acid-catalyzed conditions. A Lewis acid-catalyzed cycloisomerization of alkylidenecyclopropane acylsilanes has been developed to access bicyclic systems containing a cyclobutane ring.[13]

Experimental Workflow: A Generalized Approach

The following diagram illustrates a typical workflow for the synthesis and initial characterization of a novel cyclobutane-containing compound.

experimental_workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_characterization Structural Elucidation start Select Synthetic Strategy ([2+2], Cyclization, etc.) reaction Perform Reaction (Monitor by TLC/GC-MS) start->reaction workup Aqueous Workup & Solvent Removal reaction->workup purification Chromatography (Flash, HPLC, SFC) workup->purification purity_check Assess Purity (NMR, LC-MS) purification->purity_check nmr NMR Spectroscopy (1H, 13C, 2D) purity_check->nmr ms Mass Spectrometry (HRMS) purity_check->ms ir IR Spectroscopy purity_check->ir final_structure Confirm Structure & Stereochemistry nmr->final_structure ms->final_structure ir->final_structure

Caption: A generalized workflow for the synthesis and characterization of novel cyclobutane compounds.

Part 2: The Art of Purification and the Science of Structural Elucidation

The unique physical properties of cyclobutane derivatives can present challenges and opportunities in their purification and structural analysis.

Purification Strategies: Navigating Isomeric Complexity

The separation of cyclobutane isomers, particularly stereoisomers, often requires specialized chromatographic techniques due to their similar physical properties.[14]

Technique Stationary Phase Mobile Phase Best Suited For
Normal-Phase Chromatography Silica GelNon-polar (e.g., Hexanes/Ethyl Acetate)Less polar to moderately polar cyclobutane derivatives.[14]
Reversed-Phase HPLC C18Polar (e.g., Acetonitrile/Water)Polar cyclobutane isomers.[14]
Chiral Chromatography (HPLC/SFC) Chiral Stationary Phase (CSP)Non-polar with alcohol modifierResolution of enantiomers.[14]
Structural Elucidation: Deciphering the Puckered Ring

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural and conformational analysis of cyclobutanes.[15]

  • ¹H NMR Spectroscopy: The proton NMR spectra of cyclobutanes can be complex due to the puckered nature of the ring, which leads to non-equivalent axial and equatorial protons.[16][17] The chemical shifts and coupling constants are highly sensitive to the ring's conformation and the orientation of substituents.[18][19]

  • ¹³C NMR Spectroscopy: The carbon chemical shifts in cyclobutanes are typically found in the range of 10-45 ppm for unsubstituted carbons. The strain of the ring influences these chemical shifts.

  • 2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are indispensable for unambiguously assigning proton and carbon signals and establishing the connectivity within complex cyclobutane derivatives.[15]

Conformational Analysis: The Puckered Equilibrium

The cyclobutane ring is not planar but exists in a dynamic equilibrium between two puckered or "butterfly" conformations to alleviate torsional strain.[15][17] The substituent's preference for an axial or equatorial position is influenced by steric and electronic factors.[16] This conformational preference can be elucidated through detailed analysis of vicinal proton-proton coupling constants (³JHH) using the Karplus relationship.[15]

puckering cluster_conformation Cyclobutane Ring Puckering puckered1 Puckered Conformer 1 (Axial Substituent) puckered2 Puckered Conformer 2 (Equatorial Substituent) transition_state Planar Transition State puckered1->transition_state ΔG‡ transition_state->puckered2 ΔG‡

Caption: The dynamic equilibrium between the two puckered conformations of a monosubstituted cyclobutane.

Part 3: The Cyclobutane Moiety in Drug Design: Case Studies and Future Perspectives

The incorporation of a cyclobutane ring into a drug candidate is a deliberate strategy to enhance its pharmacological properties.[1][2]

Cyclobutane as a Bioisostere

A key application of the cyclobutane motif is as a bioisosteric replacement for other functional groups, most notably aromatic rings.[4] This substitution increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with higher clinical success rates.[4]

  • Case Study: Ivosidenib (Tibsovo®): In the development of this inhibitor of isocitrate dehydrogenase 1 (IDH1), a difluorocyclobutyl amine was used to replace a metabolically labile cyclohexyl amine.[3] This strategic modification significantly improved the metabolic stability of the compound, contributing to its favorable pharmacokinetic profile.[3]

Conformational Restriction and Pharmacophore Presentation

The rigid, puckered nature of the cyclobutane ring can lock a molecule into a bioactive conformation, thereby increasing its potency and selectivity.[1][2][3] It can also serve as a scaffold to orient key pharmacophoric groups in a precise spatial arrangement for optimal interaction with a biological target.

  • Case Study: Boceprevir (Victrelis®): This hepatitis C virus (HCV) NS3/4A protease inhibitor features a cyclobutylmethyl group.[3] The cyclobutane ring plays a crucial role in positioning the molecule within the enzyme's active site.

The increasing appreciation for the role of 3D structure in drug design, coupled with advances in synthetic methodology, ensures that the cyclobutane ring will continue to be a valuable tool in the medicinal chemist's arsenal.[1] The development of novel, efficient, and scalable methods for the synthesis of diverse cyclobutane derivatives remains an active and important area of research.[20][21][22]

Experimental Protocols

Protocol 1: Visible-Light-Mediated [2+2] Cycloaddition of Enones

This protocol is a general procedure for the heterodimerization of dissimilar acyclic enones using a ruthenium-based photocatalyst.[12][23]

Materials:

  • Aryl enone (1.0 equiv)

  • Alkene coupling partner (1.5 equiv)

  • Ru(bpy)₃Cl₂ (1-2 mol%)

  • Anhydrous, degassed solvent (e.g., acetonitrile)

  • Schlenk flask or similar reaction vessel

  • Visible light source (e.g., blue LED lamp)

  • Stir plate

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl enone, the alkene coupling partner, and Ru(bpy)₃Cl₂.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at room temperature.

  • Irradiate the mixture with a visible light source.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The reaction should be monitored for the consumption of starting materials and the formation of a new, less polar spot by TLC. The final product's structure and stereochemistry must be confirmed by NMR spectroscopy.

Protocol 2: Purification of Cyclobutane Diastereomers by Flash Chromatography

This protocol provides a general method for the separation of cyclobutane diastereomers.[14]

Materials:

  • Crude mixture of cyclobutane diastereomers

  • Silica gel (for flash chromatography)

  • Glass column

  • Solvent system (e.g., hexanes/ethyl acetate, determined by TLC analysis)

  • Fraction collection tubes

  • TLC plates and developing chamber

Procedure:

  • Prepare a slurry of silica gel in the initial, non-polar eluent.

  • Pack the column with the silica slurry.

  • Dissolve the crude sample in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the dry sample onto the top of the packed column.

  • Begin elution with the non-polar solvent, gradually increasing the polarity of the mobile phase (gradient elution).

  • Collect fractions of the eluate.

  • Analyze the collected fractions by TLC to identify those containing the purified isomers.

  • Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Self-Validation: The purity of the separated isomers should be assessed by ¹H NMR spectroscopy and/or LC-MS.

Protocol 3: NMR Sample Preparation and Data Acquisition for Structural Elucidation

This protocol outlines the steps for preparing a sample for NMR analysis and acquiring standard 1D and 2D spectra.[15]

Materials:

  • Purified cyclobutane compound (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Dissolve the purified cyclobutane sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum.

  • Acquire 2D NMR spectra as needed for full structural assignment (e.g., COSY, HSQC, HMBC).

  • Process the acquired data (Fourier transform, phase correction, baseline correction, and referencing).

Self-Validation: The quality of the spectra is self-validating through the sharpness and symmetry of the peaks and the flatness of the baseline. The structural assignment is validated by the consistency of all 1D and 2D NMR data.

References

  • Recent advances in the application of [2+2] cycloaddition in the chemical synthesis of cyclobutane-containing n
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (Link not available)
  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PubMed. Nat Prod Bioprospect. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - Semantic Scholar. Semantic Scholar. [Link]

  • (PDF) Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - ResearchGate. ResearchGate. [Link]

  • Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed. J Org Chem. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC. Bentham Science Publishers. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (Link not available)
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews - ACS Publications. Chemical Reviews. [Link]

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions | Chemical Reviews - ACS Publications. Chemical Reviews. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central. ChemMedChem. [Link]

  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study | The Journal of Organic Chemistry. The Journal of Organic Chemistry. [Link]

  • (PDF) Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. ResearchGate. [Link]

  • Recent advances in the total synthesis of cyclobutane-containing n
  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study | The Journal of Organic Chemistry - ACS Publications. The Journal of Organic Chemistry. [Link]

  • Cyclobutane Synthesis - Andrew G Myers Research Group. Harvard University. [Link]

  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC - NIH. ACS Macro Lett. [Link]

  • Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing). Green Chemistry. [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates - PubMed. ChemMedChem. [Link]

  • Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes - NIH. Chem Sci. [Link]

  • Cyclobutane synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical - Organic Chemistry Frontiers (RSC Publishing). Organic Chemistry Frontiers. [Link]

  • Cycloalkanes. Imperial College London. [Link]

  • (PDF) CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. ResearchGate. [Link]

  • Chemists develop new process for the production of ring-shaped molecules - Universität Münster. Universität Münster. [Link]

  • Photochemical Cycloaddition as a Gateway to Bicyclic Lactones: Toward Tricyclic Iridoid-Inspired Scaffolds - Scirp.org. scirp.org. [Link]

  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions - Radboud Repository. Radboud University. [Link]

  • Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere. Thieme. [Link]

  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization | ACS Macro Letters. ACS Macro Letters. [Link]

  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization - PubMed. ACS Macro Lett. [Link]

  • Electrochemical Cyclobutane Synthesis in Flow: Scale-Up of a Promising Melt-Castable Energetic Intermediate | Organic Process Research & Development - ACS Publications. Organic Process Research & Development. [Link]

  • Synthesis and reactivity of compounds with cyclobutane ring(s). 19. Intramolecular thermal cyclization reactions of N,N-diacryloylamines | Semantic Scholar. Journal of the American Chemical Society. [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry - ACS Publications. The Journal of Organic Chemistry. [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC. J Org Chem. [Link]

  • A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed. Magn Reson Chem. [Link]

  • NMR Spectroscopy of Cyclobutanes | Request PDF - ResearchGate. ResearchGate. [Link]

  • 1H NMR spectrum of cyclobutene, 13C NMR spectra of cyclobutene, chemical shifts spectra of cyclobutene doc brown's advanced level organic chemistry revision notes. (Link not available)
  • Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Comput

Sources

biological activity of 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Potential of 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic Acid

Executive Summary

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer unique three-dimensional structures and favorable pharmacokinetic properties is paramount. The cyclobutane ring, a strained carbocycle, has emerged as a valuable motif, imbuing drug candidates with conformational rigidity that can lead to enhanced potency and selectivity.[1] This guide focuses on the untapped potential of this compound, a compound that marries the structural benefits of the cyclobutane core with the well-established pharmacophoric contributions of a 4-chlorophenyl group and the reactive potential of hydroxyl and carboxylic acid functionalities. While direct biological activity data for this specific molecule is not yet prevalent in published literature, this whitepaper will synthesize data from structurally related compounds to illuminate its potential as a versatile scaffold for developing novel therapeutics in oncology, infectious diseases, and neurology. We will explore its chemical properties, hypothesize synthetic routes for library generation, propose key biological targets, and provide detailed experimental workflows for its validation.

Introduction: The Strategic Value of the Cyclobutane Scaffold

The cyclobutane ring is increasingly utilized in medicinal chemistry as a bioisosteric replacement for more common groups, such as gem-dimethyl or phenyl rings. Its defining characteristic is a rigid, puckered conformation which, unlike flexible cycloalkanes, restricts the spatial orientation of its substituents. This structural constraint can be a significant advantage in drug design for several reasons:

  • Enhanced Potency and Selectivity: By locking substituents into a specific conformation, the cyclobutane scaffold can promote a more favorable and precise interaction with the target protein's binding pocket, potentially increasing potency and reducing off-target effects.

  • Improved Pharmacokinetic (PK) Profile: The introduction of a cyclobutane motif can improve metabolic stability by blocking sites of metabolism. Its three-dimensional nature can also reduce planar interactions associated with aromatic systems, sometimes leading to better solubility and oral bioavailability.[1]

  • Novelty and Patentability: As an underutilized scaffold compared to more traditional rings, it provides access to novel chemical space, a key consideration for developing new intellectual property.[1]

Several successful drugs, including the chemotherapy agent Carboplatin and the hepatitis C virus (HCV) protease inhibitor Boceprevir, incorporate a cyclobutane ring, validating its utility in creating effective therapeutic agents.

Chemical Profile and Synthetic Strategy

The subject of this guide, this compound, is a solid compound with the key structural features necessary for a versatile drug discovery building block.[2][3]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₁ClO₃[2][3]
Molecular Weight 226.66 g/mol [2][3]
CAS Number 933469-83-1[4]
SMILES OC1CC(C1)(C(O)=O)c2ccc(Cl)cc2[2][3]
InChI Key PQVUQOBVSQOFKH-UHFFFAOYSA-N[2]

The molecule's structure is notable for three key components:

  • The 1,3-disubstituted Cyclobutane Core: Provides the rigid scaffold.

  • The 4-Chlorophenyl Group: This moiety is common in bioactive molecules, contributing to lipophilicity and potentially engaging in specific interactions like halogen bonding within a protein binding site.

  • Orthogonal Functional Groups: The hydroxyl (-OH) and carboxylic acid (-COOH) groups are ideal handles for chemical modification, allowing for the creation of ester, amide, or ether derivatives to build a diverse chemical library and fine-tune the molecule's properties.

Hypothesized Synthetic Workflow

While a specific synthesis for this exact molecule is not detailed in the available literature, a plausible route can be constructed based on established methods for creating similar cyclobutane structures.[5] A potential strategy involves a Knoevenagel condensation followed by a diastereoselective reduction.

Synthetic_Workflow start 4-Chlorophenyl cyclobutanone intermediate1 Cyclobutylidene Meldrum's Acid Derivative start->intermediate1 Knoevenagel Condensation meldrum Meldrum's Acid meldrum->intermediate1 intermediate2 cis-1,3-Disubstituted Cyclobutane Intermediate intermediate1->intermediate2 Diastereoselective Reduction (e.g., NaBH₄) final_product 1-(4-Chlorophenyl)-3- hydroxycyclobutanecarboxylic acid intermediate2->final_product Hydrolysis & Decarboxylation

Caption: Hypothesized synthetic route for the target compound.

Potential Biological Targets and Therapeutic Applications

By analyzing the biological activities of structurally analogous compounds, we can project potential therapeutic avenues for derivatives of this compound.

Antifungal Agent: Succinate Dehydrogenase (SDH) Inhibition

Derivatives of 1-aminocyclobutanecarboxylic acid have demonstrated potent antifungal activity by inhibiting succinate dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain and citric acid cycle.[6] Inhibition of SDH disrupts cellular energy production, leading to fungal cell death. Given the shared cyclobutane core, it is plausible that derivatives of our target compound could be designed to fit into the SDH binding pocket.

SDH_Inhibition cluster_mito Mitochondrial Inner Membrane SDH Succinate Dehydrogenase (Complex II) Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e⁻ transfer Succinate Succinate Succinate->SDH oxidized to Molecule 1-(4-Chlorophenyl)-3-hydroxy... (Derivative) Molecule->SDH INHIBITS ATP ATP Production (Blocked) ETC->ATP

Caption: Proposed mechanism of action via SDH inhibition.

Anticancer Agent: PI3K/Akt/mTOR Pathway Inhibition

The 4-chlorophenyl moiety is a common feature in kinase inhibitors. Notably, certain 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives have demonstrated anticancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway.[7] This pathway is frequently dysregulated in various cancers and controls cell proliferation, growth, and survival. The rigid scaffold of our target compound could serve as an excellent foundation for designing potent and selective inhibitors of key kinases within this cascade, such as PI3K or Akt.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Molecule Scaffold-based Inhibitor Molecule->PI3K INHIBITS

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Other Potential Applications
  • Antibacterial Agents: Research on 4-(4-chlorophenyl)-cyclohexane carbohydrazide derivatives has shown them to possess antibacterial activity, suggesting that the 4-chlorophenyl motif, when combined with a cycloalkane core, can be a viable starting point for developing new antibiotics.[8]

  • Neuropathic Pain: A structurally related compound, 3-(4-Chlorophenyl)-4-(2-hydroxyphenyl) 1,3-oxazetidin-2-one, has shown therapeutic potential in animal models of diabetic neuropathic pain, indicating that this scaffold could be explored for neurological applications.[9]

Proposed Experimental Workflows for Validation

To systematically evaluate the biological potential of a library derived from this compound, a tiered screening approach is recommended.

Overall Screening Cascade

This workflow ensures that resources are focused on the most promising compounds, starting with broad primary screens and moving towards more specific, mechanism-of-action studies.

Screening_Cascade A Tier 1: Primary Screening (e.g., Cytotoxicity, Antifungal MIC) B Tier 2: Target-Based Assays (e.g., In Vitro Kinase Inhibition) A->B Active 'Hits' Progress C Tier 3: Cellular Mechanism of Action (e.g., Western Blot for Pathway Analysis) B->C Potent Inhibitors Progress D Tier 4: Lead Optimization & In Vivo Studies (ADME/Tox, Animal Models) C->D Validated Leads Progress

Caption: A tiered experimental workflow for compound validation.

Protocol: In Vitro Antifungal Susceptibility Testing

Causality: This assay is a foundational step to confirm the antifungal potential hypothesized from related structures.[6] It directly measures the compound's ability to inhibit fungal growth, providing a minimum inhibitory concentration (MIC) value that is crucial for structure-activity relationship (SAR) studies.

Methodology (Broth Microdilution Method):

  • Preparation: Dissolve test compounds in dimethyl sulfoxide (DMSO) to create 10 mg/mL stock solutions. Prepare a serial two-fold dilution series in a 96-well microtiter plate using a suitable growth medium (e.g., Potato Dextrose Broth for Botrytis cinerea).

  • Inoculum: Prepare a standardized fungal spore suspension (e.g., 1 x 10⁵ spores/mL) according to CLSI guidelines.

  • Incubation: Add 50 µL of the fungal inoculum to each well containing 50 µL of the diluted compound. Include positive controls (a known antifungal like Boscalid) and negative controls (medium with DMSO).

  • Reading: Incubate the plates at 25°C for 48-72 hours. Determine the MIC as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.

  • Validation: The assay is considered valid if the negative controls show robust growth and the positive controls show inhibition at their expected MIC.

Protocol: In Vitro PI3K Kinase Assay

Causality: If the primary screen suggests anticancer activity, this biochemical assay will determine if the compound directly inhibits the PI3K enzyme, a key hypothesized target.[7] This confirms the mechanism of action and distinguishes direct inhibitors from compounds that may act through other pathways.

Methodology (e.g., ADP-Glo™ Kinase Assay):

  • Reaction Setup: In a 96-well plate, add the PI3K enzyme, the lipid substrate (PIP2), and the test compound at various concentrations.

  • Kinase Reaction: Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes to allow the enzyme to phosphorylate PIP2. The amount of ADP produced is directly proportional to kinase activity.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction to produce light.

  • Measurement: Measure luminescence using a plate reader. A lower light signal indicates less ADP was produced, meaning the kinase was inhibited by the test compound.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the luminescence signal against the compound concentration.

Toxicology and Safety Profile

Early assessment of a compound's safety profile is critical. Publicly available data indicates that this compound should be handled with care.

Hazard InformationClassificationSource
GHS Pictogram GHS06 (Skull and Crossbones)[2]
Signal Word Danger[2]
Hazard Statement H301: Toxic if swallowed[2]
Hazard Class Acute Toxicity 3 (Oral)[2]
Precautionary Statements P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[2]

Handling Precautions: Based on the available safety data sheet for a similar compound, standard laboratory safety protocols are required.[10] This includes wearing appropriate personal protective equipment (PPE) such as gloves, eye protection, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood. Avoid ingestion and contact with skin and eyes.[10]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for drug discovery. Its rigid cyclobutane core, combined with functional groups amenable to chemical elaboration, provides a robust starting point for developing novel therapeutics. Based on the activities of structurally related molecules, potent derivatives could be developed as antifungal agents, kinase inhibitors for cancer therapy, or treatments for bacterial infections and neuropathic pain.

The immediate future direction is clear: a focused medicinal chemistry effort to synthesize a diverse library of amides, esters, and other analogs from the core scaffold. This library should then be subjected to the systematic biological validation workflow outlined in this guide. Promising hits from these screens can be advanced to co-crystallization studies to elucidate binding modes and guide further structure-based design, ultimately paving the way for preclinical development.

References

  • Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors. PubMed. Available at: [Link]

  • The Role of Cyclobutane Carboxamide in Modern Drug Discovery. Pharmaffiliates. Available at: [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central (PMC). Available at: [Link]

  • Synthesis of (b) 1(4-chlorophenyl)cyclobutane carboxylic acid. PrepChem.com. Available at: [Link]

  • This compound. Amerigo Scientific. Available at: [Link]

  • This compound CAS:933469-83-1. ChemScence. Available at: [Link]

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. ACS Publications. Available at: [Link]

  • Toxicology Report No. S.0052729.5-18, March 2022. Defense Technical Information Center (DTIC). Available at: [Link]

  • This compound AldrichCPR. MilliporeSigma. Available at: [Link]

  • This compound. AbacipharmTech. Available at: [Link]

  • (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid... PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. ResearchGate. Available at: [Link]

  • Therapeutic Potential of 3-(4-Chlorophenyl)-4-(2-Hydroxyphenyl) 1,3-Oxazetidin-2-One in STZ-Induced Diabetic Neuropathic Pain in Rats. PubMed. Available at: [Link]

  • Discovery of 1-(3-aryl-4-chlorophenyl)-3-( p -aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. ResearchGate. Available at: [Link]

Sources

1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Technical Guide to 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic Acid: Nomenclature, Stereochemistry, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a substituted cyclobutane derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional scaffold provides a unique structural motif for the design of novel therapeutic agents. This technical guide offers an in-depth analysis of its International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the critical nuances of its stereochemistry, plausible synthetic strategies, and its applications as a key intermediate in pharmaceutical research. For researchers and drug development professionals, understanding these core attributes is essential for leveraging this compound's full potential in creating next-generation pharmaceuticals.

IUPAC Nomenclature and Structural Elucidation

The systematic name for the compound is derived following the IUPAC rules for naming substituted cycloalkanes.[1][2] The cyclobutane ring is the parent structure. The highest priority functional group is the carboxylic acid, which is directly attached to the ring, so the suffix "-carboxylic acid" is used, and the carbon atom to which it is attached is designated as position 1.

The substituents are then named and numbered to give the lowest possible locants.[3]

  • A (4-chlorophenyl) group is also attached to position 1.

  • A hydroxy group is attached to position 3.

Combining these elements yields the official IUPAC name: This compound .

Key Chemical Identifiers

A summary of the essential chemical data for this compound is provided below.

IdentifierValueReference
Molecular Formula C₁₁H₁₁ClO₃[4][5]
Molecular Weight 226.66 g/mol [5][6]
CAS Number 933469-83-1 (for cis-isomer)[7]
InChI Key PQVUQOBVSQOFKH-UHFFFAOYSA-N[5][8]
SMILES OC1CC(C1)(C(=O)O)c2ccc(Cl)cc2[5][6]
Appearance White to off-white solid[7]

Stereochemistry: The Three-Dimensional Architecture

The biological activity of a drug molecule is intrinsically linked to its three-dimensional shape.[9] this compound possesses two chiral centers at the C1 and C3 positions of the cyclobutane ring.

  • C1: Bonded to four different groups: a carboxylic acid, a 4-chlorophenyl group, C2 of the ring, and C4 of the ring.

  • C3: Bonded to four different groups: a hydroxy group, a hydrogen atom, C2 of the ring, and C4 of the ring.

The presence of two chiral centers means that a maximum of 2² = 4 stereoisomers can exist. These isomers are grouped into two pairs of enantiomers, which are non-superimposable mirror images of each other.[10] The relationship between a molecule from one pair and a molecule from the other pair is diastereomeric.

The relative orientation of the hydroxyl (-OH) and carboxylic acid (-COOH) groups across the ring defines the diastereomers as cis or trans.

  • cis isomers: The -OH and -COOH groups are on the same face of the cyclobutane ring. This corresponds to the (1R, 3S) and (1S, 3R) configurations.

  • trans isomers: The -OH and -COOH groups are on opposite faces of the ring. This corresponds to the (1R, 3R) and (1S, 3S) configurations.

Because enantiomers can have drastically different pharmacological and toxicological profiles, controlling stereochemistry during synthesis or separating the final isomers is a critical consideration in drug development.[10]

stereoisomers cluster_trans trans-Isomers cluster_cis cis-Isomers T1 (1R, 3R) T2 (1S, 3S) T1->T2 Enantiomers C1 (1R, 3S) T1->C1 Diastereomers C2 (1S, 3R) T1->C2 Diastereomers T2->C1 Diastereomers T2->C2 Diastereomers C1->C2 Enantiomers

Stereoisomeric relationships of the title compound.

Synthetic Strategies

The construction of multi-substituted cyclobutane rings is a significant challenge in organic synthesis. The [2+2] cycloaddition is one of the most powerful and widely used methods for forming four-membered rings.[3][5] A plausible and efficient strategy for synthesizing this compound involves the cycloaddition of a ketene with an appropriate alkene, followed by functional group manipulations.

The proposed pathway leverages a [2+2] cycloaddition between (4-chlorophenyl)ketene and vinyl acetate. The resulting cyclobutanone intermediate can then be stereoselectively reduced and hydrolyzed to yield the final product.

synthesis_workflow SM1 2-(4-Chlorophenyl)acetyl chloride Int1 (4-Chlorophenyl)ketene (in situ) SM1->Int1 Toluene, Δ SM2 Triethylamine (Et3N) SM2->Int1 Toluene, Δ Int2 3-Acetoxy-1-(4-chlorophenyl) cyclobutan-1-one Int1->Int2 [2+2] Cycloaddition SM3 Vinyl Acetate SM3->Int2 [2+2] Cycloaddition Int3 cis/trans-3-Acetoxy-1-(4-chlorophenyl) cyclobutan-1-ol Int2->Int3 1. NaBH4 2. Workup Product 1-(4-Chlorophenyl)-3-hydroxy cyclobutanecarboxylic acid Int3->Product 1. LiOH, H₂O/THF 2. Acidification

Sources

An In-Depth Technical Guide to 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds that offer both structural rigidity and functional diversity is paramount. 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid has emerged as a significant building block, providing a unique three-dimensional framework that is increasingly utilized in the synthesis of complex, biologically active molecules. Its substituted cyclobutane core offers a spatially defined arrangement of functional groups—a carboxylic acid, a hydroxyl group, and a chlorophenyl moiety—that can be strategically employed to interact with biological targets. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its critical role as an intermediate in the development of novel therapeutics.

The presence of the cyclobutane ring is noteworthy, as this scaffold is known to enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[1] This guide will delve into the technical specifics of this compound, offering insights into its synthesis, properties, and its application as a pivotal intermediate in the generation of next-generation pharmaceuticals.

Physicochemical Properties and Isomeric Considerations

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₁ClO₃[2]
Molecular Weight 226.66 g/mol [2]
CAS Number 1353636-65-3 (generic)[2]
933469-83-1 (cis-isomer)[3]
1145681-01-1[4]
Appearance White to off-white solid[5]
Predicted Boiling Point 409.9 ± 45.0 °C[5]
Predicted Density 1.464 ± 0.06 g/cm³[5]
Predicted pKa 4.00 ± 0.40[5]

It is critical to recognize that this compound can exist as different stereoisomers, primarily cis and trans diastereomers, which arise from the relative orientation of the hydroxyl and carboxylic acid groups on the cyclobutane ring. These isomers will exhibit distinct physical properties and, more importantly, may lead to derivatives with significantly different biological activities and binding affinities to target proteins. The CAS number 933469-83-1 has been specifically assigned to the cis-isomer.[3] The choice of a specific isomer is a critical decision in a drug discovery program, often dictated by the topology of the target's binding site.

Synthesis of this compound: A Plausible Approach via the Reformatsky Reaction

While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, a highly logical and scientifically sound approach involves the use of the Reformatsky reaction . This classic organometallic reaction is renowned for its ability to form β-hydroxy esters from aldehydes or ketones and α-halo esters in the presence of zinc.[6][7]

The proposed synthetic pathway would commence with a suitable precursor, ethyl 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylate. The key step is the intramolecular Reformatsky reaction, where the ketone within the cyclobutane ring reacts with the enolate generated from the ester, followed by reduction to yield the desired hydroxyl group.

Proposed Experimental Protocol: A Hypothetical Synthesis

Objective: To synthesize cis-1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid.

Causality behind Experimental Choices: The choice of the Reformatsky reaction is predicated on its reliability in forming β-hydroxy esters from ketones.[6][7] The subsequent reduction and hydrolysis steps are standard transformations to yield the target carboxylic acid. The stereoselectivity of the reduction step will be crucial in determining the final cis/trans ratio.

Step 1: Synthesis of Ethyl 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylate (Precursor)

This precursor can be synthesized through various established methods for constructing cyclobutanone rings, which are beyond the scope of this guide but are well-documented in organic synthesis literature.

Step 2: Intramolecular Reformatsky-type Reaction and Reduction

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with activated zinc dust (1.2 equivalents) and anhydrous tetrahydrofuran (THF).

  • Initiation: A solution of ethyl 2-bromoacetate (1.1 equivalents) in anhydrous THF is added dropwise to the zinc suspension with gentle heating to initiate the formation of the Reformatsky reagent (an organozinc enolate).

  • Addition of Precursor: A solution of ethyl 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylate (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture.

  • Reaction: The mixture is refluxed until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Reduction: The resulting crude product, a β-hydroxy ester, is then subjected to a stereoselective reduction of the ketone. For instance, using sodium borohydride in a suitable solvent like methanol at low temperatures can favor the formation of the cis-diol.

  • Purification: The crude product is purified by column chromatography on silica gel to isolate the desired cis-isomer of the hydroxy ester.

Step 3: Hydrolysis to the Carboxylic Acid

  • Saponification: The purified ethyl cis-1-(4-chlorophenyl)-3-hydroxycyclobutanecarboxylate is dissolved in a mixture of ethanol and water. An excess of lithium hydroxide or sodium hydroxide (e.g., 2-3 equivalents) is added.

  • Reaction: The mixture is stirred at room temperature or gently heated until the ester hydrolysis is complete (monitored by TLC).

  • Work-up and Isolation: The ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any non-polar impurities. The aqueous layer is then cooled in an ice bath and acidified to a pH of approximately 2-3 with dilute hydrochloric acid, leading to the precipitation of the carboxylic acid.

  • Final Purification: The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield cis-1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid.

G cluster_synthesis Synthetic Workflow Precursor Ethyl 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylate Reformatsky Intramolecular Reformatsky Reaction (Zn, BrCH₂CO₂Et) Reduction Stereoselective Reduction (e.g., NaBH₄) Hydrolysis Ester Hydrolysis (LiOH or NaOH) Product cis-1-(4-Chlorophenyl)-3- hydroxycyclobutanecarboxylic acid

Applications in Drug Development: A Scaffold for Kinase Inhibitors

The true value of this compound lies in its application as a versatile intermediate for the synthesis of biologically active molecules.[8] Its rigid cyclobutane core serves to orient the appended functional groups in a well-defined three-dimensional space, which is a key principle in rational drug design for optimizing interactions with protein binding sites.

A particularly relevant area of application is in the development of kinase inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[9] This makes the kinases in this pathway, especially Akt (also known as Protein Kinase B), prime targets for cancer therapy.[4]

While this compound itself is an intermediate, its core structure is found in potent inhibitors of this pathway. A prominent example is the pan-Akt inhibitor AZD5363 (Capivasertib) , a clinical-stage drug candidate.[5] AZD5363 contains a (1S)-1-(4-chlorophenyl)-3-hydroxypropyl moiety, which is structurally very similar to the core of the topic compound. This highlights the utility of the 1-(4-chlorophenyl)-3-hydroxycycloalkane scaffold in designing molecules that can effectively target the ATP-binding site of Akt kinases.

The hydroxyl group can act as a crucial hydrogen bond donor or acceptor, while the 4-chlorophenyl group can engage in hydrophobic and halogen bonding interactions within the kinase domain. The carboxylic acid functionality of the title compound provides a convenient handle for further chemical elaboration, allowing for its conjugation to other molecular fragments to build more complex and potent inhibitors.

G

Conclusion

This compound is more than just a chemical compound; it is a key enabler in the quest for novel therapeutics. Its unique combination of a rigid cyclobutane scaffold with strategically placed functional groups makes it an invaluable intermediate for medicinal chemists. As demonstrated by its relevance to the development of potent kinase inhibitors targeting fundamental cancer pathways, this building block holds significant promise for the future of drug discovery. The synthetic strategies and applications outlined in this guide provide a solid foundation for researchers and scientists to leverage the potential of this versatile molecule in their own research and development endeavors.

References

Spectroscopic Characterization of 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel organic compound, 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid. With a molecular formula of C₁₁H₁₁ClO₃ and a molecular weight of 226.66 g/mol , this compound holds potential as a versatile building block in pharmaceutical research and organic synthesis[1][2][3]. Its structure, featuring a cyclobutane ring substituted with a 4-chlorophenyl group, a hydroxyl group, and a carboxylic acid functionality, presents a unique spectroscopic fingerprint. This guide is intended for researchers, scientists, and drug development professionals, offering a predictive and interpretive framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this specific molecule is not widely published, this guide synthesizes data from structurally analogous compounds and fundamental spectroscopic principles to provide a robust analytical overview.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to reveal distinct signals for each unique proton environment in the molecule. The key to interpretation lies in understanding how the electron-withdrawing effects of the chlorine atom, the carboxylic acid, and the hydroxyl group influence the chemical shifts (δ) of nearby protons.

Expected Chemical Shifts and Splitting Patterns:

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constants (J, Hz) Justification
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)N/AThe acidic proton is highly deshielded and often appears as a broad singlet, which can exchange with D₂O.
Aromatic Protons (H-2', H-6')~7.4Doublet~8.5These protons are ortho to the electron-withdrawing chlorine atom, leading to a downfield shift. They appear as a doublet due to coupling with H-3' and H-5'.
Aromatic Protons (H-3', H-5')~7.3Doublet~8.5These protons are meta to the chlorine atom and will be slightly upfield compared to their ortho counterparts.
Methine Proton (-CHOH)~4.0 - 4.5MultipletVariableThe proton on the carbon bearing the hydroxyl group is significantly deshielded. Its multiplicity will depend on the cis/trans stereochemistry relative to the other cyclobutane protons.
Cyclobutane Protons (-CH₂)2.0 - 3.0MultipletsVariableThe methylene protons of the cyclobutane ring will be diastereotopic and exhibit complex splitting patterns due to geminal and vicinal coupling. Their chemical shifts are influenced by the adjacent functional groups.
Hydroxyl Proton (-OH)1.5 - 4.0Singlet (broad)N/AThe chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids and alcohols as it allows for the observation of exchangeable protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Expected Chemical Shifts:

Carbon Assignment Predicted δ (ppm) Justification
Carboxylic Carbon (-COOH)170 - 180The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield. Data from similar compounds like cyclopentanecarboxylic acid supports this range[4].
Aromatic Carbon (C-1')~140 - 145The quaternary carbon attached to the cyclobutane ring.
Aromatic Carbon (C-4')~132 - 136The carbon atom directly bonded to the chlorine atom. Its chemical shift is influenced by the halogen's inductive effect.
Aromatic Carbons (C-2', C-6')~128 - 130Aromatic carbons ortho to the chlorine.
Aromatic Carbons (C-3', C-5')~128 - 130Aromatic carbons meta to the chlorine. Data for 4-chlorobenzoic acid shows similar shifts for the aromatic carbons[5].
Quaternary Cyclobutane Carbon (C-1)~45 - 55The sp³ quaternary carbon is attached to the aromatic ring and the carboxylic acid group.
Methine Carbon (-CHOH)~65 - 75The carbon atom bonded to the hydroxyl group is deshielded.
Methylene Carbons (-CH₂)~30 - 40The two methylene carbons in the cyclobutane ring. They may be inequivalent depending on the stereochemistry.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the FID as described for ¹H NMR.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted Characteristic IR Absorptions:

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Expected Intensity
3550 - 3200Alcohol O-HStretching (H-bonded)Strong, Broad
3300 - 2500Carboxylic Acid O-HStretchingVery Broad
~3080Aromatic C-HStretchingMedium
2960 - 2850Aliphatic C-HStretchingMedium
~1710Carboxylic Acid C=OStretchingStrong
~1600, ~1475Aromatic C=CStretchingMedium
~1300 - 1200C-OStretchingStrong
~1100 - 1000C-ClStretchingMedium

The IR spectrum will be dominated by a very broad absorption from approximately 3300 cm⁻¹ down to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer[6]. Superimposed on this may be a sharper, broad peak for the alcohol O-H stretch. A strong, sharp absorption around 1710 cm⁻¹ is expected for the carbonyl (C=O) stretch of the carboxylic acid[6][7]. The presence of the aromatic ring will be confirmed by C=C stretching bands in the 1600-1475 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹[7][8].

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Background Subtraction: A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 226, corresponding to the molecular weight of the compound. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 228 with about one-third the intensity of the M⁺ peak is a key diagnostic feature[9].

  • Major Fragmentation Pathways:

    • Loss of Water (-18 Da): A peak at m/z 208 (and 210) corresponding to the loss of a water molecule from the hydroxyl group is highly probable.

    • Loss of Carboxyl Group (-45 Da): Fragmentation involving the loss of the -COOH radical would lead to a fragment at m/z 181 (and 183).

    • Cleavage of the Cyclobutane Ring: The four-membered ring can undergo various cleavage patterns, leading to smaller fragments.

Experimental Protocol: Mass Spectrometry (e.g., ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. In positive ion mode, the [M+H]⁺ (m/z 227) or [M+Na]⁺ (m/z 249) adducts may be observed. In negative ion mode, the [M-H]⁻ (m/z 225) adduct is expected.

  • Tandem MS (MS/MS): To confirm fragmentation pathways, the molecular ion can be isolated and subjected to collision-induced dissociation (CID) to generate and analyze its fragment ions.

Visualizations

Caption: Molecular structure of the target compound.

Mass_Spec_Fragmentation mol_ion [M]⁺˙ m/z = 226/228 frag1 [M - H₂O]⁺˙ m/z = 208/210 mol_ion->frag1 - H₂O frag2 [M - COOH]⁺ m/z = 181/183 mol_ion->frag2 - •COOH frag3 [C₈H₆Cl]⁺ m/z = 137/139 frag2->frag3 - C₃H₄

Caption: Proposed ESI-MS fragmentation pathway.

Conclusion

The structural elucidation of this compound is readily achievable through a combined spectroscopic approach. ¹H and ¹³C NMR will define the carbon-hydrogen framework, IR spectroscopy will confirm the presence of the key hydroxyl and carboxylic acid functional groups, and mass spectrometry will verify the molecular weight and provide insight into the molecule's stability and fragmentation. This guide provides a predictive framework for scientists to interpret the spectroscopic data of this compound, facilitating its use in further research and development.

References

  • Royal Society of Chemistry. (2013). Supplementary Information for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • The Automated Topology Builder. (n.d.). 1-(4-Chlorophenyl)cyclobutanecarboxylicacid | C11H11ClO2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000008). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). Retrieved from [Link]

  • Autech Scientific. (n.d.). This compound CAS:933469-83-1. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • University of Maryland. (n.d.). FTIR Spectrum. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1, 2,2-tetracyanocyclopropane, (b) 3-(4-hydroxy phenyl) cyclopropane-1,1,2,2-tetracarboxylic acid (c) p-TCP. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(p-chlorophenyl)cyclobutanecarboxylic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1-(4-Chlorophenyl)cyclobutanecarboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Retrieved from [Link]

  • SpringerLink. (n.d.). Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1,1'-Biphenyl, 2,2',3,4,4',5,5'-heptachloro-. Retrieved from [Link]

  • NIST WebBook. (n.d.). Cyclopentanecarboxamide, 3-hydroxy-, cis-. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-chlorophenyl)cyclobutanecarboxylic acid. Retrieved from [Link]

  • MassBank. (2017). (3R,4R)-3-(1-carboxyethenoxy)-4-hydroxycyclohexa-1,5-diene-1-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-hydroxycyclobutanecarboxylic acid. Retrieved from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Retrieved from [Link]

Sources

Substituted Cyclobutane Derivatives: A Technical Guide to Unlocking Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, once a synthetic curiosity, has emerged as a powerful scaffold in modern medicinal chemistry. Its unique three-dimensional, puckered conformation offers a compelling alternative to traditional planar aromatic rings and flexible aliphatic chains.[1][2][3][4] This guide provides an in-depth exploration of the strategic application of substituted cyclobutane derivatives in drug discovery. We will dissect the physicochemical properties that make this scaffold advantageous, survey its successful application against a range of therapeutic targets, and provide actionable protocols for its evaluation. The strategic incorporation of the cyclobutane ring can significantly improve potency, selectivity, and pharmacokinetic profiles, making it a key tool for overcoming common drug development hurdles.

The Cyclobutane Scaffold: A Paradigm Shift in Molecular Design

The utility of the cyclobutane ring extends far beyond its simple cyclic structure. Its distinct conformational and electronic properties provide medicinal chemists with a unique toolkit to address challenges in drug design.

Unique Physicochemical and Conformational Properties

Unlike the planar cyclopropane or the more flexible cyclopentane and cyclohexane, the cyclobutane ring adopts a rigid, puckered conformation to relieve torsional strain.[1][5] This "butterfly" conformation creates well-defined three-dimensional exit vectors for substituents, allowing for precise spatial orientation of pharmacophoric groups.[1][2][3] This conformational restriction can minimize the entropic penalty upon binding to a target protein, potentially leading to enhanced binding affinity.[6]

Key properties include:

  • Puckered Structure: Creates a non-planar scaffold that can better complement the three-dimensional nature of protein binding pockets.[1][2][3][4]

  • Increased sp³ Character: The replacement of flat, sp²-hybridized aromatic rings with sp³-rich cyclobutanes is a validated strategy for improving solubility and metabolic stability, and has been correlated with higher clinical success rates.[4]

  • Metabolic Stability: Cyclobutane rings are generally less susceptible to oxidative metabolism compared to electron-rich aromatic systems or conformationally flexible alkyl chains, often leading to an improved pharmacokinetic profile.[2][3][4]

Strategic Advantages in Medicinal Chemistry

The incorporation of a cyclobutane moiety is not merely a substitution but a strategic decision to enhance drug-like properties.

  • Bioisosteric Replacement: Cyclobutanes serve as excellent bioisosteres for various functional groups, including gem-dimethyl groups, alkenes, and, most notably, phenyl rings.[1][2][3][4] This allows for scaffold hopping and the exploration of new chemical space while retaining or improving biological activity.

  • Improved Pharmacokinetics (PK): By blocking sites of metabolism, the cyclobutane ring can enhance metabolic stability and oral availability. For instance, replacing a metabolically vulnerable cyclohexane with a difluorocyclobutanyl group was a key strategy in the development of the IDH1 inhibitor Ivosidenib, significantly improving its metabolic profile.

  • Enhanced Potency and Selectivity: The rigid nature of the cyclobutane scaffold can lock a molecule into its bioactive conformation, leading to increased potency.[1] Furthermore, the specific shape and hydrophobicity of the ring can be exploited to achieve greater selectivity by fitting precisely into a target's binding pocket while clashing with the active sites of off-target proteins.[1][2]

Key Therapeutic Areas and Molecular Targets

The versatility of the cyclobutane scaffold has led to its application across a wide spectrum of diseases and molecular targets. As of January 2021, at least 39 drug candidates in preclinical or clinical stages contained a cyclobutane ring.[1][2]

Oncology

The cyclobutane ring is a prominent feature in several anticancer agents.

  • DNA Cross-linking Agents: Carboplatin, a derivative of cyclobutane-1,1-dicarboxylic acid, is a widely used chemotherapy drug that crosslinks DNA in cancer cells, inducing apoptosis.[1][2][7][8] Its cyclobutane moiety helps to reduce the severe nephrotoxicity associated with its predecessor, cisplatin.

  • Enzyme Inhibition:

    • Isocitrate Dehydrogenase (IDH): Mutant IDH1 is a key driver in several cancers. The development of Ivosidenib (Tibsovo®) involved replacing a metabolically unstable cyclohexane with a difluorocyclobutane to achieve a potent, selective, and metabolically stable inhibitor.

    • Tankyrase (TNSK): TNSK inhibitors have potential in treating certain cancers. A cyclobutane ring was introduced into a lead compound to enhance its pharmacokinetic profile while maintaining potent inhibition.[2]

  • Receptor Antagonism: Apalutamide (Erleada®), an androgen receptor antagonist for prostate cancer, features a spirocyclic cyclobutane scaffold.

Infectious Diseases
  • Hepatitis C Virus (HCV): Boceprevir (Victrelis®), an NS3/4A protease inhibitor, contains a cyclobutane group that was found to be significantly more potent than analogues with cyclopropyl or cyclopentyl groups.

  • Mycobacterium tuberculosis (Mtb): Certain cyclobutane derivatives of fatty acids have shown potent anti-mycobacterial activity, in some cases exceeding that of clinically used tuberculosis drugs.[1][9]

Other Emerging Targets
  • β3-Adrenergic Receptor (β3-AR): As a potential treatment for overactive bladder, a cyclobutylsulfonamide derivative was developed that offered an optimal balance of potency, selectivity, and desirable ADME properties, fitting well into the hydrophobic pocket of the target enzyme.[1][9]

  • RORγt Agonists: For the treatment of Th17-driven autoimmune diseases, replacing a flexible butanoic acid with a rigid cis-cyclobutane acetic acid in a lead compound led to improved potency and a favorable pharmacokinetic profile.

Preclinical Evaluation Workflow: A Self-Validating System

Evaluating the therapeutic potential of novel substituted cyclobutane derivatives requires a rigorous and systematic workflow. The following protocols are designed to be self-validating, ensuring that each step provides reliable data to inform the next.

Workflow Overview

This diagram illustrates a typical preclinical cascade for evaluating a novel cyclobutane-containing compound from initial hit identification to in vivo proof-of-concept.

G cluster_0 In Vitro Characterization cluster_1 ADME & Safety Profiling cluster_2 In Vivo Evaluation A Primary Target Binding Assay (SPR/ITC) B Biochemical/Enzymatic Potency Assay (IC50) A->B C Cellular Target Engagement (e.g., CETSA) B->C D Cell-Based Functional Assay (EC50) C->D E Metabolic Stability (Microsomes, Hepatocytes) D->E Lead Candidate Selection F Permeability & Efflux (e.g., Caco-2) E->F G Early Safety/Tox (hERG, Cytotoxicity) F->G H Pharmacokinetic (PK) Study (Rodent) G->H In Vivo Candidate Selection I Pharmacodynamic (PD) / Target Engagement H->I J Efficacy Model (e.g., Xenograft) I->J

Caption: Preclinical evaluation workflow for cyclobutane derivatives.

Experimental Protocol: Target Engagement via Surface Plasmon Resonance (SPR)

Objective: To quantitatively measure the binding affinity and kinetics of a cyclobutane derivative to its purified target protein. This protocol provides a direct measure of target interaction, which is foundational for validating a compound's mechanism of action.

Methodology:

  • Chip Preparation & Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the purified target protein (ligand) to the surface via amine coupling at a concentration of 20-50 µg/mL in 10 mM sodium acetate buffer, pH 4.5. Aim for an immobilization level of 2000-4000 Response Units (RU).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 injection. A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.

  • Analyte Preparation & Binding Analysis:

    • Prepare a dilution series of the cyclobutane derivative (analyte) in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least two orders of magnitude around the expected dissociation constant (Kd), typically from 10 nM to 1 µM.

    • Inject the analyte solutions over both the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase (analyte injection) and dissociation phase (buffer flow).

    • Regenerate the sensor chip surface between analyte injections using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) if necessary.

  • Data Analysis:

    • Double-reference subtract the raw data by subtracting the signal from the reference flow cell and a buffer-only (blank) injection.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Trustworthiness Check: The system is self-validating through the use of a reference channel and blank injections to correct for non-specific binding and instrument drift. The goodness of the curve fit (low Chi²) and visually random residuals confirm the validity of the chosen binding model.

Experimental Protocol: In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of a cyclobutane derivative to metabolism by liver enzymes, providing an early indication of its likely in vivo clearance. The inclusion of a cyclobutane ring is often intended to improve this very parameter.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (cyclobutane derivative) and a positive control compound with known metabolic liability (e.g., Verapamil) in DMSO.

    • Thaw liver microsomes (human or rodent) on ice.

    • Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • Pre-warm a solution of liver microsomes (e.g., 0.5 mg/mL) and phosphate buffer (pH 7.4) at 37°C.

    • Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the NADPH-regenerating system.

    • A parallel incubation without the NADPH-regenerating system serves as a negative control to account for non-enzymatic degradation.

    • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Quenching and Analysis:

    • Stop the reaction at each time point by adding the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

    • Centrifuge the samples to precipitate the protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear regression, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) using the following formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Trustworthiness Check: The inclusion of both positive (high clearance) and negative (low clearance) controls validates the assay's performance. The negative control (no NADPH) ensures that observed compound loss is due to enzymatic metabolism.

Data Summary: Exemplary Cyclobutane Derivatives

The following table summarizes key data for representative cyclobutane-containing drugs and clinical candidates, highlighting the impact of the scaffold on their therapeutic profile.

CompoundTherapeutic TargetKey Feature of CyclobutanePotency (IC₅₀/EC₅₀)Advantage Conferred
Boceprevir HCV NS3/4A ProteaseP1 region substituent~14 nM3-fold more potent than cyclopropyl analogue
Ivosidenib Mutant IDH1Difluorocyclobutane~10 nMImproved metabolic stability vs. cyclohexane analogue
Apalutamide Androgen ReceptorSpirocyclic scaffold~16 nMHigh antagonism, favorable PK profile
Carboplatin DNADicarboxylate ligandVaries by cell lineReduced nephrotoxicity compared to cisplatin
TAK-828F RORγtcis-cyclobutane acetic acid~1.3 nMImproved potency and PK over flexible analogue

Future Perspectives and Challenges

The application of substituted cyclobutanes in drug discovery is poised for continued growth.[1] Advances in synthetic chemistry are making complex, stereochemically defined cyclobutane building blocks more accessible.[10] However, challenges remain. The synthesis of polysubstituted cyclobutanes with precise stereocontrol can be complex and resource-intensive. Furthermore, while often improving metabolic stability, the rigid nature of the ring may not be suitable for all targets, particularly those requiring conformational flexibility for binding.

Future efforts will likely focus on:

  • Developing novel and efficient synthetic methodologies for accessing diverse cyclobutane scaffolds.[10][11]

  • Integrating computational modeling to better predict the conformational effects of cyclobutane incorporation on ligand-target interactions.

  • Exploring cyclobutanes as bioisosteres for other functionalities beyond aromatic rings, such as amides and other heterocyclic systems.[12]

References

  • Willems, S., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Willems, S., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates. [Link]

  • Synfacts. (2022). Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere. J. Med. Chem. 2022, 65. [Link]

  • ResearchGate. (2025). Drug and drug candidates containing cyclobutane rings. [Link]

  • Royal Society of Chemistry. (n.d.). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery. [Link]

  • Wikipedia. (n.d.). Cyclobutane. [Link]

  • Williams, R. D., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12(12), 2033–2065. [Link]

  • Radboud Repository. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

  • Wikipedia. (n.d.). Cyclobutane. [Link]

Sources

The In Silico Blueprint: A Technical Guide to Screening 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic Acid Analogs for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of strained ring systems, such as the cyclobutane moiety, into drug candidates has emerged as a powerful tactic to enhance potency, selectivity, and desirable pharmacokinetic properties.[1][2][3][4] This guide provides an in-depth, technically-focused protocol for the in silico screening of analogs of 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid, a versatile scaffold for the development of biologically active compounds.[5] By leveraging computational methodologies, we can efficiently navigate vast chemical spaces to identify promising lead compounds. This document is intended for researchers, medicinal chemists, and computational scientists engaged in the early stages of drug discovery.

Introduction: The Rationale for Cyclobutane Scaffolds and In Silico Exploration

The this compound core represents a compelling starting point for analog development. The cyclobutane ring, with its unique puckered conformation, offers a rigid scaffold that can favorably position key pharmacophoric features for optimal target engagement.[3][4] This rigidity can lead to improved metabolic stability and a more defined structure-activity relationship (SAR). The 4-chlorophenyl group provides a common structural motif found in numerous bioactive molecules, offering a handle for exploring hydrophobic interactions within a target's binding site.

In silico screening, or virtual screening, has become an indispensable component of modern drug discovery, offering a cost-effective and rapid means to prioritize compounds for synthesis and biological testing.[6] This approach allows for the systematic evaluation of large libraries of virtual compounds against a biological target, enriching the hit rate of subsequent experimental screens.

This guide will delineate a comprehensive workflow for the in silico screening of novel analogs of our core molecule. We will focus on a well-validated therapeutic target where cyclobutane-containing ligands have shown promise, providing a tangible and educational framework for the reader.

Target Selection: A Case Study with αvβ3 Integrin

For this guide, we will focus on αvβ3 integrin as our biological target. Integrins are cell surface receptors involved in cell-matrix and cell-cell adhesion, playing crucial roles in physiological and pathological processes, including cancer progression and angiogenesis.[7] Notably, cyclobutane-based compounds have been successfully developed as antagonists of αvβ3 integrin, demonstrating the suitability of this scaffold for targeting this protein.[7]

The selection of a specific, well-characterized target is paramount for a successful structure-based virtual screening campaign. The availability of high-resolution crystal structures of αvβ3 integrin in the Protein Data Bank (PDB) provides the necessary three-dimensional information for our computational studies.

The In Silico Screening Workflow: A Step-by-Step Guide

Our virtual screening workflow is a multi-stage process designed to progressively filter a large virtual library down to a manageable number of high-priority candidates for further investigation.

In_Silico_Workflow cluster_0 Preparation Phase cluster_1 Screening Phase cluster_2 Filtering & Selection Phase A Target Preparation (αvβ3 Integrin) D Molecular Docking (High-Throughput Virtual Screening) A->D B Ligand Library Design (Analog Generation) C Ligand Preparation B->C C->D E Pose Clustering & Scoring D->E F ADMET Prediction E->F G Pharmacophore Modeling (Optional) E->G H Visual Inspection & Hit Selection F->H G->H Pharmacophore_Model cluster_0 Pharmacophoric Features HBA HBA HBD HBD HY HY AR AR Ligand Docked Ligand Pose Ligand->HBA maps to Ligand->HBD maps to Ligand->HY maps to Ligand->AR maps to

Figure 2: Conceptual pharmacophore mapping.

The final step involves manual inspection of the docked poses of the most promising candidates by an experienced medicinal or computational chemist.

Protocol:

  • Interaction Analysis: Examine the key interactions between the ligand and the protein, such as hydrogen bonds, salt bridges, and hydrophobic contacts.

  • Pose Plausibility: Assess the energetic and geometric plausibility of the binding mode.

  • SAR Exploration: Analyze the docking results of related analogs to identify preliminary structure-activity relationships.

  • Final Selection: Select a diverse set of 20-50 top-ranked compounds for synthesis and biological evaluation.

Conclusion and Future Directions

This guide has outlined a comprehensive and technically sound workflow for the in silico screening of this compound analogs against the αvβ3 integrin target. By following this structured approach, researchers can efficiently identify novel and promising drug candidates with a higher probability of success in subsequent experimental validation.

The hits identified through this virtual screening campaign will serve as the foundation for the next phase of drug discovery, which will involve chemical synthesis, in vitro biological assays, and further lead optimization. The iterative application of computational and experimental techniques is key to the successful development of new therapeutics.

References

  • Schrödinger. Dramatically improving hit rates with a modern virtual screening workflow.
  • Aurlide.
  • Bitesize Bio. Using ADMET to Move Forward from Drug Discovery to Development. (2025-06-08).
  • Protheragen. ADMET Prediction.
  • DrugPatentWatch. Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.
  • Fiveable. ADMET prediction | Medicinal Chemistry Class Notes.
  • RSC Publishing.
  • ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025-04-29).
  • Frontiers. Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets.
  • Molecular Docking Tutorial.
  • ACS Publications. Ligand-Based Pharmacophore Modeling and Virtual Screening for the Discovery of Novel 17β-Hydroxysteroid Dehydrogenase 2 Inhibitors | Journal of Medicinal Chemistry. (2014-06-24).
  • ResearchGate. Virtual screening workflow. Basic filters and methods applicable for a...
  • MDPI. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches.
  • ResearchGate. Examples of pharmacophores used in ligand-based virtual screening.
  • Omics tutorials. Step-by-Step Tutorial on Molecular Docking. (2024-10-08).
  • PMC - NIH. Advancements in small molecule drug design: A structural perspective.
  • PMC - NIH. Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors.
  • YouTube.
  • PMC - PubMed Central. Consensus holistic virtual screening for drug discovery: a novel machine learning model approach. (2024-05-28).
  • Solubility of Things.
  • YouTube. How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking. (2024-10-29).
  • Ron Levy Group. Virtual Screening in Drug Discovery: an Overview.
  • Computational Drug Design and Small Molecule Library Design.
  • PharmaFeatures. The Computational Revolution in Small Molecule Drug Discovery. (2024-09-05).
  • PubMed. Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors. (2019-02-10).
  • Radboud Repository.
  • PMC - PubMed Central.
  • This compound CAS:933469-83-1.
  • PubMed.
  • ResearchGate. Synthetic route for generation of designed cyclobutane fragments.... | Download Scientific Diagram.
  • PharmaBlock.
  • Sigma-Aldrich. This compound AldrichCPR.
  • Arctom. CAS NO. 1353636-65-3 | 1-(4-Chlorophenyl)
  • ChemicalBook. This compound | 1353636-65-3.
  • Amerigo Scientific. This compound.
  • AbacipharmTech-Global Chemical supplier. This compound.
  • ResearchGate. Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. (2025-08-06).
  • PubMed. 7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis. (2025-04-01).
  • CP Lab Safety. cis-1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid, 98% Purity, C11H11ClO3, 100 mg.

Sources

literature review of biologically active cyclobutane compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Biologically Active Cyclobutane Compounds

Authored by Gemini, Senior Application Scientist

Introduction: The Four-Membered Ring's Ascent in Drug Discovery

The cyclobutane ring, a four-membered carbocycle, has long been noted for its inherent ring strain (approximately 26 kcal/mol) and unique puckered three-dimensional conformation.[1][2] Historically, this strain was often perceived as a liability, suggesting instability. However, in modern medicinal chemistry, these very characteristics are being harnessed to confer significant advantages in drug design. The rigid, non-planar structure of the cyclobutane scaffold offers a powerful tool for conformational restriction, allowing chemists to lock flexible molecules into their most biologically active shapes.[3][4]

Found in a diverse array of natural products from terrestrial plants, marine sponges, and fungi, the cyclobutane motif is a testament to nature's ingenuity.[5] Its incorporation into small-molecule drug candidates has been shown to improve critical pharmacological properties, including metabolic stability, binding affinity, and selectivity.[4][6] This guide provides an in-depth exploration of key classes of biologically active cyclobutane compounds, delving into their mechanisms of action, the synthetic strategies used to create them, and the experimental protocols for their evaluation. We will examine how this underrepresented scaffold is providing innovative solutions in the development of anticancer, neuroactive, and antiviral agents.[3][7]

The Cyclobutane Motif: A Strategic Asset in Medicinal Chemistry

The utility of the cyclobutane ring extends beyond simple conformational locking. Its unique stereochemical and physicochemical properties provide several strategic advantages for drug development professionals.

  • Metabolic Stability: The replacement of metabolically vulnerable groups, such as a flexible ethyl linker or a planar aromatic ring, with a robust cyclobutane core can block sites of enzymatic degradation, thereby increasing a compound's half-life.[3][6] For example, in the development of the IDH1 inhibitor ivosidenib, replacing a cyclohexyl amine with a difluorocyclobutanyl amine was a key step in achieving metabolic stability.

  • Vectorial Orientation and Pharmacophore Presentation: The puckered geometry of the cyclobutane ring allows for precise spatial orientation of pharmacophoric groups. Substituents can be placed in specific axial or equatorial positions, enabling optimal interaction with target protein binding pockets. This three-dimensional control is often unachievable with flat aromatic systems.[4]

  • Aryl Isostere and Hydrophobic Pocket Filling: Saturated cyclobutane rings can serve as non-planar bioisosteres for phenyl rings, improving physicochemical properties like solubility while maintaining the ability to fill hydrophobic pockets within a target protein.[2][6] This shift away from "flatland" aromatic structures is a growing trend in fragment-based drug discovery (FBDD) to enhance the 3D character of molecules.[2]

  • Reduced Entropic Penalty: By replacing a flexible linker with a rigid cyclobutane, the number of low-energy conformations a molecule can adopt is significantly reduced. This pre-organization for binding can lead to a smaller entropic penalty upon interaction with the target, resulting in stronger binding affinities.[3]

Key Classes of Biologically Active Cyclobutane Compounds

The structural versatility of the cyclobutane ring has led to its incorporation into a wide range of therapeutic agents. This section explores prominent examples, focusing on their mechanism of action.

Anticancer Agents: Cross-Linking DNA and Disrupting Microtubules

The most well-known application of a cyclobutane-containing compound is in oncology.

Carboplatin: A Second-Generation Platinum Agent

Carboplatin is a cornerstone of chemotherapy, used to treat ovarian, lung, head and neck, and other cancers.[8] It was developed as an analogue of cisplatin with the explicit goal of reducing the severe nephrotoxicity associated with the parent drug.[8][9] This was achieved by replacing cisplatin's two chloride ligands with a more stable bidentate cyclobutane-1,1-dicarboxylate ligand.[8]

Mechanism of Action: Carboplatin's mechanism relies on its ability to act as a DNA alkylating agent.[9] After intravenous administration, it remains largely inert in the bloodstream. Upon entering a cancer cell, the lower intracellular chloride concentration facilitates the hydrolysis of the dicarboxylate group, activating the platinum complex.[10][11] This activated species then forms covalent bonds with the N7 positions of purine bases (adenine and guanine) in the DNA.[11] This leads to the formation of intra-strand and inter-strand DNA crosslinks, which distort the DNA helix.[11][12] This damage inhibits DNA replication and transcription, triggering cell cycle arrest and ultimately leading to apoptosis (programmed cell death).[10] The slower aquation and DNA binding kinetics of carboplatin compared to cisplatin contribute to its different toxicity profile.[8]

Carboplatin_MoA cluster_blood Bloodstream (High Cl-) cluster_cell Cancer Cell (Low Cl-) Carboplatin_inactive Carboplatin (Inactive) Carboplatin_active Hydrolysis & Activation Carboplatin_inactive->Carboplatin_active Cellular Uptake DNA_Binding Binds to Purine N7 Carboplatin_active->DNA_Binding Crosslinking Intra/Inter-strand DNA Crosslinks DNA_Binding->Crosslinking Replication_Block Replication & Transcription Blocked Crosslinking->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis

Carboplatin's intracellular mechanism of action.
Piperarborenine B: A Cytotoxic Natural Product

Isolated from the stems of Piper arborescens, piperarborenine B is a natural product that exhibits significant cytotoxicity against several cancer cell lines, including P-388, HT-29, and A549.[13][14] Its structure features a non-symmetrical truxillate core, a type of cyclobutane dicarboxylate, which is thought to arise biosynthetically from a head-to-tail [2+2] cycloaddition of two different cinnamic acid derivatives.[1][13] The challenges in synthesizing this unsymmetrical cyclobutane stereoselectively have made it a popular target for total synthesis campaigns, driving the development of new synthetic methodologies.[15][16]

Neuroactive Compounds: Modulating Ion Channels and Neurotransmitter Release

The rigid framework of cyclobutane is also found in potent neurotoxins that serve as valuable tools for studying neurological pathways.

Penitrem A: A Tremorgenic Mycotoxin

Penitrem A is an indole-diterpenoid mycotoxin produced by several Penicillium species of fungi.[17] Ingestion by animals or humans, typically through moldy food, can cause a severe neurological syndrome characterized by sustained tremors, seizures, and ataxia.[18][19]

Mechanism of Action: The neurotoxic effects of Penitrem A are primarily attributed to two distinct mechanisms. First, it is a potent, high-affinity antagonist of high-conductance Ca²⁺-activated potassium channels (BK channels).[18][20] Blockade of these channels, which are crucial for regulating neuronal excitability, leads to uncontrolled nerve firing. Second, Penitrem A disrupts normal GABAergic neurotransmission.[18] It causes a massive, spontaneous release of the excitatory neurotransmitters glutamate and aspartate, as well as the inhibitory neurotransmitter GABA, from synaptosomes.[21] This flood of neurotransmitters creates an imbalance in signaling within the central nervous system, contributing to the observed tremors and seizures.[18][19]

Antiviral Agents: Inhibiting Viral Proteases and Polymerases

Cyclobutane-containing compounds have also emerged as effective antiviral agents, particularly against Hepatitis C virus (HCV) and various herpesviruses.

Boceprevir and HCV NS3/4A Protease Inhibition

Boceprevir, an approved drug for Hepatitis C, contains a cyclobutane group in its P1 region that is critical for its activity. It is a potent inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication. The cyclobutane moiety provides an optimal rigid scaffold that positions the key pharmacophore groups for tight binding within the enzyme's active site. Studies have shown that the cyclobutane analogue is significantly more potent than the corresponding cyclopropyl or cyclopentyl versions, highlighting the structural advantage conferred by the four-membered ring.

Cyclobutane Nucleoside Analogues

A number of synthetic carbocyclic nucleosides incorporating a cyclobutane ring have been developed as potential antiviral agents.[22][23] These compounds act as mimics of natural nucleosides. Once inside a cell, they are phosphorylated to their active triphosphate form.[23] This active form can then act as a competitive inhibitor or a chain terminator for viral DNA polymerase, halting the replication of the viral genome.[23] While some analogues have shown promise, achieving high potency and selectivity against viral polymerases over host cell polymerases remains a key challenge in this area.[22][24]

Compound/ClassBiological ActivityTarget/MechanismRepresentative IC50/Potency
Carboplatin AnticancerDNA Alkylating Agent; forms intra- and inter-strand crosslinks.[10][11]Widely used clinically; potency is dose-dependent.
Piperarborenine B Anticancer (Cytotoxic)Not fully elucidated, presumed to involve apoptosis induction.< 4 µg/mL against P-388, HT-29, A549 cell lines.[13]
Penitrem A Neurotoxin (Tremorgenic)BK channel antagonist; induces spontaneous neurotransmitter release.[18][20][21]Causes severe tremors in mice at 1 mg/kg (IP).[17]
Boceprevir Antiviral (HCV)HCV NS3/4A Protease Inhibitor.19-fold more potent than cyclopentyl analogue.
Welwitindolinones MDR Reversal, AntifungalMicrotubule depolymerization; reversal of P-glycoprotein-mediated multidrug resistance.[25][26]Potent MDR reversal activity.[27]

Table 1: Summary of selected biologically active cyclobutane compounds and their activities.

Synthetic Strategies for Constructing the Cyclobutane Core

The construction of a strained, often highly substituted, cyclobutane ring presents a significant synthetic challenge. Modern organic chemistry has developed several powerful strategies to address this.[1][5]

[2+2] Cycloaddition

This is the most direct and atom-economical method for forming a cyclobutane ring, involving the combination of two alkene components.[28]

  • Photochemical [2+2] Cycloaddition: This classic method uses UV light to excite an alkene, which then reacts with a ground-state alkene to form the cyclobutane ring.[29] It is a key step in the biosynthesis of many natural products and is widely used in synthesis, for instance, in the dimerization of piplartine-type monomers to form piperarborenine-like structures.[1]

  • Transition-Metal-Catalyzed [2+2] Cycloaddition: Thermally driven methods using catalysts based on iron, palladium, or other metals can promote [2+2] cycloadditions under milder conditions than photochemical approaches, often with greater control over stereochemistry.[28]

Ring Contraction and Expansion
  • Ring Contraction: Larger, more easily accessible rings like cyclopentanes or pyrrolidines can be chemically manipulated to contract into a cyclobutane ring. A recent concise synthesis of Piperarborenine B utilized an innovative stereospecific oxidative ring contraction of a pyrrolidine precursor.[13][15][30]

  • Ring Expansion: Highly strained three-membered rings like cyclopropanes can undergo ring expansion reactions to form cyclobutanes, often driven by the release of ring strain.

Intramolecular Cyclization

Intramolecular strategies involve forming the cyclobutane ring by connecting two ends of a linear precursor. Despite being entropically disfavored, methods like intramolecular nucleophilic substitution, radical cyclization, or transition-metal-catalyzed allylic alkylation have been successfully employed to forge the four-membered ring in complex natural products.[1]

Synthesis_Workflow cluster_strategies Core Construction Strategies cluster_precursors Starting Materials cluster_products Outcome cyclo [2+2] Cycloaddition (Photochemical or Metal-Catalyzed) core Cyclobutane Core cyclo->core intra Intramolecular Cyclization intra->core rearrange Ring Contraction/ Expansion rearrange->core alkenes Two Alkene Precursors alkenes->cyclo linear Linear Chain Precursor linear->intra ring Larger/Smaller Ring Precursor ring->rearrange fgm Functional Group Manipulation core->fgm final Final Bioactive Compound fgm->final

Generalized workflow for the synthesis of bioactive cyclobutane compounds.

Experimental Protocol: Cytotoxicity Assessment via MTT Assay

To evaluate the anticancer potential of newly synthesized cyclobutane compounds, a standard method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Causality and Self-Validation: This protocol is based on the principle that only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. The inclusion of untreated controls (100% viability) and a vehicle control (to account for solvent effects) ensures the system is self-validating. A known cytotoxic agent (e.g., Doxorubicin) serves as a positive control to validate assay performance.

Step-by-Step Methodology
  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., HT-29 for colon cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in a volume of 100 µL. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test cyclobutane compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture media to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Prepare controls: media only (blank), cells with media (untreated control), cells with media + 0.5% DMSO (vehicle control), and cells with a positive control (e.g., Doxorubicin).

    • Remove the old media from the cells and add 100 µL of the media containing the test compounds or controls to the appropriate wells.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.

    • Gently pipette to ensure complete dissolution and a homogenous purple solution.

    • Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Perspectives

The cyclobutane ring has firmly established its place as a valuable scaffold in modern drug discovery.[3] Its unique conformational rigidity and stereochemical complexity provide medicinal chemists with a powerful tool to enhance the potency, selectivity, and pharmacokinetic profiles of small molecules. From the life-saving DNA cross-linking of carboplatin to the intricate neuro-modulatory effects of penitrem A, cyclobutane-containing compounds have demonstrated a remarkable breadth of biological activity.

Future advancements will likely focus on the development of novel, stereoselective synthetic methods to access increasingly complex and diverse cyclobutane structures.[5][31] As our understanding of protein-ligand interactions deepens, the ability to precisely position functional groups in three-dimensional space using the cyclobutane scaffold will become even more critical. The continued exploration of natural products will undoubtedly uncover new bioactive cyclobutane skeletons, providing fresh inspiration for the design of the next generation of therapeutic agents.[32] The four-membered ring, once considered a synthetic curiosity, is now a key player in the quest for innovative medicines.

References
  • Penitrem A - Wikipedia.

  • de Witte, M., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem.

  • Dembitsky, V. M., et al. (2006). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Topics in Medicinal Chemistry.

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository.

  • Dembitsky, V. M. (2008). Bioactive cyclobutane-containing alkaloids. Journal of Natural Medicines.

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Carboplatin. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.

  • de Almeida, G. M., et al. (2012). Carboplatin: molecular mechanisms of action associated with chemoresistance. Brazilian Journal of Pharmaceutical Sciences.

  • Carboplatin - Wikipedia.

  • Patsnap. (2024). What is the mechanism of Carboplatin? Patsnap Synapse.

  • de Witte, M., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed.

  • Mandal, A. (2021). Carboplatin Pharmacology. News-Medical.Net.

  • Wang, Y., et al. (2022). Contemporary synthesis of bioactive cyclobutane natural products. Request PDF.

  • Wang, C., et al. (2019). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers.

  • Dembitsky, V. M. (2008). Bioactive cyclobutane-containing alkaloids. PubMed.

  • PharmaBlock. Cyclobutane Derivatives in Drug Discovery.

  • Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central.

  • Dembitsky, V. M., et al. (2006). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. ResearchGate.

  • ResearchGate. Drug and drug candidates containing cyclobutane rings.

  • Eriksen, G. S., et al. (2014). Penitrem A and analogues: Toxicokinetics, toxicodynamics including mechanism of action and clinical significance. Request PDF.

  • Li, D., et al. (2022). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. RSC Publishing.

  • Eubig, P. A., et al. (2002). Tremorgenic mycotoxin intoxication with penitrem A and roquefortine in two dogs. AVMA Journals.

  • Angene. Cyclobutanone: A Key Intermediate for Pharmaceutical Drug Discovery.

  • Selim, M. I., et al. (2019). Tremorgenic Mycotoxins: Structure Diversity and Biological Activity. PubMed Central.

  • Dembitsky, V. M., et al. (2006). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. MDPI.

  • Dembitsky, V. M., et al. (2006). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules.

  • Wang, C., et al. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers.

  • Peeters, O. M., et al. (2001). Synthesis of cyclobutane analogues of the antiviral cyclopropane nucleoside A-5021. PubMed.

  • Balzarini, J., et al. (1998). MODIFIED CYCLOBUTANE CARBONUCLEOSIDES: SYNTHESIS AND EVALUATION OF THEIR ANTIVIRAL ACTIVITY. Taylor & Francis Online.

  • Norris, P. J., et al. (1980). Actions of tremorgenic fungal toxins on neurotransmitter release. PubMed.

  • ResearchGate. Selected drugs or drug candidates containing the trisubstituted cyclobutane subunit.

  • Bouzrou, M., et al. (2018). Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. Research and Reviews: Organic Chemistry.

  • Hui, C., & Antonchick, A. P. (2022). Concise Synthesis of Piperarborenine B. NTU IRep.

  • Hui, C., & Antonchick, A. P. (2022). Concise synthesis of piperarborenine B. PubMed.

  • Wood, J. L., et al. (2012). Formal Syntheses of Naturally Occurring Welwitindolinones. PubMed Central.

  • Hui, C., & Antonchick, A. P. (2022). Concise Synthesis of Piperarborenine B. Request PDF.

  • Neufeldt, S. R., & D. S. Tan. (2011). Total Synthesis and Structural Revision of the Piperarborenines via Sequential Cyclobutane C-H Arylation. PubMed Central.

  • Organic Chemistry Highlights. (2022). Other Methods for Carbocyclic Construction. Organic Chemistry Portal.

  • Request PDF. (2017). Total Synthesis of (±)-Welwitindolinone A Isonitrile.

  • Organic Chemistry Portal. (2009). The Wood Synthesis of Welwitindolinone A Isonitrile.

  • Allan, K. M., & Rawal, V. H. (2011). A Unified Route to the Welwitindolinone Alkaloids. ACS Publications.

  • Bhat, V., Allan, K. M., & Rawal, V. H. (2011). Total Synthesis of N-Methylwelwitindolinone D Isonitrile. PubMed Central.

Sources

Methodological & Application

experimental protocol for synthesizing 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid

Introduction: The Significance of Three-Dimensional Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the spatial arrangement of atoms in a molecule is a critical determinant of its biological activity. The cyclobutane ring, a four-membered carbocycle, has emerged as a valuable scaffold for the design of novel therapeutics.[1][2] Its rigid, puckered conformation provides a three-dimensional framework that can orient substituents in well-defined vectors, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. Unlike more flexible aliphatic rings, the constrained nature of the cyclobutane moiety can reduce the entropic penalty upon binding to a biological target.[3] Despite its utility, the cyclobutane motif remains underrepresented in marketed drugs, largely due to the perceived challenges in its synthesis.[1]

This application note provides a detailed experimental protocol for the synthesis of this compound, a trifunctionalized cyclobutane derivative that serves as a versatile building block in drug discovery.[4] The presence of a carboxylic acid, a hydroxyl group, and a substituted phenyl ring offers multiple points for diversification, making it an attractive starting material for the generation of compound libraries for screening.

Overall Synthetic Strategy

The synthesis of this compound is accomplished via a three-step sequence, beginning with the commercially available starting material, 3-oxocyclobutanecarboxylic acid. The key transformations involve a Grignard reaction to install the 4-chlorophenyl group, followed by a stereoselective reduction of the ketone and subsequent hydrolysis of the intermediate ester.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Ketone Reduction & Hydrolysis A 3-Oxocyclobutanecarboxylic acid B Methyl 3-oxocyclobutanecarboxylate A->B SOCl2, Methanol C Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate B->C 1. 4-Chlorophenylmagnesium bromide 2. H3O+ workup D This compound C->D 1. NaBH4 2. NaOH (aq), then H3O+

Caption: Synthetic scheme for this compound.

Materials and Equipment

Reagents and Solvents
ReagentGradeSupplier
3-Oxocyclobutanecarboxylic acid≥98%Commercially Available
Thionyl chloride (SOCl₂)Reagent GradeCommercially Available
Methanol (MeOH), Anhydrous≥99.8%Commercially Available
4-Bromochlorobenzene≥99%Commercially Available
Magnesium turnings≥99.5%Commercially Available
Iodine (I₂)CrystalCommercially Available
Tetrahydrofuran (THF), Anhydrous≥99.9%Commercially Available
Sodium borohydride (NaBH₄)≥98%Commercially Available
Sodium hydroxide (NaOH)PelletsCommercially Available
Hydrochloric acid (HCl)37%Commercially Available
Diethyl ether (Et₂O)AnhydrousCommercially Available
Ethyl acetate (EtOAc)HPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
Anhydrous sodium sulfate (Na₂SO₄)GranularCommercially Available
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Schlenk line or nitrogen/argon manifold

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • NMR spectrometer

  • Infrared (IR) spectrometer

  • Mass spectrometer

Experimental Protocol

Step 1: Synthesis of Methyl 3-oxocyclobutanecarboxylate

Causality: The carboxylic acid in the starting material is protected as a methyl ester to prevent it from reacting with the Grignard reagent in the subsequent step. Thionyl chloride is an effective reagent for converting carboxylic acids to acid chlorides, which then readily react with methanol to form the ester.

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-oxocyclobutanecarboxylic acid (10.0 g, 87.6 mmol).

  • Carefully add thionyl chloride (13.0 g, 7.9 mL, 109.5 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Cool the mixture to room temperature and carefully add anhydrous methanol (50 mL) dropwise. An exothermic reaction will occur.

  • Heat the reaction mixture to reflux and stir for 3 hours. Monitor the reaction by TLC (3:7 EtOAc:Hexanes).

  • Cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product, methyl 3-oxocyclobutanecarboxylate, is a pale yellow oil and can be used in the next step without further purification.

Step 2: Synthesis of Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate

Causality: This step introduces the 4-chlorophenyl group via a Grignard reaction. The Grignard reagent, 4-chlorophenylmagnesium bromide, is a strong nucleophile and base. It attacks the carbonyl group of the cyclobutanone. The reaction is performed in an anhydrous solvent (THF) under an inert atmosphere to prevent quenching of the Grignard reagent by water or oxygen.

  • Preparation of the Grignard Reagent:

    • In a flame-dried 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.56 g, 105.1 mmol).

    • Add a small crystal of iodine to activate the magnesium.

    • Add 50 mL of anhydrous THF.

    • In the dropping funnel, dissolve 4-bromochlorobenzene (20.1 g, 105.1 mmol) in 100 mL of anhydrous THF.

    • Add a small portion of the 4-bromochlorobenzene solution to the magnesium suspension. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

    • Once the reaction has started, add the remaining 4-bromochlorobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Grignard Addition:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Dissolve the crude methyl 3-oxocyclobutanecarboxylate from Step 1 in 50 mL of anhydrous THF and add it to the dropping funnel.

    • Add the ester solution dropwise to the Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is then purified by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% EtOAc in hexanes) to yield methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate.

Step 3: Synthesis of this compound

Causality: Sodium borohydride is a mild reducing agent that selectively reduces the ketone to a hydroxyl group without affecting the ester functionality. Subsequent hydrolysis of the methyl ester with sodium hydroxide, followed by acidification, yields the final carboxylic acid product.

  • Dissolve the purified product from Step 2 (e.g., 15.0 g, 62.3 mmol) in a mixture of THF (100 mL) and methanol (50 mL) in a 500 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (2.83 g, 74.8 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 2 hours. Monitor the reduction by TLC.

  • Carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~6.

  • Add a 2 M aqueous solution of sodium hydroxide (100 mL) and stir the mixture vigorously at room temperature overnight to hydrolyze the ester.

  • Remove the organic solvents via rotary evaporation.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated HCl. A white precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.

References

Application Notes and Protocols: 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic Acid as a Novel Molecular Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Unique Cyclobutane Scaffold

In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and favorable pharmacological properties is perpetual. Cyclobutane derivatives have emerged as increasingly valuable motifs, offering a rigid and puckered conformation that can confer improved metabolic stability, direct key pharmacophore groups, and reduce planarity compared to more common ring systems[1]. 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid presents a compelling, yet underexplored, chemical entity. Its structure combines the rigid cyclobutane core with a 4-chlorophenyl group, a common feature in bioactive molecules, and strategically placed hydroxyl and carboxylic acid functionalities, which can serve as key interaction points with biological targets or as handles for further chemical modification.

These application notes provide a comprehensive guide for researchers to explore the potential of this compound as a molecular probe. Small molecule probes are indispensable tools in pharmacological research, enabling the elucidation of complex cellular pathways, identification of novel drug targets, and validation of therapeutic strategies[2][3][4]. This document outlines a logical, step-by-step approach to characterize the biological activity of this compound, from initial target identification to the dissection of its impact on cellular signaling pathways. The protocols described herein are designed to be self-validating, providing a rigorous framework for establishing the utility of this promising molecule.

Physicochemical Characterization and Handling

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in biological assays.

PropertyValueSource
Molecular Formula C₁₁H₁₁ClO₃[5][6]
Molecular Weight 226.66 g/mol [6]
Appearance White to off-white solid[6]
Solubility Soluble in DMSO and methanol. Limited solubility in aqueous buffers.General knowledge
Storage Store at 2-8°C, desiccated.[7]

Protocol 1.1: Preparation of Stock Solutions

  • Materials : this compound (powder), Dimethyl sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes.

  • Procedure :

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Under sterile conditions, weigh out a precise amount of the compound.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Causality Behind Experimental Choices : DMSO is a common solvent for dissolving organic small molecules for use in cell-based assays due to its high solubilizing capacity and miscibility with aqueous media. Preparing a high-concentration stock allows for minimal solvent carryover into the final assay, reducing potential solvent-induced artifacts. Aliquoting prevents degradation of the compound from multiple freeze-thaw cycles.

Hypothetical Target Identification and Validation

Given the lack of established biological targets for this compound, a logical first step is to perform unbiased screening to identify potential protein interactors. The structural features of the compound—a hydrophobic chlorophenyl group and a rigid scaffold—suggest potential binding to enzymes or receptors with well-defined pockets.

Workflow for Target Identification:

G cluster_0 Phase 1: Unbiased Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Mechanism of Action Compound 1-(4-Chlorophenyl)-3- hydroxycyclobutanecarboxylic acid Phenotypic_Screen Phenotypic Screening (e.g., cell viability, reporter assays) Compound->Phenotypic_Screen Affinity_Purification Affinity Purification-Mass Spectrometry (AP-MS) Compound->Affinity_Purification Putative_Targets Putative Protein Targets Phenotypic_Screen->Putative_Targets Affinity_Purification->Putative_Targets Binding_Assay Direct Binding Assays (e.g., SPR, ITC, TSA) Putative_Targets->Binding_Assay Genetic_Validation Genetic Validation (e.g., siRNA/CRISPR knockdown) Putative_Targets->Genetic_Validation Validated_Target Validated Target Binding_Assay->Validated_Target Genetic_Validation->Validated_Target Biochemical_Assay In Vitro Biochemical/Enzymatic Assays Validated_Target->Biochemical_Assay Cellular_Assay Cell-Based Pathway Analysis Validated_Target->Cellular_Assay

Caption: Workflow for target identification and validation.

Protocol 2.1: Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification

This protocol requires chemical modification of this compound to incorporate a linker and an affinity tag (e.g., biotin). This modification should be carefully designed to minimize disruption of the compound's potential binding interactions.

  • Probe Synthesis : Synthesize a biotinylated version of the probe, ideally through the hydroxyl or carboxylic acid group via a flexible linker (e.g., polyethylene glycol). A control probe with a scrambled or inactive analogue is also recommended.

  • Cell Lysate Preparation :

    • Culture a relevant cell line (e.g., a cancer cell line for anti-proliferative studies) to high density.

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40, protease, and phosphatase inhibitors).

    • Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

  • Affinity Pulldown :

    • Incubate the cell lysate with the biotinylated probe or a biotin-only control for 2-4 hours at 4°C with gentle rotation.

    • Add streptavidin-coated magnetic beads and incubate for another 1-2 hours at 4°C.

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS and DTT).

  • Mass Spectrometry :

    • Perform in-gel or in-solution trypsin digestion of the eluted proteins.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify proteins that are significantly enriched in the probe pulldown compared to the control pulldown using bioinformatics software.

Trustworthiness of the Protocol : The inclusion of a biotin-only control and a potentially inactive analogue control is crucial for distinguishing true interactors from proteins that bind non-specifically to the beads or the linker/tag. This multi-layered control system ensures the validity of the identified targets.

Elucidating the Impact on Cellular Signaling Pathways

Once a putative target is identified, or if a phenotypic effect is observed, the next step is to investigate the compound's influence on relevant cellular signaling pathways. Many signaling cascades rely on post-translational modifications, such as phosphorylation, which can be monitored using various assay formats[8][9].

Hypothetical Scenario: Let's hypothesize that this compound inhibits a kinase involved in a pro-inflammatory signaling pathway, such as the NF-κB pathway.

Signaling Pathway Diagram:

G Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB_P p-IκBα IKK->IkB_P Phosphorylation Probe 1-(4-Chlorophenyl)-3- hydroxycyclobutanecarboxylic acid Probe->IKK Inhibition IkB IκBα IkB->IkB_P NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Translocation Proteasome Proteasome IkB_P->Proteasome Degradation Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression

Caption: Hypothetical inhibition of the NF-κB pathway.

Protocol 3.1: Monitoring NF-κB Pathway Activation using a Phospho-Specific Immunoassay

This protocol describes the use of a homogeneous immunoassay to quantify the phosphorylation of IκBα, a key event in NF-κB pathway activation[8].

  • Cell Culture and Treatment :

    • Seed a suitable cell line (e.g., HeLa or RAW 264.7 macrophages) in a 96-well plate and culture overnight.

    • Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., TNF-α at 20 ng/mL) for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation. Include an unstimulated control.

  • Cell Lysis and Immunoassay :

    • Lyse the cells directly in the wells according to the manufacturer's protocol for a homogeneous immunoassay kit (e.g., a bioluminescent or fluorescence-based assay).

    • Add the detection reagents, which typically include primary antibodies against total IκBα and phosphorylated IκBα, along with secondary detection reagents.

    • Incubate at room temperature for the recommended time (e.g., 1-2 hours).

  • Data Acquisition and Analysis :

    • Read the signal (e.g., luminescence or fluorescence) using a plate reader.

    • Normalize the phospho-IκBα signal to the total IκBα signal to account for any variations in cell number.

    • Plot the normalized signal against the concentration of the compound to determine the IC₅₀ value.

Expertise and Experience : The choice of a short stimulation time is critical because IκBα phosphorylation is a transient event, followed by its rapid degradation. Normalizing to the total protein level is essential to ensure that any observed decrease in the phospho-signal is due to inhibition of phosphorylation and not a result of compound-induced cytotoxicity or changes in overall protein expression.

Quantitative Data and Interpretation

The following table provides an example of how to present the data obtained from the phospho-IκBα immunoassay.

Compound Concentration (µM)Normalized Phospho-IκBα Signal (RLU)% Inhibition
0 (Vehicle)15,2300
0.114,8902.2
111,56024.1
105,87061.5
501,89087.6
1001,55089.8
IC₅₀ (µM) ~7.5

This data would suggest that this compound inhibits TNF-α-induced IκBα phosphorylation in a dose-dependent manner, with an IC₅₀ of approximately 7.5 µM.

Concluding Remarks and Future Directions

The application notes presented here provide a foundational framework for investigating this compound as a novel molecular probe. The unique structural characteristics of this compound, particularly its rigid cyclobutane core, make it a promising candidate for developing selective modulators of protein function. The proposed workflows for target identification and pathway analysis are designed to be robust and can be adapted to explore various biological contexts.

Successful validation of a biological target and mechanism of action would position this molecule as a valuable tool for dissecting specific cellular processes. Further studies could involve structure-activity relationship (SAR) analysis by synthesizing and testing analogues to optimize potency and selectivity, as well as in vivo studies to assess its pharmacological properties in a whole-organism context.

References

Application Notes and Protocols: 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclobutane Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that impart desirable pharmacological properties is a perpetual endeavor. Among these, the cyclobutane ring has emerged as a compelling structural motif. Its inherent rigidity and three-dimensional character offer a unique platform for the precise spatial orientation of pharmacophoric elements, a critical factor in optimizing interactions with biological targets.[1] Unlike more flexible aliphatic chains or larger cycloalkanes, the puckered conformation of the cyclobutane ring can lead to improvements in potency, selectivity, and metabolic stability.[1]

This guide focuses on the application of 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid , a versatile building block that synergistically combines the conformational constraints of the cyclobutane core with the electronic and steric attributes of a 4-chlorophenyl group and the synthetic utility of a carboxylic acid handle. This compound serves as an invaluable starting point for the synthesis of innovative drug candidates.[2] While its direct biological activity is not extensively documented, its true potential lies in its role as a foundational scaffold for derivatization, enabling the exploration of chemical space and the development of potent and selective modulators of therapeutic targets.[2]

Featured Application: A Scaffold for Allosteric Acetyl-CoA Carboxylase (ACC) Inhibitors

A particularly promising application of cyclobutane-containing molecules is in the development of inhibitors for acetyl-CoA carboxylase (ACC). ACC is a biotin-dependent enzyme that plays a pivotal role in the regulation of fatty acid metabolism by catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. There are two main isoforms in mammals: ACC1, which is primarily cytosolic and involved in de novo lipogenesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[3]

The dysregulation of ACC activity is implicated in a range of metabolic disorders, including nonalcoholic steatohepatitis (NASH), diabetes, and obesity, as well as in the proliferation of certain cancers that exhibit a dependence on de novo fatty acid synthesis.[4][5] Consequently, the development of ACC inhibitors has become an attractive strategy for therapeutic intervention.

Recent studies have highlighted the potential of cyclobutane-based derivatives as potent and selective allosteric inhibitors of ACC.[4][6] The rigid cyclobutane scaffold can effectively position key pharmacophoric groups within the allosteric binding site of the enzyme, leading to potent inhibition. The this compound scaffold is an ideal starting point for the design of such inhibitors, with the 4-chlorophenyl group potentially occupying a hydrophobic pocket and the carboxylic acid and hydroxyl groups serving as handles for the introduction of moieties that can interact with other regions of the binding site.

Workflow for Developing Novel ACC Inhibitors

The following diagram illustrates a typical workflow for the development of novel ACC inhibitors, starting from the this compound scaffold.

ACC_Inhibitor_Workflow A Scaffold Selection: 1-(4-Chlorophenyl)-3- hydroxycyclobutanecarboxylic acid B Derivative Synthesis A->B Chemical Modification C In Vitro Enzymatic Assay (ACC1 & ACC2) B->C Screening D Cell-Based Assay (De Novo Lipogenesis) C->D Cellular Potency E Structure-Activity Relationship (SAR) Analysis C->E D->E E->B Iterative Design F Lead Optimization E->F Identify Leads

Caption: Workflow for ACC inhibitor development.

Protocols

Protocol 1: Synthesis of a Representative Amide Derivative

This protocol describes a general method for the synthesis of an amide derivative from this compound. This is a common first step in elaborating the scaffold to explore structure-activity relationships.

Objective: To synthesize an amide derivative of this compound as a representative example for biological screening.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the solution, add the desired amine (1.1 eq), BOP (1.2 eq), and DIPEA (2.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and EtOAc) to afford the desired amide derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This protocol outlines a luminescent-based assay to determine the in vitro inhibitory activity of synthesized compounds against ACC1 and ACC2. The assay measures the amount of ADP produced, which is directly proportional to ACC activity.

Objective: To determine the IC₅₀ values of test compounds against human recombinant ACC1 and ACC2.

Materials:

  • Human recombinant ACC1 and ACC2 enzymes

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 2 mM KCl, 0.5 mM DTT, 0.1% BSA)

  • ATP

  • Acetyl-CoA

  • Sodium bicarbonate (NaHCO₃)

  • Test compounds dissolved in DMSO

  • Control inhibitor (e.g., Firsocostat)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Enzyme and Substrate Preparation: Prepare solutions of ACC1 and ACC2 enzymes, ATP, acetyl-CoA, and NaHCO₃ in the assay buffer at the desired concentrations.

  • Compound Plating: Serially dilute the test compounds in DMSO and then in assay buffer. Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only (negative control) and a control inhibitor (positive control).

  • Enzyme Addition: Add the ACC enzyme solution to each well.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of ATP, acetyl-CoA, and NaHCO₃ to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the enzymatic reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step process: first, adding a reagent to stop the kinase reaction and deplete the remaining ATP, and second, adding a detection reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase/luciferin reaction.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ values by fitting the data to a four-parameter logistic equation using appropriate software.

Quantitative Data Representation:

CompoundACC1 IC₅₀ (nM)ACC2 IC₅₀ (nM)
Control (Firsocostat)2.1[6]6.1[6]
Derivative 1 Experimental ValueExperimental Value
Derivative 2 Experimental ValueExperimental Value
... ......
Protocol 3: Cell-Based De Novo Lipogenesis Assay

This protocol describes a method to assess the ability of test compounds to inhibit de novo lipogenesis in a relevant cell line, such as HepG2 human hepatoma cells.

Objective: To measure the inhibition of fatty acid synthesis by test compounds in a cellular context.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • [¹⁴C]-Acetate

  • Scintillation cocktail

  • Scintillation counter

  • Cell lysis buffer

  • Reagents for lipid extraction (e.g., chloroform/methanol)

Procedure:

  • Cell Culture: Culture HepG2 cells in appropriate flasks or plates until they reach the desired confluency.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Radiolabeling: Add [¹⁴C]-acetate to the culture medium and incubate for a further period (e.g., 2 hours) to allow for its incorporation into newly synthesized lipids.

  • Cell Lysis and Lipid Extraction: Wash the cells with PBS and then lyse them. Extract the total lipids from the cell lysate using a suitable solvent system (e.g., chloroform/methanol).

  • Quantification: Transfer the lipid-containing organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of [¹⁴C]-acetate incorporated into lipids for each treatment condition. Calculate the percent inhibition of de novo lipogenesis for each compound concentration relative to the DMSO control. Determine the EC₅₀ values by plotting the percent inhibition against the compound concentration.

Structure-Activity Relationship (SAR) and Lead Optimization

The data obtained from the enzymatic and cell-based assays will guide the SAR analysis. The goal is to identify the structural features of the derivatives that contribute to high potency and selectivity for ACC1 and/or ACC2.

SAR_Logic Scaffold 1-(4-Chlorophenyl)-3- hydroxycyclobutanecarboxylic acid R1 Modification at Carboxylic Acid Scaffold->R1 R2 Modification at Hydroxyl Group Scaffold->R2 R3 Modification of 4-Chlorophenyl Group Scaffold->R3 Potency Potency (IC50/EC50) R1->Potency Selectivity Selectivity (ACC1 vs ACC2) R1->Selectivity R2->Potency R2->Selectivity R3->Potency R3->Selectivity PK Pharmacokinetics Potency->PK Selectivity->PK

Caption: Logic diagram for SAR analysis.

Key questions to address during SAR analysis include:

  • What is the optimal size and nature of the substituent at the carboxylic acid position?

  • Does modification of the hydroxyl group impact potency or selectivity?

  • How do changes to the 4-chlorophenyl ring affect activity?

The insights gained from this iterative process of design, synthesis, and testing will facilitate the optimization of lead compounds with improved potency, selectivity, and drug-like properties.

Conclusion

This compound represents a valuable and strategically designed building block for medicinal chemistry. Its inherent structural features make it an excellent starting point for the development of novel therapeutics, particularly in the area of metabolic diseases through the inhibition of acetyl-CoA carboxylase. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers to unlock the potential of this versatile scaffold in their drug discovery programs.

References

Sources

Application Notes & Protocols: 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic Acid as a Versatile Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Constrained Scaffold

In the landscape of modern drug discovery, the pursuit of molecules with improved potency, selectivity, and pharmacokinetic profiles is paramount. Structural rigidity is a key design element used to achieve these goals, as it reduces the entropic penalty of binding to a biological target. The cyclobutane ring, a strained four-membered carbocycle, serves as an excellent scaffold for introducing this conformational constraint.[1] 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid is a bifunctional building block that masterfully combines this desirable rigidity with strategically placed functional groups for synthetic elaboration.

With the molecular formula C₁₁H₁₁ClO₃, this compound features a cyclobutane core substituted with a 4-chlorophenyl group, a hydroxyl group, and a carboxylic acid.[2] This arrangement makes it an invaluable intermediate in pharmaceutical research and organic synthesis.[2] The 4-chlorophenyl moiety is a common feature in many bioactive compounds, often participating in crucial hydrophobic or halogen-bonding interactions with protein targets. The hydroxyl and carboxylic acid groups serve as versatile handles for a wide array of chemical transformations, enabling the construction of diverse molecular libraries.

This guide provides an in-depth exploration of this compound, presenting a detailed protocol for its application in the synthesis of a novel analogue of a monoamine reuptake inhibitor, a class of drugs vital in the treatment of major psychiatric disorders.[3]

Physicochemical Properties & Safety Data

A thorough understanding of the intermediate's properties is critical for its safe and effective handling in a laboratory setting.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₁ClO₃[2][4][5]
Molecular Weight 226.66 g/mol [4][5]
Appearance Solid
CAS Numbers 933469-83-1, 1353636-65-3[2][5][6]
SMILES OC1CC(C1)(C(O)=O)c2ccc(Cl)cc2[4]
InChI Key PQVUQOBVSQOFKH-UHFFFAOYSA-N
GHS Pictogram
Signal Word Danger
Hazard Statements H301 (Toxic if swallowed)
Precautionary Codes P301 + P310 + P330
Storage Class 6.1C - Combustible, acute toxic Cat. 3
Storage Temperature 2-8°C, Sealed in dry conditions[5]

Application Protocol: Synthesis of a Novel Monoamine Reuptake Inhibitor Analogue

This section details the use of this compound as a key intermediate in a multi-step synthesis targeting a novel bioactive compound. The structural motif is inspired by cyclobutane analogues of known antidepressants like Milnacipran, where the rigid core is used to orient key pharmacophoric elements.[7]

Rationale and Workflow

The primary strategy involves leveraging the carboxylic acid functionality for amide bond formation, a cornerstone reaction in medicinal chemistry. The resulting amide can then undergo reduction to yield a terminal amine, a common feature in monoamine reuptake inhibitors that interacts with key residues in neurotransmitter transporters.[8]

G cluster_0 Synthesis Workflow A 1-(4-Chlorophenyl)-3- hydroxycyclobutanecarboxylic acid (Intermediate) B Step 1: Amide Coupling (HATU, DIPEA, N,N-Dimethylethylenediamine) A->B Activate & Couple C Amide Intermediate B->C D Step 2: Dual Reduction (LiAlH4, THF) C->D Reduce Amide & Acid E Final Product: Cyclobutane-based Amino Alcohol D->E

Caption: Synthetic workflow for the target amino alcohol.

Step 1: Amide Coupling with N,N-Dimethylethylenediamine

Causality: The carboxylic acid is first activated to facilitate nucleophilic attack by the primary amine of N,N-dimethylethylenediamine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen as the coupling agent due to its high efficiency, low rate of racemization, and simple purification of byproducts. DIPEA (N,N-Diisopropylethylamine), a non-nucleophilic base, is used to neutralize the acid formed and maintain an optimal pH for the reaction.

Experimental Protocol:

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq, e.g., 2.27 g, 10.0 mmol) and dissolve it in anhydrous Dimethylformamide (DMF, 40 mL).

  • Reagent Addition: Add HATU (1.1 eq, 4.18 g, 11.0 mmol) to the solution, followed by the dropwise addition of DIPEA (2.5 eq, 4.35 mL, 25.0 mmol). Stir the mixture for 15 minutes at room temperature to ensure complete activation of the carboxylic acid.

  • Nucleophile Addition: Slowly add N,N-Dimethylethylenediamine (1.05 eq, 0.93 g, 10.5 mmol) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-8 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) with a mobile phase of 10% Methanol in Dichloromethane.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 150 mL of Ethyl Acetate and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution, 2-10% Methanol in Dichloromethane) to yield the pure amide intermediate.

Expected Analytical Data (Amide Intermediate):

AnalysisExpected Signals / Value
¹H NMR Signals for aromatic protons (4H), cyclobutane protons (4H), methylene protons adjacent to amides (4H), N-methyl protons (6H), and hydroxyl proton (1H).
¹³C NMR Signals for aromatic carbons, cyclobutane carbons, carbonyl carbon (~175 ppm), and aliphatic carbons of the ethylenediamine moiety.
MS (ESI+) [M+H]⁺ corresponding to C₁₅H₂₁ClN₂O₂.
Step 2: Dual Reduction of Carboxylic Acid and Amide

Causality: Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing both the newly formed amide and the original carboxylic acid to their corresponding amines and alcohols. This single, powerful step efficiently transforms the intermediate into the final target molecule. The reaction is conducted in an anhydrous ether solvent like THF, with which LiAlH₄ is compatible and does not react. Extreme caution is necessary due to the highly reactive and pyrophoric nature of LiAlH₄.

Experimental Protocol:

  • Reaction Setup: In an oven-dried 500 mL three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend Lithium Aluminum Hydride (LiAlH₄) (4.0 eq, 1.52 g, 40.0 mmol) in 100 mL of anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

  • Reagent Addition: Dissolve the amide intermediate from Step 1 (1.0 eq, assumed 10.0 mmol) in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-45 minutes. Exothermic reaction - maintain strict temperature control.

  • Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 66 °C) and maintain for 6-12 hours.

  • Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up (Fieser Method - CRITICAL SAFETY STEP ): Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, sequential, and dropwise addition of:

    • Water (1.5 mL, corresponding to the mass of LiAlH₄ used).

    • 15% aqueous NaOH (1.5 mL).

    • Water (4.5 mL, 3x the mass of LiAlH₄). Stir the resulting granular white precipitate vigorously for 1 hour.

  • Purification: Filter the solid aluminum salts through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 50 mL). Combine the filtrates and concentrate under reduced pressure to yield the crude final product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Expected Analytical Data (Final Product):

AnalysisExpected Signals / Value
¹H NMR Disappearance of the amide proton signal. Appearance of a new singlet for the primary alcohol methylene group (CH₂OH). Signals for aromatic protons, cyclobutane protons, and the N,N-dimethylethylamine moiety remain, with potential shifts.
¹³C NMR Disappearance of the carbonyl carbon signal. Appearance of a new carbinol carbon signal (~60-65 ppm).
MS (ESI+) [M+H]⁺ corresponding to C₁₅H₂₄ClNO.
FT-IR Broad O-H stretch (~3300 cm⁻¹), disappearance of the C=O stretch (~1640 cm⁻¹).

Proposed Synthetic Route for the Intermediate

While this compound is commercially available, understanding its synthesis provides deeper insight. A plausible route involves a [2+2] cycloaddition, a classic method for forming four-membered rings.[9]

G cluster_1 Proposed Synthesis of Intermediate Start 4-Chlorophenylacetic acid Step1 1. SOCl₂ 2. CH₂N₂ (Arndt-Eistert) Start->Step1 Ketene Arylketene Intermediate Step1->Ketene Step2 [2+2] Cycloaddition with Allyl Alcohol Ketene->Step2 Cycloadduct Cyclobutanone Intermediate Step2->Cycloadduct Step3 Baeyer-Villiger Oxidation Cycloadduct->Step3 Lactone Lactone Intermediate Step3->Lactone Step4 Hydrolysis (NaOH, H₃O⁺) Lactone->Step4 Product 1-(4-Chlorophenyl)-3- hydroxycyclobutanecarboxylic acid Step4->Product

Caption: Plausible synthetic route to the title compound.

This route leverages well-established transformations in organic chemistry. The initial acid is converted to a ketene, which then undergoes a [2+2] cycloaddition with an alkene bearing a masked hydroxyl group. Subsequent oxidation and hydrolysis reveal the required functionalities.

Conclusion

This compound stands out as a high-value intermediate for medicinal chemists and drug development professionals. Its rigid cyclobutane framework and orthogonal functional groups provide a robust platform for creating structurally novel and conformationally restricted molecules.[1][2] The detailed protocols herein demonstrate its practical utility in synthesizing potential therapeutic agents, such as monoamine reuptake inhibitors, showcasing a clear and efficient pathway from this versatile building block to complex, drug-like molecules.

References

  • Title: 1-(4-chlorophenyl)
  • Title: Enantioselective synthesis of a cyclobutane analogue of Milnacipran Source: RSC Publishing URL
  • Title: 1-(4-Chlorophenyl)
  • Title: 1-(4-Chlorophenyl)
  • Title: Cyclobutane-Derived Diamines: Synthesis and Molecular Structure Source: Enamine URL
  • Title: Monoamine reuptake inhibitors: highlights of recent research developments Source: Semantic Scholar URL
  • Title: 1-(4-Chlorophenyl)
  • Title: 1-(4-Chlorophenyl)
  • Title: CAS NO. 1353636-65-3 | 1-(4-Chlorophenyl)
  • Title: Design, synthesis and docking study of 4-arylpiperazine carboxamides as monoamine neurotransmitters reuptake inhibitors Source: PubMed URL
  • Title: Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones Source: MDPI URL
  • Title: 1-(4-Chlorophenyl)
  • Title: 1-(4-CHLOROPHENYL)

Sources

Application Notes and Protocols for the Quantification of 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid is a key chemical entity with significant applications in organic synthesis and pharmaceutical research. Its unique structure, featuring a cyclobutane ring substituted with a 4-chlorophenyl group and a carboxylic acid functionality, makes it a valuable building block for the development of novel therapeutic agents.[1] Accurate and precise quantification of this compound in various matrices, particularly biological fluids, is paramount for pharmacokinetic, toxicokinetic, and metabolic studies during drug discovery and development.

This comprehensive guide provides detailed application notes and step-by-step protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be robust, reliable, and adhere to the principles of analytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[2][3][4]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSignificance for Method Development
Molecular Formula C₁₁H₁₁ClO₃Determines the exact mass for mass spectrometry.
Molecular Weight 226.66 g/mol Used for calculating concentrations and preparing standards.
Predicted pKa 4.00 ± 0.40Indicates the compound is a weak acid. The pH of the mobile phase and extraction solvent should be adjusted to control its ionization state, which is crucial for retention in reversed-phase chromatography and for efficient extraction.[5]

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method is a widely accessible and cost-effective technique for the quantification of analytes with a suitable chromophore. The presence of the chlorophenyl group in the target molecule allows for sensitive UV detection.

Rationale for Method Design

The selection of a reversed-phase HPLC method is based on the non-polar nature of the 4-chlorophenyl group. To ensure consistent retention and sharp peak shapes for the acidic analyte, the mobile phase is acidified. By maintaining the mobile phase pH at least 2 units below the analyte's pKa, the carboxylic acid group remains protonated (in its less polar, neutral form), leading to enhanced retention on a non-polar stationary phase like C18.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard Sample->Spike_IS PPT Protein Precipitation (e.g., with Acetonitrile) Spike_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation to Dryness Supernatant->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Column C18 Column Separation Inject->Column Detect UV Detection (e.g., 225 nm) Column->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV

1. Sample Preparation (from Plasma)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., 4-(4-chlorophenyl)-4-hydroxy-piperidine at 10 µg/mL in methanol). Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase. Vortex for 30 seconds and transfer to an HPLC vial.

2. HPLC Conditions

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)
Gradient 65% Acetonitrile, 35% 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 225 nm
Run Time 10 minutes

3. Method Validation Parameters

The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and specificity.[6]

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy 85-115% (80-120% at LLOQ)
Precision (RSD%) ≤ 15% (≤ 20% at LLOQ)
Specificity No interference at the retention times of the analyte and IS

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. This technique is particularly suited for supporting regulated bioanalytical studies.

Rationale for Method Design

The high selectivity of LC-MS/MS is achieved by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM). This minimizes interference from matrix components.[2] Electrospray ionization (ESI) in negative ion mode is proposed due to the acidic nature of the carboxylic acid group, which readily deprotonates to form a [M-H]⁻ ion. A stable isotope-labeled (SIL) internal standard is the gold standard for quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects, thereby providing the most accurate correction.[7][8][9]

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis cluster_data_lcms Data Processing Sample_lcms Plasma Sample Spike_SIL_IS Spike with SIL-IS Sample_lcms->Spike_SIL_IS LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate at low pH) Spike_SIL_IS->LLE Separate_Phases Phase Separation LLE->Separate_Phases Organic_Phase Collect Organic Phase Separate_Phases->Organic_Phase Evaporate_lcms Evaporation Organic_Phase->Evaporate_lcms Reconstitute_lcms Reconstitution Evaporate_lcms->Reconstitute_lcms Inject_lcms UPLC Injection Reconstitute_lcms->Inject_lcms Column_lcms Fast Gradient on C18 Inject_lcms->Column_lcms MS_Detect ESI- MS/MS Detection (MRM) Column_lcms->MS_Detect Integrate_lcms Peak Area Ratio (Analyte/SIL-IS) MS_Detect->Integrate_lcms Calibrate_lcms Calibration Curve Integrate_lcms->Calibrate_lcms Quantify_lcms Calculate Concentration Calibrate_lcms->Quantify_lcms

Caption: Workflow for LC-MS/MS quantification.

Detailed Protocol: LC-MS/MS

1. Sample Preparation (from Plasma)

  • To 50 µL of plasma sample, add 10 µL of a stable isotope-labeled internal standard (e.g., ¹³C₆-1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid) working solution.

  • Acidify the sample by adding 20 µL of 1% formic acid in water to suppress the ionization of the carboxylic acid.

  • Perform liquid-liquid extraction (LLE) by adding 500 µL of ethyl acetate. Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of 50:50 acetonitrile:water with 0.1% formic acid.

2. LC-MS/MS Conditions

ParameterCondition
LC System UPLC System
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ion Source Electrospray Ionization (ESI), Negative Mode
MRM Transitions Analyte: To be determined by infusion SIL-IS: To be determined by infusion
Collision Energy To be optimized

3. Method Validation and Considerations

Validation for bioanalytical methods should be performed in accordance with FDA guidance.[3] Key aspects to address include:

  • Matrix Effects: The influence of co-eluting endogenous components on the ionization of the analyte and IS should be evaluated. This can be done by comparing the response of the analyte in post-extraction spiked blank matrix to its response in a neat solution.[2][3][4]

  • Stability: The stability of the analyte in the biological matrix must be thoroughly assessed under various conditions, including bench-top, freeze-thaw, and long-term storage, to ensure sample integrity.[5][10][11]

III. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be an alternative for the analysis of this compound, although it requires a derivatization step to increase the volatility and thermal stability of the analyte.

Rationale for Method Design

The carboxylic acid and hydroxyl groups make the target compound non-volatile. Derivatization, such as silylation, converts these polar functional groups into less polar and more volatile derivatives suitable for GC analysis.

Detailed Protocol: GC-MS (with Silylation)

1. Sample Preparation and Derivatization

  • Perform an extraction from the biological matrix as described in the LC-MS/MS protocol (LLE).

  • After evaporating the organic solvent, add 50 µL of pyridine and 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).

  • Heat the mixture at 70°C for 30 minutes.[12]

  • Cool to room temperature and inject into the GC-MS system.

2. GC-MS Conditions

ParameterCondition
GC System Gas Chromatograph with Mass Spectrometer
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Injection Mode Splitless
Oven Program Start at 100°C, ramp to 280°C at 15°C/min
Ion Source Electron Ionization (EI), 70 eV
MS Mode Selected Ion Monitoring (SIM) of characteristic fragment ions

Conclusion

The choice of analytical method for the quantification of this compound will depend on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine analysis in less complex matrices, HPLC-UV offers a robust and economical solution. For high-sensitivity and high-selectivity applications, particularly in biological matrices for regulatory submissions, LC-MS/MS is the gold standard. GC-MS provides a viable alternative but requires an additional derivatization step. All methods must be thoroughly validated to ensure the generation of reliable and reproducible data.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. [Link]

  • Simultaneous Screening and Quantification of Basic, Neutral and Acidic Drugs in Blood Using UPLC-QTOF-MS. (2016). Journal of Analytical Toxicology. [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (2022). National Institutes of Health. [Link]

  • Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans. (2025). ResearchGate. [Link]

  • Chemical constituents and antibacterial activity of three types of amazonian geopropolis from Melipona. (2022). SciELO. [Link]

  • Stability Issues in Bioanalysis: New Case Studies. (2018). SlideShare. [Link]

  • Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. (2016).
  • Stability Assessments in Bioanalytical Method Validation. (2024). Celegence. [Link]

  • A review of HPLC technique covering its pharmaceutical, environmental, forensic, clinical and other applications. Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. (2021). Radboud Repository. [Link]

  • Determination of carboxylic acid salts in pharmaceuticals by high-performance liquid chromatography after pre-column fluorogenic labelling. (1991). PubMed. [Link]

  • An HPLC-UV and Fluorescence Method for the Detection of Three Pharmaceuticals in Water Systems. (2018). International Journal Of Pharma Research and Health Sciences. [Link]

  • Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. (2013). PubMed. [Link]

Sources

Application Note: A Robust HPLC Method for the Analysis of 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly specific and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid. This compound is a key building block in the synthesis of various pharmaceutical agents, making its accurate quantification critical for quality control and drug development. The described method utilizes a reverse-phase C18 column with UV detection, demonstrating excellent linearity, accuracy, and precision. This document provides a comprehensive protocol, including system suitability parameters and method validation guidance in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its molecular structure includes a chlorophenyl group, a cyclobutane ring, and a carboxylic acid moiety, which contribute to its polarity and chromatographic behavior.[5][6][7][8][9] The purity and concentration of this starting material directly impact the quality and yield of the final drug product. Therefore, a robust and validated analytical method is essential for its characterization.

This application note presents a reverse-phase HPLC (RP-HPLC) method developed to provide a straightforward and efficient means of analyzing this compound. The methodology is designed to be easily implemented in a quality control laboratory setting.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.

  • Chromatography Data System (CDS): For data acquisition and processing.

  • Analytical Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Reference Standard: this compound, >98% purity.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

Chromatographic Conditions

The selection of chromatographic parameters is pivotal for achieving optimal separation and peak shape. A C18 stationary phase is chosen for its versatility in retaining moderately polar to nonpolar compounds. The mobile phase, a mixture of acidified water and acetonitrile, allows for the effective elution of the analyte. The acid modifier is crucial for suppressing the ionization of the carboxylic acid group, thereby improving peak shape and retention.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic: 60% A / 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 225 nm
Run Time 10 minutes
Preparation of Solutions
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 60:40 v/v ratio is used as the diluent to ensure sample compatibility with the mobile phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Analytical Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Receipt Sample Receipt & Logging Standard_Prep Standard Solution Preparation Sample_Receipt->Standard_Prep Sample_Prep Sample Solution Preparation Sample_Receipt->Sample_Prep System_Suitability System Suitability Testing (SST) Standard_Prep->System_Suitability Sequence_Run HPLC Sequence Run Sample_Prep->Sequence_Run System_Suitability->Sequence_Run If SST Passes Integration Peak Integration & Quantification Sequence_Run->Integration Reporting Final Report Generation Integration->Reporting

Sources

Application Notes and Protocols for In Vitro Bioassay Development for Cyclobutane-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Drug Discovery

The cyclobutane motif, a four-membered carbocyclic ring, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and puckered conformation bestow unique three-dimensional properties upon molecules, offering a powerful tool to modulate potency, selectivity, and pharmacokinetic profiles.[1][2] Cyclobutane-containing compounds are not only found in a diverse array of natural products with demonstrated biological activities, including antimicrobial and antitumor effects, but are also increasingly incorporated into synthetic drug candidates to enhance their therapeutic potential.[3][4][5][6][7] The rigid nature of the cyclobutane ring can provide conformational constraint, locking a molecule into a bioactive conformation and improving its binding affinity to a biological target.[1][8] Furthermore, the substitution of more flexible or planar moieties with a cyclobutane ring can improve metabolic stability by blocking sites of enzymatic degradation.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing a robust in vitro bioassay cascade for the evaluation of novel cyclobutane-based compounds. We will delve into the critical pre-assay characterization of these unique molecules and provide detailed, step-by-step protocols for a tiered screening approach, encompassing initial cytotoxicity profiling, target-based functional assays, and concluding with physiologically relevant phenotypic screens. Our focus is on providing not just the "how," but also the "why," empowering you to make informed decisions and generate high-quality, reproducible data.

Part 1: Pre-Assay Compound Characterization: The Foundation of Reliable Data

Before embarking on any biological assay, a thorough understanding of the physicochemical properties of your cyclobutane-based compounds is paramount. Neglecting this crucial step can lead to misleading results and wasted resources.

Aqueous Solubility Assessment

Poor aqueous solubility is a common hurdle in drug discovery and can significantly impact the reliability of in vitro assays.[9][10] Undissolved compound can lead to inaccurate concentration-response relationships and false negatives. Two common methods for assessing solubility are kinetic and thermodynamic solubility assays. For initial screening, a kinetic solubility assessment is often sufficient.

Protocol 1: Kinetic Solubility Assessment by Nephelometry

This high-throughput method assesses the concentration at which a compound, upon dilution from a DMSO stock solution into an aqueous buffer, begins to precipitate.

Materials:

  • Test cyclobutane compound(s)

  • Dimethyl sulfoxide (DMSO), high purity

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear bottom microplate

  • Nephelometer (plate reader with light-scattering capabilities)

Procedure:

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • In a 96-well plate, perform a serial dilution of the compound stock in DMSO.

  • Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS, pH 7.4.

  • Mix thoroughly and incubate at room temperature for a defined period (e.g., 1-2 hours).

  • Measure the turbidity of each well using a nephelometer.

  • The kinetic solubility is the highest concentration that does not show a significant increase in light scattering compared to the buffer-only control.

Table 1: Interpreting Kinetic Solubility Results

Solubility Range (µM)Interpretation
> 100High solubility; unlikely to be a limiting factor in most in vitro assays.
10 - 100Moderate solubility; may require careful consideration of final assay concentration and DMSO percentage.
< 10Low solubility; may precipitate in aqueous buffers, leading to inaccurate results. Consider formulation strategies.
Compound Stability in Assay Media

The stability of a compound in the cell culture medium under experimental conditions (37°C, 5% CO2) is another critical parameter.[8][11] Degradation of the compound over the course of the assay will lead to an underestimation of its potency.

Protocol 2: Assessing Compound Stability in Cell Culture Medium

This protocol uses LC-MS/MS or HPLC to quantify the amount of the parent compound remaining in the cell culture medium over time.

Materials:

  • Test cyclobutane compound(s)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS or HPLC system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Spike the pre-warmed complete cell culture medium with the compound to the desired final concentration.

  • Incubate the medium at 37°C in a CO2 incubator.

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the medium.

  • Immediately quench any potential degradation by adding a cold organic solvent (e.g., acetonitrile) and store at -80°C until analysis.

  • Analyze the concentration of the parent compound in each aliquot using a validated LC-MS/MS or HPLC method.

  • Plot the percentage of the compound remaining versus time to determine its stability profile.

Part 2: A Tiered Approach to In Vitro Bioassay Development

A tiered or cascaded approach to bioassay development is a resource-efficient strategy for characterizing novel compounds. This involves progressing compounds through a series of assays of increasing complexity and physiological relevance.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Target-Oriented Assays cluster_2 Tier 3: Cellular & Phenotypic Assays Cytotoxicity Cytotoxicity Profiling (e.g., MTT, LDH) Target_Engagement Target Engagement Assays Cytotoxicity->Target_Engagement Proceed with non-toxic compounds Functional_Assay Functional Target-Based Assays (e.g., Enzyme Inhibition) Target_Engagement->Functional_Assay Confirm target interaction Pathway_Analysis Cellular Pathway Analysis Functional_Assay->Pathway_Analysis Validate cellular mechanism Phenotypic_Screening Phenotypic Screening (e.g., High-Content Imaging) Pathway_Analysis->Phenotypic_Screening Assess broader cellular effects

Figure 1: A tiered workflow for in vitro bioassay development.

Tier 1: Cytotoxicity Profiling

The initial step in evaluating any new compound is to determine its general cytotoxicity. This helps to establish a concentration range for subsequent, more specific assays and to identify compounds with non-specific toxic effects.

Protocol 3: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][12][13]

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • Test cyclobutane compound(s)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight (for adherent cells).

  • Treat the cells with a serial dilution of the test compound for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-only (e.g., DMSO) and untreated controls.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then remove the medium.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 4: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, which is an indicator of cell membrane disruption and cytotoxicity.[6][7][14][15]

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • Test cyclobutane compound(s)

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • 96-well flat-bottom microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with a serial dilution of the test compound as described in the MTT assay protocol.

  • Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a vehicle control.

  • After the incubation period, centrifuge the plate to pellet the cells.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture to each well and incubate at room temperature for the time specified in the kit's instructions (typically 15-30 minutes), protected from light.

  • Add the stop solution to each well.

  • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.

Tier 2: Target-Based Assays

Once the cytotoxic profile of a compound is established, the next step is to investigate its interaction with its intended biological target.

Protocol 5: Generic Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a cyclobutane compound against a purified enzyme. The specific substrate and detection method will vary depending on the enzyme of interest.

Materials:

  • Purified enzyme

  • Enzyme-specific substrate

  • Assay buffer

  • Test cyclobutane compound(s)

  • Positive control inhibitor

  • 96- or 384-well microplate

  • Microplate reader (absorbance, fluorescence, or luminescence)

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a microplate, add the test compound, the enzyme, and the assay buffer.

  • Incubate for a pre-determined time to allow for compound-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the signal (absorbance, fluorescence, or luminescence) over time or at a fixed endpoint.

  • Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the dose-response data to a suitable model.

G cluster_0 Signaling Pathway Example: Kinase Inhibition Receptor Receptor Kinase Kinase Receptor->Kinase Signal Substrate Substrate Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response Inhibitor Cyclobutane-based Kinase Inhibitor Inhibitor->Kinase

Figure 2: A simplified diagram of a kinase signaling pathway and the point of intervention for an inhibitor.

Tier 3: Phenotypic Screening

Phenotypic screening is a powerful approach that assesses the effect of a compound on the overall phenotype of a cell or organism, without a preconceived notion of the target.[12][16] This can reveal novel mechanisms of action and provide a more holistic understanding of a compound's biological effects.

Protocol 6: High-Content Imaging-Based Phenotypic Assay

This protocol outlines a general workflow for a high-content imaging screen to assess changes in cellular morphology or the localization of specific proteins.

Materials:

  • Cells cultured on imaging-compatible plates (e.g., 96- or 384-well black-walled, clear-bottom plates)

  • Test cyclobutane compound(s)

  • Fluorescent dyes or antibodies for labeling cellular components (e.g., DAPI for nuclei, phalloidin for actin)

  • High-content imaging system

  • Image analysis software

Procedure:

  • Seed cells in imaging plates and allow them to attach.

  • Treat the cells with the test compounds at non-toxic concentrations.

  • After the desired incubation period, fix, permeabilize, and stain the cells with the appropriate fluorescent labels.

  • Acquire images of the cells using a high-content imaging system.

  • Analyze the images using specialized software to quantify various cellular features (e.g., cell shape, size, texture, protein localization).

  • Compare the phenotypic profiles of compound-treated cells to those of control cells to identify compounds that induce a desired phenotypic change.

Part 3: Data Analysis and Interpretation

Dose-Response Analysis

A fundamental aspect of in vitro pharmacology is the generation and interpretation of dose-response curves. These curves illustrate the relationship between the concentration of a compound and the magnitude of the biological response.

Key Parameters:

  • EC50/IC50: The concentration of a compound that produces 50% of the maximal effect (EC50) or inhibition (IC50).

  • Emax: The maximum effect produced by the compound.

  • Hill Slope: A measure of the steepness of the curve, which can provide insights into the cooperativity of binding.

Data Analysis Workflow:

  • Normalize the raw data to the appropriate controls (e.g., vehicle control as 100% and a positive control or maximum inhibition as 0%).

  • Plot the normalized response versus the logarithm of the compound concentration.

  • Fit the data to a non-linear regression model, such as the four-parameter logistic equation, to determine the EC50/IC50, Emax, and Hill slope.

Quality Control in High-Throughput Screening

For high-throughput screening (HTS) campaigns, robust quality control is essential to ensure the reliability of the data.

Table 2: Key Quality Control Metrics for HTS

MetricFormulaInterpretation
Signal-to-Background (S/B) Mean(Signal) / Mean(Background)A measure of the assay window. A higher S/B ratio indicates a more robust assay.
Z'-factor 1 - (3 * (SD(Signal) + SD(Background))) / |Mean(Signal) - Mean(Background)|A measure of the statistical effect size that takes into account both the dynamic range and the data variation. A Z'-factor > 0.5 is considered excellent for HTS.

Conclusion

The development of in vitro bioassays for cyclobutane-based compounds requires a systematic and well-controlled approach. By starting with a thorough characterization of the compound's physicochemical properties and progressing through a tiered screening cascade, researchers can efficiently and effectively identify and characterize promising new therapeutic candidates. The protocols and guidelines presented in this application note provide a solid foundation for establishing a robust and reliable in vitro testing platform for this exciting class of molecules. Careful attention to experimental detail, rigorous data analysis, and a commitment to scientific integrity will ultimately pave the way for the successful translation of these novel compounds from the laboratory to the clinic.

References

Application Notes and Protocols for the Cellular Characterization of 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold for Discovery

1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid is a unique synthetic compound featuring a cyclobutane ring substituted with a 4-chlorophenyl group and a carboxylic acid moiety.[1][2][3] Its chemical structure presents a versatile scaffold for medicinal chemistry, positioning it as a valuable starting point for the synthesis of novel, biologically active compounds.[1] While the specific cellular targets and mechanism of action for this particular molecule are not yet extensively documented in publicly available literature, its structural motifs, particularly the carboxylic acid group, suggest potential interactions with biological systems.[4] Carboxylic acids are known to be critical functional groups in many pharmaceuticals, influencing properties like solubility, cell permeability, and target binding.[4]

This guide provides a comprehensive framework for the initial cell-based characterization of this compound and its derivatives. The protocols detailed herein are designed to be robust and adaptable, enabling researchers to elucidate the compound's potential cytotoxic, anti-proliferative, and other cellular effects. The overarching goal is to provide a systematic approach to identifying its biological activity, thereby guiding further drug discovery and development efforts.

Getting Started: Compound Handling and Preparation

Prior to initiating any cell-based assay, proper handling and preparation of the test compound are paramount for ensuring reproducible results.

Key Properties:

  • Molecular Formula: C₁₁H₁₁ClO₃[1][3]

  • Molecular Weight: 226.66 g/mol [3]

  • Physical Form: Solid

Stock Solution Preparation:

  • Solubility Testing: Begin by determining the optimal solvent for the compound. Due to its organic nature, Dimethyl Sulfoxide (DMSO) is a common starting point. Test solubility at a high concentration (e.g., 10-50 mM).

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a certified anhydrous solvent like DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

Vehicle Control: It is critical to include a vehicle control in all experiments, which consists of the same concentration of the solvent (e.g., DMSO) used to dissolve the compound in the final assay medium. This accounts for any effects of the solvent on the cells.

Phase 1: Foundational Cellular Assays

The initial phase of characterization aims to answer a fundamental question: does the compound impact cell viability and proliferation?

Cell Viability and Cytotoxicity Assays

These assays determine the concentration at which the compound induces cell death. A dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC₅₀) or half-maximal cytotoxic concentration (CC₅₀).

Recommended Cell Lines: A panel of cell lines is recommended to assess for any cell-type-specific effects. Consider including both cancerous and non-cancerous cell lines. For example, a common starting point could be:

  • HeLa: Human cervical cancer cell line.

  • A549: Human lung carcinoma cell line.

  • MCF-7: Human breast cancer cell line.

  • HEK293: Human embryonic kidney cells (a non-cancerous line).

Workflow for Initial Cytotoxicity Screening:

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis start Prepare Compound Stock Solution seed Seed Cells in 96-well Plates start->seed cell_prep Culture and Harvest Cells cell_prep->seed treat Treat with Serial Dilutions of Compound seed->treat incubate Incubate for 24, 48, 72 hours treat->incubate add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent read Measure Signal (Absorbance/Luminescence) add_reagent->read analyze Calculate % Viability and Determine IC50 read->analyze

Figure 1: General workflow for a cell viability/cytotoxicity assay.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Parameter Recommendation
Cell Seeding Density 5,000 - 10,000 cells/well (96-well plate)
Compound Concentration Range 0.1 µM to 100 µM (logarithmic dilutions)
Incubation Time 24, 48, and 72 hours
Vehicle Control DMSO concentration matching the highest compound dose

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at the predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The next day, remove the media and add fresh media containing the compound at various concentrations. Include wells for vehicle control and untreated cells.

  • Incubation: Incubate the plate for the desired time points (24, 48, 72 hours).

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay

If the compound reduces cell viability, it is important to distinguish between cytotoxic (cell-killing) and cytostatic (inhibiting proliferation) effects.

Protocol: BrdU (Bromodeoxyuridine) Incorporation Assay

This assay measures DNA synthesis, a hallmark of proliferating cells. BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA.

Step-by-Step Protocol:

  • Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • BrdU Labeling: 2-4 hours before the end of the incubation period, add BrdU labeling solution to each well.

  • Fixation and Denaturation: After incubation, fix the cells and denature the DNA according to the manufacturer's protocol. This step is crucial for exposing the incorporated BrdU.

  • Antibody Incubation: Add a specific anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Substrate Addition: Add the enzyme's substrate, which will produce a colorimetric or chemiluminescent signal.

  • Readout: Measure the signal using a microplate reader. A decrease in signal indicates inhibition of cell proliferation.

Phase 2: Mechanistic Investigation

If the compound demonstrates significant activity in the foundational assays, the next phase is to investigate the underlying mechanism of action.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

Protocol: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Step-by-Step Protocol:

  • Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound at concentrations around its IC₅₀.

  • Reagent Addition: After a shorter incubation period (e.g., 6, 12, or 24 hours), add the Caspase-Glo® 3/7 reagent directly to the wells.

  • Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and signal generation.

  • Readout: Measure the luminescence using a microplate reader. An increase in luminescence indicates the induction of apoptosis.

Target-Based Pathway Analysis (Hypothesis-Driven)

Based on literature for structurally related compounds, a logical next step could be to investigate specific signaling pathways. For instance, derivatives of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea have been shown to inhibit the PI3K/Akt/mTOR and Hedgehog signaling pathways in breast cancer.[6][7] Therefore, a hypothetical investigation for this compound could involve assessing the phosphorylation status of key proteins in these pathways via Western blotting or targeted immunoassays.

Hypothesized Signaling Pathway Inhibition:

G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_hh Hedgehog Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Smo Smoothened (SMO) Gli1 Gli1 Smo->Gli1 Gene_Expression Target Gene Expression Gli1->Gene_Expression Compound 1-(4-Chlorophenyl)-3- hydroxycyclobutanecarboxylic acid (or its derivatives) Compound->PI3K ? Compound->Smo ?

Sources

Application Notes and Protocols: The Use of 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic Acid in Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Structural biology provides an atomic-level understanding of molecular interactions that are fundamental to biological processes and drug discovery. X-ray crystallography remains a cornerstone of this field, yet its success is critically dependent on the ability to produce high-quality, well-ordered crystals. This often presents a significant bottleneck, particularly for challenging targets like membrane proteins or conformationally flexible enzymes. To overcome these hurdles, the strategic use of small molecules as crystallization aids has become an invaluable tool.

This document outlines the theoretical framework and practical applications for 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid as a versatile tool in modern crystallography. While direct, widespread applications of this specific molecule are not extensively documented, its structural motifs suggest significant potential in two primary areas: as a co-crystallization agent for stabilizing target molecules and as a three-dimensional fragment for use in fragment-based drug discovery (FBDD).

The molecule possesses a unique combination of features:

  • A Rigid Cyclobutane Scaffold: Unlike flexible aliphatic linkers, the puckered cyclobutane ring offers conformational restriction. This rigidity can help organize molecules in the crystal lattice and provides well-defined vectors for molecular interactions.[1] The inclusion of such scaffolds is an increasing trend in medicinal chemistry to explore three-dimensional chemical space.[2][3]

  • Hydrogen Bonding Moieties: The presence of both a hydroxyl (-OH) group (a hydrogen bond donor and acceptor) and a carboxylic acid (-COOH) group (a strong hydrogen bond donor and acceptor) makes it highly adept at forming robust supramolecular synthons.[4][5] These are predictable, non-covalent interactions that are the basis of crystal engineering.

  • Aromatic and Halogen Features: The 4-chlorophenyl group provides a hydrophobic surface capable of engaging in π-π stacking and halogen bonding interactions, further diversifying its potential to stabilize crystal packing.

These application notes provide detailed protocols for leveraging these properties, offering researchers a scientifically-grounded starting point for its use in both small-molecule and protein crystallography.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is essential for designing successful crystallization experiments.

PropertyValue (Estimated/Typical)Significance in Crystallography
Molecular Formula C₁₁H₁₁ClO₃Provides the basis for calculating molarity and mass.[6]
Molecular Weight 226.66 g/mol Essential for preparing solutions of known concentration.[6]
pKa (Carboxylic Acid) ~4.0 - 4.5Critical for buffer selection. The charge state of the carboxylate is pH-dependent, influencing its hydrogen bonding capability. A buffer pH near the pKa may promote co-crystal formation over salt formation.[7][8]
Solubility Low in water; Soluble in DMSO, EthanolDictates solvent choice for stock solutions. DMSO is common but should be kept at a low final concentration (<5-10%) in crystallization drops to avoid deleterious effects.
Stereochemistry Exists as cis/trans isomersIsomeric purity is paramount. The presence of mixed isomers can severely inhibit crystallization. It is critical to use a single, purified diastereomer.[2][3]
Stock Solution Preparation Protocol
  • Objective: To prepare a high-concentration, sterile stock solution for use in crystallization screening.

  • Materials:

    • This compound (single, purified isomer)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile, micro-centrifuge tubes

    • Calibrated micropipettes

  • Procedure:

    • Accurately weigh 10-20 mg of the compound into a sterile micro-centrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM.

    • Vortex thoroughly for 2-3 minutes until the compound is completely dissolved. A brief sonication may be used if necessary.

    • Visually inspect the solution against a bright light to ensure no solid particulates remain.

    • Aliquot into smaller volumes (e.g., 20 µL) to minimize freeze-thaw cycles.

    • Store at -20°C. For long-term storage, -80°C is recommended.

Application 1: Co-crystallization Agent for Small Molecules

Scientific Rationale: Many active pharmaceutical ingredients (APIs) or other small molecules of interest are difficult to crystallize due to conformational flexibility or an inability to form strong, directional intermolecular interactions. Co-crystallization introduces a second, benign molecule (a "coformer") that interacts with the target via non-covalent bonds, creating a new crystalline solid with improved properties.[4][7]

The hydroxyl and carboxylic acid groups of this compound are particularly adept at forming robust "supramolecular heterosynthons" with common functional groups like amides, pyridines, and other acids or alcohols found in target molecules.[4][8]

Workflow for Small Molecule Co-crystallization

CoCrystallization_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis A Select Target Molecule (API) B Prepare Equimolar Stocks of API and Coformer A->B C Solvent System Screening (e.g., Evaporation, Slurry) B->C D Vary Stoichiometric Ratios (1:1, 1:2, 2:1) C->D Iterate E Isolate Solids C->E D->C F Characterize via PXRD, DSC, TGA E->F G Identify Hits (New Crystalline Phase) F->G H Optimize for Single Crystal Growth G->H I Solve Structure via SC-XRD H->I

Caption: Workflow for co-crystal screening and characterization.

Protocol: Co-crystal Screening by Solvent Evaporation
  • Objective: To rapidly screen for the formation of a co-crystal between a target molecule and this compound.

  • Materials:

    • Target molecule

    • 100 mM stock solution of the coformer (see above)

    • A panel of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, acetone)

    • Small glass vials or a 96-well microplate

  • Procedure:

    • Prepare a saturated or near-saturated solution of the target molecule in each solvent.

    • In separate vials, combine the target molecule solution and the coformer stock solution in defined stoichiometric ratios (e.g., 1:1, 1:2, 2:1).

    • Lightly cover the vials (e.g., with perforated foil) to allow for slow evaporation at room temperature.

    • Monitor the vials daily for the formation of solid material.

    • Once solids have formed, harvest the material and analyze using Powder X-ray Diffraction (PXRD). A new diffraction pattern, distinct from the patterns of the starting materials, indicates the formation of a new crystalline phase, a potential co-crystal.

Application 2: Fragment for Protein Crystallography Screening

Scientific Rationale: Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening low molecular weight fragments (typically < 300 Da) that bind to a biological target with low affinity.[2][3] X-ray crystallography is the definitive method for identifying the binding location and orientation of these fragments, guiding subsequent optimization efforts.

The three-dimensional character of the cyclobutane scaffold makes it an attractive, under-utilized motif for FBDD, offering better shape diversity compared to the historically flat, aromatic fragments that dominate many libraries.[2][9][10] this compound fits the "Rule of Three" criteria for fragments and can probe binding pockets for key hydrogen bonding and hydrophobic interactions.

Workflow for Protein-Fragment Co-crystallization

FBDD_Workflow cluster_prep Preparation cluster_binding Complex Formation & Screening cluster_analysis Data Collection & Analysis P Purify Target Protein (>95% homogeneity) C Incubate Protein + Fragment (e.g., 1:10 molar ratio) P->C L Prepare 100 mM Fragment Stock (in DMSO) L->C S Set up Crystallization Screens (e.g., Vapor Diffusion) C->S H Identify & Harvest Crystals S->H X Collect X-ray Diffraction Data H->X M Solve Structure & Build Model X->M V Verify Fragment Binding in Electron Density Map M->V

Caption: Workflow for a typical protein-fragment co-crystallization experiment.

Protocol: Protein-Fragment Co-crystallization by Vapor Diffusion

This protocol assumes a well-behaved protein target for which apo crystallization conditions are known or are being screened.

  • Objective: To obtain a crystal structure of a target protein in complex with the cyclobutane fragment.

  • Materials:

    • Purified protein solution (e.g., 5-10 mg/mL in a suitable buffer).

    • 100 mM fragment stock solution in DMSO.

    • Commercially available or custom-made crystallization screens.

    • Vapor diffusion crystallization plates (e.g., sitting drop or hanging drop).

  • Procedure:

    • Complex Formation: In a micro-centrifuge tube, mix the protein solution with the fragment stock solution. A typical starting point is a 10-fold molar excess of the fragment.[11] The final DMSO concentration should ideally not exceed 5% (v/v).

      • Example: For a 200 µM protein solution, add fragment stock to a final concentration of 2 mM.

    • Incubation: Incubate the protein-fragment mixture on ice for at least 30-60 minutes to allow for complex formation.[11]

    • Crystallization Setup:

      • Pipette the reservoir solutions from your screen into the wells of the crystallization plate.

      • In the drop well, mix 1 µL of the protein-fragment complex with 1 µL of the corresponding reservoir solution.

      • Seal the plate and store it in a temperature-controlled environment (e.g., 20°C).

    • Crystal Monitoring: Regularly monitor the drops for crystal growth over several days to weeks.

    • Hit Validation:

      • Harvest any resulting crystals and flash-cool them in liquid nitrogen, using a suitable cryoprotectant if necessary.

      • Collect X-ray diffraction data.

      • After solving the structure (e.g., by molecular replacement using the apo structure), carefully inspect the resulting electron density map for clear, unambiguous density corresponding to the bound fragment. This is the ultimate confirmation of a successful co-crystallization.[12]

Troubleshooting and Considerations
  • Low Ligand Solubility: If the fragment precipitates upon addition to the protein buffer, try reducing the protein concentration during the incubation step or lowering the molar excess of the fragment.[11][13]

  • No Crystals Form: The presence of the fragment may alter the crystallization behavior of the protein. It is essential to screen a wide range of conditions.[13] A parallel screen of the apo protein under identical conditions is a crucial control.

  • Crystal Soaking as an Alternative: If co-crystallization fails but high-quality apo crystals can be grown, crystal soaking is an alternative method.[12][14] This involves transferring a pre-grown apo crystal into a solution containing the fragment and allowing it to diffuse into the crystal lattice.

Conclusion

This compound represents a promising, albeit under-explored, tool for crystallographers. Its unique combination of a rigid 3D scaffold and versatile hydrogen-bonding groups provides a strong rationale for its use as both a co-crystallization agent and a screening fragment. The protocols detailed herein offer a robust starting point for researchers aiming to leverage its properties to overcome crystallization challenges and to discover novel binding interactions, ultimately accelerating structural biology and drug discovery programs.

References

  • W. P. J. T. Rutjes, et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. Available at: [Link]

  • W. P. J. T. Rutjes, et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ResearchGate. Available at: [Link]

  • ScienceOpen. (2024). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. ScienceOpen. Available at: [Link]

  • Vrije Universiteit Amsterdam Research Portal. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. Available at: [Link]

  • ResearchGate. (n.d.). A) General structure and features of cyclobutane fragments in the.... ResearchGate. Available at: [Link]

  • A. D. G. de Vreede, et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. Available at: [Link]

  • S. R. G. Hall, et al. (2018). Guidelines for the successful generation of protein–ligand complex crystals. PubMed Central. Available at: [Link]

  • N. R. Thakuria, et al. (2013). Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. PubMed Central. Available at: [Link]

  • D. C. McNamara, et al. (2022). Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides. ACS Publications. Available at: [Link]

  • A. S. Dudhipala, et al. (2019). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. MDPI. Available at: [Link]

  • P. S. Shinde & N. S. H. N. M. Palle. (2014). COCRYSTALS: AN ALTERNATIVE APPROACH TO MODIFY PHYSICOCHEMICAL PROPERTIES OF DRUGS. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

  • ResearchGate. (2024). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. ResearchGate. Available at: [Link]

  • Diamond Light Source. (n.d.). Producing Crystalline Protein-Ligand Complexes. Diamond Light Source. Available at: [Link]

  • International Union of Crystallography. (n.d.). Guidelines for the successful generation of protein–ligand complex crystals. IUCr. Available at: [Link]

  • S. R. K. P. K. K. P. R. (2022). Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. PubMed Central. Available at: [Link]

  • A. S. A. S. K. A. K. (2018). Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications. ACS Publications. Available at: [Link]

  • D. C. McNamara, et al. (2022). Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides. DORAS | DCU Research Repository. Available at: [Link]

  • E. Lee-Ruff & G. Mladenova. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. ACS Publications. Available at: [Link]

  • W. L. L. L. L. W. (2017). Template-Directed Photochemical [2 + 2] Cycloaddition in Crystalline Materials: A Useful Tool to Access Cyclobutane Derivatives. ACS Publications. Available at: [Link]

  • ResearchGate. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. ResearchGate. Available at: [Link]

  • National Institutes of Health. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. NIH. Available at: [Link]

  • D. A. C. D. A. C. D. A. C. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Cyclobutane. Wikipedia. Available at: [Link]

  • AIP Publishing. (2016). Synthesis and structural study of 4-(2-chlorophenyl)-2-ethoxy-5,6,7,8,9,10-hexahydrocycloocta[B]pyridine-3-carbonitrile. AIP Publishing. Available at: [Link]

  • Amerigo Scientific. (n.d.). This compound. Amerigo Scientific. Available at: [Link]

  • PubChem. (n.d.). 3-(4-Chlorophenyl)-4-hydroxybutyric acid. PubChem. Available at: [Link]

  • PubChemLite. (n.d.). 3-hydroxycyclobutanecarboxylic acid (C5H8O3). PubChemLite. Available at: [Link]

Sources

Application Notes and Protocols: Derivatization of 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic Acid for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that can pre-organize pharmacophoric elements for optimal interaction with biological targets.[1][2] The 1,3-disubstituted pattern, in particular, has been successfully employed to create isosteres of common pharmacophores, enhancing metabolic stability and influencing pharmacokinetic profiles.[1][3] The subject of this guide, 1-(4-chlorophenyl)-3-hydroxycyclobutanecarboxylic acid, is a versatile building block for the synthesis of novel therapeutic agents.[4] Its distinct functional handles—a carboxylic acid, a secondary alcohol, and an aryl chloride—provide multiple points for diversification, making it an ideal candidate for generating compound libraries for Structure-Activity Relationship (SAR) studies.

This document provides a comprehensive guide to the strategic derivatization of this core scaffold. We will explore detailed protocols for the independent modification of the carboxylic acid and hydroxyl groups, discuss the underlying chemical principles, and present these workflows in a clear, actionable format for researchers in drug discovery and development. The goal is to empower scientists to systematically explore the chemical space around this promising core, leading to the identification of novel compounds with improved potency, selectivity, and drug-like properties.

The Strategic Importance of the Cyclobutane Core

The growing interest in cyclobutane-containing molecules in drug discovery is not without merit. The inherent ring strain of the cyclobutane core imparts unique geometric and electronic properties.[5] Compared to more flexible aliphatic linkers, the 1,3-disubstituted cyclobutane can limit the number of accessible conformations, which can reduce the entropic penalty upon binding to a protein target.[1] This conformational restriction can lead to enhanced binding affinity and selectivity. Furthermore, the saturated nature of the cyclobutane ring can improve aqueous solubility and metabolic stability compared to analogous aromatic systems.[1]

The this compound scaffold is particularly attractive as it presents two key functional groups for derivatization at opposite ends of the rigid core. This allows for the systematic probing of interactions within a binding pocket. The 4-chlorophenyl group provides a consistent lipophilic anchor, while the hydroxyl and carboxylic acid groups can be modified to explore hydrogen bonding, salt bridge formation, and steric interactions.

Derivatization Strategies for SAR Studies

The primary goal of these derivatization efforts is to systematically modify the physicochemical properties of the parent molecule to understand their impact on biological activity. The two main functional groups for modification are the carboxylic acid and the secondary alcohol.

Part 1: Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for introducing a wide array of functionalities.[5] Esterification and amidation are the most common transformations, allowing for the modulation of polarity, hydrogen bonding potential, and steric bulk.

Protocol 1: Esterification of the Carboxylic Acid

Esterification of the hindered carboxylic acid on the cyclobutane ring can be achieved through various methods. A common and effective approach is the Steglich esterification, which utilizes a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[6] This method is advantageous as it proceeds under mild conditions and can overcome the steric hindrance of the cyclobutane core.[6][7][8]

Experimental Protocol: Steglich Esterification

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Alcohol and Catalyst: Add the desired alcohol (1.1 eq) to the solution, followed by 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Coupling Agent: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Purification: Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 1: Representative Ester Derivatives

R-OHExpected Physicochemical ChangeRationale for SAR
MethanolIncreased lipophilicity, loss of H-bond donorProbe for essentiality of the carboxylic acid proton
EthanolFurther increase in lipophilicityExplore steric tolerance in the binding pocket
IsopropanolIncreased steric bulk and lipophilicityInvestigate the effect of branching
Benzyl alcoholIntroduction of an aromatic ring, increased lipophilicityExplore potential for pi-stacking interactions

Diagram 1: Esterification Workflow

Esterification_Workflow Start 1-(4-Chlorophenyl)-3-hydroxy- cyclobutanecarboxylic acid Reagents Alcohol (R-OH) DCC, DMAP DCM, 0°C to rt Start->Reagents 1. Reaction Stir 12-24h Reagents->Reaction 2. Workup Filter DCU Acid/Base Wash Reaction->Workup 3. Purification Column Chromatography Workup->Purification 4. Product Ester Derivative Purification->Product 5.

Caption: Workflow for the Steglich esterification of the core molecule.

Protocol 2: Amidation of the Carboxylic Acid

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of diverse substituents and the creation of metabolically stable analogues.[5] Similar to esterification, carbodiimide coupling agents are effective for this transformation.

Experimental Protocol: Amide Formation

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM or dimethylformamide (DMF).

  • Addition of Amine and Coupling Agents: Add the desired primary or secondary amine (1.1 eq), 1-hydroxybenzotriazole (HOBt) (1.1 eq), and a carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq).

  • Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Table 2: Representative Amide Derivatives

R-NH₂Expected Physicochemical ChangeRationale for SAR
AmmoniaIncreased polarity, H-bond donor/acceptorMimic the carboxylic acid with a neutral group
MethylamineIncreased lipophilicity, H-bond donor/acceptorExplore steric and electronic effects of a small alkyl group
MorpholineIncreased polarity and steric bulk, H-bond acceptorIntroduce a cyclic, polar moiety
AnilineIntroduction of an aromatic ring, reduced basicityInvestigate the impact of an aryl substituent

Diagram 2: Amidation Workflow

Amidation_Workflow Start 1-(4-Chlorophenyl)-3-hydroxy- cyclobutanecarboxylic acid Reagents Amine (R-NH₂) EDC, HOBt, DIPEA DCM or DMF, rt Start->Reagents 1. Reaction Stir 12-24h Reagents->Reaction 2. Workup Aqueous Wash Reaction->Workup 3. Purification Column Chromatography Workup->Purification 4. Product Amide Derivative Purification->Product 5.

Caption: Workflow for the amidation of the core molecule.

Part 2: Modification of the Hydroxyl Group

The secondary alcohol offers another strategic point for derivatization, primarily through etherification, to probe interactions with the target that involve hydrogen bonding or steric effects.

Protocol 3: Etherification of the Secondary Alcohol

Williamson ether synthesis is a classical method for forming ethers. However, for secondary alcohols, SN2 reactions can be slow and compete with elimination. A more reliable approach for this substrate would be to use a mild acid-catalyzed reaction with an alcohol, particularly for forming ethers with primary alcohols.[9][10] More modern methods using iron catalysis have also shown great promise for the etherification of secondary alcohols.[11][12][13]

Experimental Protocol: Iron-Catalyzed Etherification

  • Preparation: To a solution of this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM), add the primary alcohol to be coupled (as the limiting reagent, 1.0 eq, or in excess if it's a liquid).

  • Catalyst Addition: Add a catalytic amount of an iron(III) salt, such as iron(III) triflate (Fe(OTf)₃) (5 mol%).

  • Reaction: Stir the reaction at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with a saturated solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Table 3: Representative Ether Derivatives

R-OHExpected Physicochemical ChangeRationale for SAR
MethanolIncreased lipophilicity, loss of H-bond donorDetermine the importance of the hydroxyl as a hydrogen bond donor
EthanolFurther increase in lipophilicity and steric bulkProbe for space in the binding pocket
Benzyl alcoholSignificant increase in lipophilicity and steric bulkExplore potential for hydrophobic and aromatic interactions

Diagram 3: Etherification Workflow

Etherification_Workflow Start 1-(4-Chlorophenyl)-3-hydroxy- cyclobutanecarboxylic acid Reagents Alcohol (R-OH) Fe(OTf)₃ (cat.) DCM, rt Start->Reagents 1. Reaction Stir until completion Reagents->Reaction 2. Workup Quench with NaHCO₃ Aqueous Extraction Reaction->Workup 3. Purification Column Chromatography Workup->Purification 4. Product Ether Derivative Purification->Product 5.

Caption: Workflow for the iron-catalyzed etherification of the core molecule.

Conclusion

The this compound scaffold is a rich starting point for the generation of diverse chemical libraries for SAR studies. The protocols outlined in this application note provide robust and versatile methods for the targeted modification of its key functional groups. By systematically applying these derivatization strategies, researchers can effectively explore the chemical space around this promising core, leading to a deeper understanding of the structure-activity relationships and the potential for developing novel therapeutic agents. The conformational rigidity and synthetic tractability of this cyclobutane-based scaffold underscore its value in contemporary drug discovery programs.

References

  • Vertex AI Search. (n.d.). Cyclobutanecarboxylic acid | Formula, Properties & Application.
  • RSC Publishing. (n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists.
  • PubMed Central. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
  • MDPI. (n.d.). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity.
  • ResearchGate. (n.d.). Examples of 1,3‐disubsituted and 1,1,3‐trisubsituted cyclobutanes in....
  • PubMed Central. (n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids.
  • MDPI. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • ResearchGate. (n.d.). Drug candidates bearing 1,3-disubstituted cyclobutane moieties.
  • ResearchGate. (n.d.). Structure-Mechanochemical Activity Relationships for Cyclobutane Mechanophores | Request PDF.
  • Google Patents. (n.d.). Method for esterifying hindered carboxylic acids.
  • ACS Publications. (2014, February 18). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
  • National Institutes of Health. (n.d.). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition.
  • National Institutes of Health. (2023, May 31). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids.
  • (n.d.). This compound CAS:933469-83-1.
  • ACS Publications. (n.d.). A Method for the Esterification of Hindered Acids1. The Journal of Organic Chemistry.
  • ResearchGate. (2023, May 31). Transannular C–H functionalization of cycloalkane carboxylic acids | Request PDF.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • ResearchGate. (2018, January). Derivatization of Secondary Aliphatic Alcohols to Picolinates – A New Option for HPLC Analysis with Chiral Stationary Phase | Request PDF.
  • ACS Publications. (2021, August 6). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist.
  • Sigma-Aldrich. (n.d.). Cyclobutane carboxylic acid derivatives.
  • Chemistry LibreTexts. (2023, August 29). Derivatization.
  • Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • (n.d.). Derivatization Methods in GC and GC/MS.
  • Substack. (2024, November 28). Transannular C–H functionalization of cycloalkane carboxylic acids. Axial.
  • Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Georganics. (n.d.). Cyclobutanecarboxylic acid - general description.
  • ACS Publications. (2018, January 5). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega.
  • ACS Publications. (n.d.). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega.
  • YouTube. (2017, March 13). Amidation of Carboxylic Acids.
  • ResearchGate. (n.d.). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols | Request PDF.
  • Arctom Scientific. (n.d.). CAS NO. 1353636-65-3 | this compound | Catalog BD-A272751.
  • Amerigo Scientific. (n.d.). This compound.
  • AbacipharmTech. (n.d.). This compound.
  • Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable synthetic intermediate.[1] As a crucial building block in medicinal chemistry, optimizing its synthesis for both yield and purity is paramount.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address common challenges encountered during its preparation.

Section 1: Overview of the Primary Synthetic Strategy

The synthesis of highly substituted cyclobutanes like this compound is a multi-step process where control over each stage is critical for the final yield and purity. While several routes are conceivable, a robust and scalable approach often involves the construction of a key intermediate, 3-oxo-1-(4-chlorophenyl)cyclobutanecarboxylic acid (or its ester), followed by a diastereoselective reduction of the ketone.

This strategy breaks down the complex synthesis into manageable parts: forming the cyclobutane ring with the correct aromatic and carboxylic acid substituents, and then installing the C3-hydroxyl group with the desired stereochemistry.

G cluster_0 Phase 1: Cyclobutane Core Synthesis cluster_1 Phase 2: Stereoselective Reduction A Starting Materials (e.g., 4-Chlorophenylacetic acid ester + 1,3-Dihalopropane derivative) B Cyclization Reaction (e.g., Malonic Ester Synthesis) A->B Base, Solvent C Intermediate 1 (Cyclobutane Diester) B->C Ring Formation D Hydrolysis & Decarboxylation C->D Acid/Base Hydrolysis E Key Intermediate 3-Oxo-1-(4-chlorophenyl)cyclobutanecarboxylic acid ester D->E Oxidation/Ketonization F Diastereoselective Reduction E->F G Final Product (cis/trans mixture) 1-(4-Chlorophenyl)-3-hydroxy- cyclobutanecarboxylic acid ester F->G Reducing Agent, Temp. H Hydrolysis G->H Saponification I Final Acid Product H->I Acid Workup

Caption: Proposed general workflow for the synthesis.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Issue 1: Low Yield During Cyclobutane Ring Formation

Q: My initial cyclization reaction to form the substituted cyclobutane ring has a very low yield (<30%). What are the most likely causes?

A: This is a common and often complex issue. The formation of a strained four-membered ring is thermodynamically and kinetically challenging. Let's break down the potential culprits based on a typical malonic ester-type cyclization:

  • Base and Solvent System: The choice of base is critical. A base that is too strong can promote side reactions, while one that is too weak will result in incomplete deprotonation of your starting ester.

    • Troubleshooting: If using a strong base like sodium hydride (NaH) or an alkoxide, ensure your solvent (e.g., THF, DMF) is scrupulously dry. Water will quench the base and the enolate. Consider switching to a milder base system like potassium carbonate in a polar aprotic solvent if harsh conditions are causing decomposition.

  • Purity of Reagents: The 1,3-dihalopropane derivative is a key reactant. If it contains impurities (e.g., 1,2-isomers or elimination products), these can interfere with the desired reaction. Similarly, the purity of your starting ester is crucial.

    • Troubleshooting: Analyze your starting materials via ¹H NMR or GC-MS before use. Purify the dihalide by distillation if necessary.

  • Reaction Concentration (High Dilution Principle): Intramolecular cyclizations are often in competition with intermolecular polymerization. To favor the desired ring formation, the reaction should be run at high dilution.

    • Troubleshooting: Perform the reaction at a lower concentration (e.g., 0.01-0.05 M). A slow addition of the reactants to the reaction vessel using a syringe pump over several hours can significantly improve the yield of the cyclized product by maintaining a low instantaneous concentration.

Issue 2: Poor Diastereoselectivity in the Ketone Reduction Step

Q: The reduction of my 3-oxo-cyclobutanecarboxylic acid ester intermediate results in a nearly 1:1 mixture of cis and trans isomers. How can I selectively synthesize one diastereomer?

A: Achieving high diastereoselectivity in the reduction of a 3-substituted cyclobutanone is a classic challenge in organic synthesis. The outcome is determined by the facial selectivity of the hydride attack on the carbonyl. The key is to exploit steric hindrance.[2]

  • Steric Bulk of the Reducing Agent: The most effective strategy is to vary the steric bulk of the hydride reagent.

    • For the trans isomer (hydride attack from the same face as the C1-substituents): Use a small, unhindered reducing agent like sodium borohydride (NaBH₄). This reagent can approach from the less sterically crowded face, which is often the same side as the bulky aryl/ester groups in a puckered ring conformation.

    • For the cis isomer (hydride attack from the opposite face of the C1-substituents): Use a bulky, sterically demanding reducing agent. Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) or potassium tri-sec-butylborohydride (K-Selectride®) are very effective. Their large size forces them to attack from the more accessible, opposite face of the ring relative to the C1 substituents.

  • Temperature Control: Low temperatures enhance selectivity. The lower kinetic energy of the system allows the small energy differences between the two transition states of attack to have a more pronounced effect.

    • Troubleshooting: Run the reduction at low temperatures, such as -78 °C (dry ice/acetone bath), especially when using bulky reducing agents like L-Selectride®.

G Start Low Diastereoselectivity (cis:trans ≈ 1:1) CheckReagent Analyze Reducing Agent Start->CheckReagent Bulky Use Bulky Hydride (e.g., L-Selectride®) CheckReagent->Bulky Want cis? Small Use Small Hydride (e.g., NaBH₄) CheckReagent->Small Want trans? CheckTemp Check Reaction Temperature LowTemp Decrease Temperature (e.g., -78 °C) CheckTemp->LowTemp Ratio still poor? Cis Favors cis-Isomer Bulky->Cis Trans Favors trans-Isomer Small->Trans ImprovedRatio Improved Selectivity LowTemp->ImprovedRatio Cis->CheckTemp Trans->CheckTemp

Caption: Decision tree for improving stereoselectivity.

Issue 3: Product Isolation and Purification Challenges

Q: My final product, this compound, is difficult to crystallize and purify. It often remains an oil or a waxy solid. What purification strategies can I employ?

A: This is a common issue with polar molecules that can form strong intermolecular hydrogen bonds.

  • Chromatography: Flash column chromatography is the most direct method for purification.

    • Technique: Use a silica gel column. A gradient elution system starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity will help separate your product from less polar impurities and starting materials. Adding a small amount of acetic acid (~0.5-1%) to the mobile phase can improve peak shape and prevent tailing for carboxylic acids.

  • Salt Formation: Converting the carboxylic acid to a salt can often induce crystallization.

    • Technique: Dissolve your crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a solution of a base, such as dicyclohexylamine or a sodium/potassium alkoxide, dropwise. The resulting salt may precipitate out and can be collected by filtration. The pure salt can then be re-acidified with aqueous HCl and extracted to recover the purified carboxylic acid.

  • Derivatization: If the free acid is problematic, consider purifying it as its methyl or ethyl ester, which is typically less polar and more amenable to chromatography and crystallization. The ester can be hydrolyzed in the final step after purification.

Section 3: Frequently Asked Questions (FAQs)

Q: Are there any alternative synthetic routes I should be aware of?

A: Yes, while the route through a cyclobutanone intermediate is common, other advanced methods exist. The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, can form an oxetane ring which can be a precursor to the 3-hydroxycyclobutane system.[3][4][5] This method can offer unique stereochemical outcomes but requires specialized photochemical equipment. Another approach could involve an intramolecular Reformatsky reaction, which uses an organozinc reagent to form a β-hydroxy ester, potentially closing the four-membered ring.[6][7][8]

Q: What is the most critical step to monitor for maximizing overall yield?

A: The cyclobutane ring-forming step is arguably the most critical. Yield losses in this step are often the largest and cannot be recovered later. Careful optimization of reaction conditions (concentration, temperature, reagent purity) for this specific step will have the most significant impact on your overall yield.

Q: Which analytical techniques are essential for this synthesis?

A: A combination of techniques is necessary:

  • Thin-Layer Chromatography (TLC): For rapid reaction monitoring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of intermediates and the final product, and for determining the cis/trans isomeric ratio.

  • Mass Spectrometry (MS): To confirm the molecular weight of your products.

  • High-Performance Liquid Chromatography (HPLC): For assessing the final purity and accurately quantifying the isomeric ratio.

Section 4: Key Experimental Protocol

Protocol: Diastereoselective Reduction of Ethyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate to Favor the cis-Isomer

This protocol details the use of a sterically hindered reducing agent to maximize the formation of the cis-hydroxy product.

Materials:

  • Ethyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate (1.0 eq)

  • L-Selectride® (1.0 M solution in THF, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous Sodium Hydroxide (NaOH), 3 M

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the starting ketone (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the ketone in anhydrous THF (to make a ~0.1 M solution).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Add L-Selectride® (1.2 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC (staining with potassium permanganate).

  • Quenching: Once the starting material is consumed, quench the reaction by slowly and carefully adding 3 M NaOH solution (excess) at -78 °C, followed by the very slow dropwise addition of 30% H₂O₂. Caution: This is a highly exothermic process and generates gas. Add slowly to control the reaction.

  • Warm-up and Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated NaHCO₃, saturated Na₂S₂O₃, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester by flash column chromatography on silica gel. The resulting purified cis-ester can then be saponified using standard procedures to yield the final carboxylic acid.

Reducing AgentTypical Temp.Expected Major IsomerNotes
Sodium Borohydride (NaBH₄) 0 °C to RTtransSmall, unhindered. Good for favoring the thermodynamically preferred product.
Lithium Aluminum Hydride (LiAlH₄) -78 °C to 0 °CMixture, often poor selectivityHighly reactive, can lead to side reactions.
L-Selectride® -78 °Ccis Recommended for cis. Bulky, provides excellent kinetic control for attack from the less-hindered face.
K-Selectride® -78 °Ccis Similar to L-Selectride®, may offer slightly different selectivity based on the cation.

References

Technical Support Center: Purification of 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid is a key structural motif and versatile building block in medicinal chemistry and drug discovery.[1] Its unique four-membered ring structure, however, introduces significant strain and stereochemical complexity, while the presence of highly polar hydroxyl and carboxylic acid functional groups presents considerable challenges during purification.[2][3] This guide provides in-depth troubleshooting strategies and detailed protocols to help researchers overcome common obstacles encountered during the isolation and purification of this compound, ensuring high purity and optimal recovery for downstream applications.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that make purification so challenging?

A1: The purification difficulties arise from a combination of three key features:

  • High Polarity: The molecule contains both a carboxylic acid (-COOH) and a hydroxyl (-OH) group. These groups are strong hydrogen bond donors and acceptors, making the compound highly polar. This leads to poor solubility in non-polar organic solvents and very strong interactions with polar stationary phases like silica gel, often resulting in significant streaking during column chromatography.[4][5]

  • Stereoisomerism: The compound possesses two stereocenters at the C1 and C3 positions of the cyclobutane ring. This gives rise to cis and trans diastereomers. These isomers often have very similar polarities, making their separation a non-trivial task that may require specialized chromatographic techniques or derivatization.[6][7]

  • Acidity: The carboxylic acid moiety means the compound's charge state is pH-dependent. At neutral or basic pH, it exists as a carboxylate anion, which dramatically alters its solubility and chromatographic behavior. This property can be exploited for acid-base extractions but can also complicate chromatography if the mobile phase pH is not carefully controlled.[8]

Q2: How do I choose between recrystallization and column chromatography for purification?

A2: The choice depends on the nature and quantity of impurities.

  • Recrystallization is ideal when you have a large amount of material (>1 g) and the primary impurities have significantly different solubilities from the desired product in a given solvent system. It is particularly effective for removing minor, non-isomeric impurities and can yield highly pure crystalline material. However, finding a suitable solvent system can be challenging, and it is generally ineffective for separating diastereomers unless a specific diastereomer selectively crystallizes.

  • Column Chromatography is more versatile and is the method of choice for separating compounds with similar polarities, such as the cis/trans diastereomers.[2] Due to the high polarity of the target molecule, standard normal-phase chromatography is often problematic. Reversed-phase chromatography is typically a more effective strategy.[4]

Use the decision tree below to guide your choice.

Purification Decision Tree start Crude Product Analysis (TLC, LC-MS, NMR) check_impurities What is the nature of the major impurity? start->check_impurities check_scale What is the scale of the reaction? check_impurities->check_scale Non-isomeric impurity (baseline or high Rf) diastereomer_sep Focus on diastereomer separation (e.g., Reversed-Phase HPLC) check_impurities->diastereomer_sep Diastereomer (close Rf) recrystallization Attempt Recrystallization check_scale->recrystallization Large Scale (>1g) chromatography Use Column Chromatography check_scale->chromatography Small Scale (<1g) end_pure Pure Product recrystallization->end_pure chromatography->end_pure diastereomer_sep->end_pure

Caption: Decision tree for selecting a purification method.

Q3: What are the best analytical techniques to assess the purity and diastereomeric ratio of my sample?

A3: A combination of methods is recommended for a comprehensive assessment:

  • ¹H NMR Spectroscopy: This is excellent for confirming the structure and identifying organic impurities. The relative integration of distinct peaks corresponding to the cis and trans isomers can be used to determine the diastereomeric ratio (d.r.).

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 reversed-phase column, is the most reliable method for determining purity with high accuracy.[8] Using a mass spectrometry (MS) detector (LC-MS) is invaluable for identifying the molecular weights of impurities. A well-developed HPLC method can also precisely quantify the diastereomeric ratio.

  • Thin-Layer Chromatography (TLC): TLC is a quick and essential tool for monitoring reaction progress and scouting for appropriate solvent systems for column chromatography. However, its resolution may be insufficient to separate the diastereomers.

Analytical TechniquePrimary UseQuantitative?Notes
¹H NMR Structural confirmation, Diastereomeric ratioSemi-quantitative (d.r.)Fast and provides structural information on impurities.
LC-MS Purity assessment, Impurity identificationYesHighly sensitive and accurate for purity. Essential for identifying unknown peaks.[9]
TLC Reaction monitoring, Method developmentNoInexpensive and rapid for qualitative assessment.

Q4: My main challenge is separating the cis and trans diastereomers. What is the best approach?

A4: Separating the diastereomers of this compound is a common and significant challenge.[3] Direct separation of the carboxylic acids can be difficult. Here are two field-proven strategies:

  • Reversed-Phase Chromatography: As the diastereomers have slightly different 3D structures, they will interact differently with the hydrophobic C18 stationary phase. A shallow gradient of acetonitrile in water (often with 0.1% trifluoroacetic acid (TFA) or formic acid to suppress ionization) can often resolve the two isomers.[4]

  • Derivatization: Convert the carboxylic acid to a less polar ester (e.g., a methyl or ethyl ester). This transformation masks the highly polar acidic group, making the molecule more amenable to normal-phase silica gel chromatography. The subtle conformational differences between the diastereomeric esters often lead to better separation on silica gel than the parent acids. The ester can then be hydrolyzed back to the carboxylic acid post-purification.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Recrystallization Issues

Q: My compound precipitates as an oil or fails to crystallize from solution. What is causing this and how can I fix it?

A: Oiling out is common for compounds with strong hydrogen bonding capabilities and often occurs when the solution is cooled too quickly or when the concentration is too high. Impurities can also inhibit crystal lattice formation.

Causality: The high polarity and hydrogen-bonding capacity of the -OH and -COOH groups can lead to strong intermolecular interactions in the solution phase, which may favor an amorphous, oil-like state over an ordered crystalline lattice, especially in the presence of impurities that disrupt crystal packing.

Solutions:

  • Reduce Cooling Rate: Allow the solution to cool slowly to room temperature first, then transfer it to a refrigerator. Avoid placing a hot solution directly into an ice bath.

  • Add a Co-solvent: If your compound is too soluble in one solvent, add a miscible "anti-solvent" (one in which it is poorly soluble) dropwise to the warm solution until it becomes faintly turbid. Then, add a few drops of the first solvent to clarify and allow it to cool slowly. For this polar compound, a good system might be Methanol/Water or Ethyl Acetate/Hexane.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure, solid material, add a single tiny crystal to the supersaturated solution to induce crystallization.

Column Chromatography Issues

Q: My compound streaks severely on a silica gel TLC plate, and I get very poor recovery from my silica column. Why is this happening?

A: This is a classic problem for polar, acidic compounds on a standard silica gel stationary phase.

Causality: The surface of silica gel is covered in acidic silanol groups (Si-OH). The highly polar carboxylic acid and hydroxyl groups on your molecule interact very strongly with these silanol groups via hydrogen bonding. This strong, sometimes irreversible, binding causes the compound to move unevenly with the mobile phase, resulting in streaking (tailing) and leaving a significant portion of your product permanently adsorbed to the column.

Solutions:

  • Switch to Reversed-Phase Chromatography: This is the most effective solution. Use a C18-functionalized silica column. The separation occurs based on hydrophobicity, and highly polar compounds like this one will elute relatively quickly with a high-aqueous mobile phase. This method is highly reproducible and scalable.[4]

  • Modify the Mobile Phase (Normal-Phase): If you must use silica gel, you need to suppress the strong acidic interactions. Add a small amount of a competitive acid to your eluent. A typical mobile phase would be Dichloromethane/Methanol with the addition of 0.5-1% acetic acid or formic acid.[10] The added acid protonates your carboxylate, reducing its ionic interaction with the silica, and also competes for the hydrogen bonding sites on the silica surface, allowing your compound to elute more cleanly.

  • Use an Alternative Stationary Phase: For some polar compounds, amine-functionalized or diol-functionalized silica can provide alternative selectivity and better peak shape than standard silica.[5]

Q: I am using reversed-phase HPLC, but the peaks for my cis and trans diastereomers are still overlapping. How can I improve the resolution?

A: Achieving baseline separation of diastereomers often requires careful optimization of the chromatographic conditions.

Causality: Diastereomers have the same mass and often similar polarities, leading to small differences in retention time. Resolution depends on maximizing the differential partitioning of the isomers between the stationary and mobile phases.

Solutions:

  • Decrease the Gradient Slope: A slower, more shallow gradient (e.g., increasing the organic phase by 0.5% per minute instead of 2% per minute) gives the isomers more time to interact with the stationary phase, often enhancing separation.

  • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. Methanol is a hydrogen bond donor and acceptor, while acetonitrile is a dipole. This difference in solvent properties can alter selectivity and may improve the resolution of your specific isomers.

  • Adjust the pH: The retention of carboxylic acids on a reversed-phase column is highly sensitive to pH. Adding an acidifier like TFA (pH ~2) or formic acid (pH ~2.5-3) ensures the carboxylic acid is fully protonated and behaves consistently. Sometimes, subtle changes in pH can slightly alter the conformation or hydration sphere of the isomers, improving separation.

  • Lower the Temperature: Running the column at a lower temperature (e.g., 10-20°C) can sometimes improve resolution, although it will increase backpressure and run time.[11]

Section 3: Detailed Protocols & Methodologies

Protocol 3.1: Optimized Recrystallization from a Two-Solvent System

This protocol is designed for purifying the compound from less polar impurities.

  • Solvent Selection: Identify a solvent in which the compound is highly soluble when hot (e.g., ethyl acetate, methanol) and an "anti-solvent" in which it is poorly soluble (e.g., hexanes, water). Ensure the two solvents are miscible.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot primary solvent required for complete dissolution.

  • Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent dropwise with swirling until a persistent cloudiness appears.

  • Clarification: Add a few drops of the hot primary solvent to just redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystallization: Once at room temperature, transfer the flask to a refrigerator (4°C) for several hours, or overnight, to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent to remove residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all solvent residues. Confirm purity by HPLC and ¹H NMR.

Protocol 3.2: Reversed-Phase Flash Chromatography for Diastereomer Separation

This method is highly effective for separating polar compounds and their stereoisomers.[4]

  • Column: Select a C18-functionalized silica flash column.

  • Mobile Phase Preparation:

    • Solvent A: Deionized water + 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)

  • Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent like methanol or DMSO. If solubility is an issue, pre-adsorb the crude material onto a small amount of C18 silica.

  • Method Development (TLC/HPLC): Use analytical reversed-phase TLC plates or an analytical HPLC to determine an approximate elution condition. A typical starting point is a gradient from 5% to 50% Solvent B over 20 column volumes.

  • Chromatography Execution:

    • Equilibrate the column with 95:5 Solvent A:B.

    • Load the sample onto the column.

    • Run a shallow gradient optimized from your method development step. For example:

      • 5% B for 2 column volumes (CV)

      • 5% to 30% B over 15 CV

      • Hold at 30% B for 3 CV

      • Increase to 100% B to wash the column.

  • Fraction Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure, separated diastereomers.

  • Product Isolation: Combine the pure fractions and remove the solvents using a rotary evaporator. Note that removing water can be slow. Lyophilization (freeze-drying) is an excellent alternative if available.

Caption: Workflow for diastereomer separation using reversed-phase chromatography.

Section 4: References

  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]

  • Process for the purification of carboxylic acids. Google Patents.

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Request PDF. ResearchGate. [Link]

  • Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]

  • Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. Semantic Scholar. [Link]

  • chromatography of carboxylic acid derivatives of aminoacids? Reddit. [Link]

  • (PDF) Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. ResearchGate. [Link]

  • Enantiomerically pure cyclobutane derivatives and their use in organic synthesis. PubMed. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju. [Link]

  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Chromatography Online. [Link]

Sources

stability issues of 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound in solution. By understanding its potential liabilities, you can ensure the integrity of your experiments and the reliability of your results.

Introduction

This compound is a unique molecule incorporating a strained cyclobutane ring, a hydroxyl group, a carboxylic acid, and a chlorinated aromatic ring. Each of these functional groups contributes to the molecule's overall chemical properties and potential stability issues. This guide will delve into the theoretical and practical aspects of its stability in solution, offering answers to frequently asked questions and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound is influenced by several factors, primarily pH, temperature, light, and the presence of oxidizing agents. The inherent strain of the cyclobutane ring can make it susceptible to ring-opening reactions under certain conditions.

Q2: How does pH impact the stability of the compound?

The carboxylic acid group is pH-sensitive. In basic conditions, it will be deprotonated to form a carboxylate salt, which is generally more stable than the protonated form. However, extreme pH conditions (both acidic and basic) can catalyze the hydrolysis of other functional groups or promote ring strain-driven reactions of the cyclobutane moiety.[1][2] For many carboxylic acids, near-neutral or slightly acidic conditions are optimal for stability in solution.

Q3: Is the compound sensitive to light?

Given the presence of a chlorophenyl group, there is a potential for photosensitivity. Aromatic systems can absorb UV light, leading to photochemical degradation. It is recommended to handle solutions of this compound in amber vials or protect them from direct light to minimize the risk of photodegradation.[3][4]

Q4: What is the recommended storage temperature for solutions of this compound?

For short-term storage, refrigeration (2-8°C) is recommended. For long-term storage, freezing (-20°C or lower) is advisable. Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways. Thermal degradation of related chlorophenyl compounds has been observed at elevated temperatures.

Q5: What are the likely degradation pathways for this molecule?

While specific degradation pathways for this exact molecule are not extensively documented, we can hypothesize pathways based on its functional groups:

  • Hydrolysis: The molecule could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The aromatic ring and the secondary alcohol (cyclobutanol) could be susceptible to oxidation.

  • Photodegradation: The chlorophenyl group may mediate degradation upon exposure to UV light.

  • Ring Opening: The strained cyclobutane ring may undergo cleavage under harsh conditions, such as high temperatures or extreme pH.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of compound potency over a short period in solution. Degradation due to improper storage (e.g., exposure to light, elevated temperature, or inappropriate pH).1. Prepare fresh solutions daily. 2. Store stock solutions at -20°C or below in amber vials. 3. Ensure the pH of the solution is controlled, preferably with a buffer system.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.1. Perform a forced degradation study (see protocol below) to identify potential degradation peaks. 2. Adjust HPLC method to ensure separation of the parent compound from all degradants.[5][6][7]
Inconsistent results between experimental replicates. Instability of the compound under experimental conditions.1. Evaluate the stability of the compound under your specific assay conditions (e.g., temperature, pH, incubation time). 2. Minimize the time the compound is in solution before use.

Visualizing Potential Degradation

The following diagram illustrates the key factors that can influence the stability of this compound in solution.

Caption: Factors influencing the degradation of the compound in solution.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method, such as HPLC.[8][9][10][11][12]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[13][4][14] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration and analyze by HPLC with a photodiode array (PDA) detector to observe any degradation products.

The workflow for this study is visualized below:

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Acid Hydrolysis Acid Hydrolysis Stock Solution (1 mg/mL)->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution (1 mg/mL)->Base Hydrolysis Oxidation Oxidation Stock Solution (1 mg/mL)->Oxidation Thermal Thermal Stock Solution (1 mg/mL)->Thermal Photolysis Photolysis Stock Solution (1 mg/mL)->Photolysis Neutralize & Dilute Neutralize & Dilute Acid Hydrolysis->Neutralize & Dilute Base Hydrolysis->Neutralize & Dilute Oxidation->Neutralize & Dilute Thermal->Neutralize & Dilute Photolysis->Neutralize & Dilute HPLC-PDA Analysis HPLC-PDA Analysis Neutralize & Dilute->HPLC-PDA Analysis

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

A robust HPLC method is crucial for accurately quantifying the compound and its potential degradants.

Recommended Starting Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-35 min: 70% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 225 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness, ensuring it can separate the parent peak from all degradation products identified in the forced degradation study.[5][6][7][15]

References

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

  • PharmaGrowthHub. (2024). ICH Q1B: Complete Guide to Photostability Testing. YouTube. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. [Link]

  • Wang, Z., & Ma, H. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519. [Link]

  • Wang, Z., & Ma, H. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. PubMed. [Link]

  • BTC Pharmaceuticals. (2025). Is cyclobutanol biodegradable?. [Link]

  • Wang, Z., & Ma, H. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI. [Link]

  • BTC Pharmaceuticals. (2025). What are the environmental impacts of cyclobutanol?. [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Journal of Modern Organic Chemistry. High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. [Link]

  • National Institutes of Health. (2000). Influence of Chlorine Substituents on Rates of Oxidation of Chlorinated Biphenyls by the Biphenyl Dioxygenase of Burkholderia sp. Strain LB400. [Link]

  • Oxford Academic. (1998). Degradation of mixtures of aromatic and chloroaliphatic hydrocarbons by aromatic hydrocarbon-degrading bacteria. [Link]

  • National Institutes of Health. (2015). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link]

  • Wikipedia. Cyclobutanol. [Link]

  • ResearchGate. (2011). Thermal stability and degradation of poly N-(4-chlorophenyl) acrylamide homopolymer and copolymer of N-(4-chlorophenyl) acrylamide with methyl methacrylate. [Link]

  • ResearchGate. (2016). Forced Degradation Studies. [Link]

  • ACS Publications. (2001). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. [Link]

  • National Institutes of Health. (1978). Chemical structure and biodegradability of halogenated aromatic compounds. Conversion of chlorinated muconic acids into maleoylacetic acid. [Link]

  • National Institutes of Health. (2021). Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. [Link]

  • Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • SciSpace. (2013). 2278-6074 - Stability Indicating HPLC Method Development and Validation. [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • ResearchGate. (2019). Study on Thermal Degradation behaviour of Poly (N-(Meta-Chlorophenyl) Maleimide) and its Copolymer of Methyl Methacrylate. [Link]

  • National Institutes of Health. (2015). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ResearchGate. (2015). Degradation pathway for cyclopentanol by Comamonas sp. strain NCIMB 9872. [Link]

  • Semantic Scholar. (2019). Stability Indicating HPLC Method Development: A Review. [Link]

  • National Institutes of Health. (2022). Chlorination of arenes via the degradation of toxic chlorophenols. [Link]

  • Semantic Scholar. (2012). Oxidative Chlorination of Aromatic Compounds in Aqueous Media. [Link]

  • National Institutes of Health. (2023). Breaking Down Polychlorinated Biphenyls and Aryl Chlorides: A Computational Study of Thermal-, Pressure-, and Shear-Induced Decomposition. [Link]

  • Royal Society of Chemistry. (1936). The thermal decomposition of triphenylacetic acid and triphenyl-acetyl chloride. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for solubility issues encountered during experimentation with this compound. Our approach is rooted in fundamental physicochemical principles to empower you with the knowledge to overcome these common hurdles.

Understanding the Molecule: A Quick Reference

This compound possesses key structural features that dictate its solubility profile: a carboxylic acid group, a hydroxyl group, a cyclobutane ring, and a chlorophenyl group. The carboxylic acid and hydroxyl groups provide hydrophilicity and pH-dependent charge, while the chlorophenyl and cyclobutane moieties contribute to its lipophilicity. This balance often leads to limited aqueous solubility in its neutral state.

PropertyImplication for Solubility
Molecular Formula C₁₁H₁₁ClO₃[1][2][3]
Molecular Weight 226.66 g/mol [1][2][3]
Appearance Solid
Key Functional Groups Carboxylic acid, Hydroxyl, Chlorophenyl
Predicted Solubility Profile Poorly soluble in neutral water, with solubility increasing in basic conditions and in organic solvents.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses common solubility problems in a question-and-answer format, providing both the "why" and the "how-to" for each solution.

My compound won't dissolve in aqueous buffers for my biological assay. What should I do?

This is a frequent challenge. The limited aqueous solubility of this compound in its neutral form is the likely culprit. Here’s a systematic approach to troubleshoot this:

1. pH Adjustment: The First Line of Defense

  • The Principle: Carboxylic acids are weak acids and their solubility in water is highly pH-dependent.[4][5] At a pH above the compound's pKa, the carboxylic acid group will deprotonate to form a more soluble carboxylate salt.[5][6]

  • Experimental Protocol:

    • Start by preparing a stock solution of your compound in a minimal amount of a water-miscible organic solvent like DMSO, ethanol, or DMA.[7]

    • Prepare a series of aqueous buffers with increasing pH values (e.g., pH 7.4, 8.0, 8.5, 9.0). Common choices include phosphate or borate buffers.[7]

    • Add small aliquots of your concentrated stock solution to each buffer while vortexing.

    • Observe for precipitation. The goal is to find the lowest pH that maintains the desired concentration of your compound in solution. Be mindful that the final pH of your assay medium must be compatible with your biological system.

2. Co-solvents: Enhancing Solvation

  • The Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][9][10] This can better accommodate the hydrophobic portions of your molecule, leading to increased solubility.

  • Commonly Used Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG), and glycerin are frequently used.[8][11]

  • Experimental Protocol:

    • Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent.

    • In separate vials, prepare different percentages of the co-solvent in your aqueous buffer (e.g., 1%, 5%, 10%, 20% v/v).

    • Add the stock solution to each co-solvent/buffer mixture to achieve the final desired concentration.

    • Visually inspect for solubility and any potential precipitation over time. Caution: Always run a vehicle control in your experiments to ensure the co-solvent itself does not affect the biological outcome.

FAQs: Quick Answers to Common Questions

Q1: I'm seeing precipitation when I dilute my DMSO stock solution into my aqueous buffer. Why is this happening and how can I prevent it?

This is a classic case of a compound "crashing out" of solution. DMSO is a very strong organic solvent that can dissolve many poorly soluble compounds at high concentrations. When you dilute this into an aqueous buffer, the solvent environment abruptly becomes much more polar, and the compound precipitates.

  • Solutions:

    • Lower the concentration of your stock solution: This is the simplest approach.

    • Use an intermediate solvent: Before diluting into the final aqueous buffer, try a serial dilution through intermediate concentrations of DMSO or another co-solvent like ethanol.

    • Employ surfactants: Surfactants can help to keep the compound dispersed and prevent precipitation.[12][13]

Q2: Can I use surfactants to improve the solubility of my compound?

Absolutely. Surfactants are an excellent tool for solubilizing hydrophobic compounds.[12][13]

  • How they work: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. The hydrophobic parts of your compound can partition into the hydrophobic core of these micelles, effectively "dissolving" them in the aqueous phase.[12][13][14]

  • Common Surfactants:

    • Non-ionic: Polysorbates (Tween® series), Polyoxyethylene ethers (Brij® series). These are generally less harsh on biological systems.

    • Ionic: Sodium dodecyl sulfate (SDS). Use with caution in cellular assays as it can disrupt membranes.

  • Experimental Approach:

    • Prepare a stock solution of the surfactant in your aqueous buffer.

    • Add your compound (either as a solid or from a concentrated organic stock) to the surfactant solution and mix thoroughly. Gentle heating may aid dissolution.

    • It is crucial to work with surfactant concentrations above their CMC.

Q3: Does the physical form of my solid compound matter for solubility?

Yes, the solid-state properties of your compound can significantly impact its solubility and dissolution rate.[][16]

  • Crystalline vs. Amorphous: Amorphous forms of a drug are generally more soluble than their crystalline counterparts because they lack the strong, ordered lattice structure of a crystal.[17][18]

  • Polymorphism: A compound can exist in different crystalline forms called polymorphs, each having a unique crystal lattice. These polymorphs can exhibit different solubilities.[16][19]

  • Practical Implications: If you are experiencing inconsistent solubility results between different batches of your compound, it could be due to differences in the solid form. Techniques like co-crystallization can be explored to generate more soluble crystalline forms.[20]

Visualizing the Workflow: A Path to Solubilization

The following diagram outlines a systematic workflow for addressing solubility challenges with this compound.

Solubility_Workflow Start Start: Compound is Insoluble pH_Adjust pH Adjustment (Increase pH) Start->pH_Adjust Primary Approach Co_Solvent Co-solvent System pH_Adjust->Co_Solvent Not Sufficient Success Solubility Achieved pH_Adjust->Success Successful Surfactant Surfactant Micellization Co_Solvent->Surfactant Not Sufficient Co_Solvent->Success Successful Failure Consult Formulation Specialist Co_Solvent->Failure Biocompatibility Issues Particle_Size Particle Size Reduction (Micronization/Nanonization) Surfactant->Particle_Size For Solid Formulations Surfactant->Success Successful Surfactant->Failure Biocompatibility Issues Particle_Size->Success Successful Particle_Size->Failure Still Insoluble

Caption: A decision tree for systematically addressing solubility issues.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available at: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Published July 10, 2025. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Published October 30, 2024. Available at: [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Available at: [Link]

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. Published September 1989. Available at: [Link]

  • [FREE] 1. Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. 2. Since. Brainly. Published July 10, 2023. Available at: [Link]

  • Co-solvent: Significance and symbolism. Published December 23, 2025. Available at: [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR. Available at: [Link]

  • What are the effects of surfactants on the solubilization of hydrophobic substances?. Blog. Published December 15, 2025. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. Available at: [Link]

  • Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. PMC - NIH. Published August 1, 2020. Available at: [Link]

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Available at: [Link]

  • The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. PubMed Central. Published August 12, 2022. Available at: [Link]

  • Cyclobutanecarboxylic acid. Solubility of Things. Available at: [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. Available at: [Link]

  • The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs. Published August 1, 2023. Available at: [Link]

  • From form to function: Crystallization of active pharmaceutical ingredients. CEPAC. Published June 3, 2008. Available at: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. YouTube. Published April 10, 2021. Available at: [Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. Published March 9, 2019. Available at: [Link]

  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?. ResearchGate. Published December 1, 2014. Available at: [Link]

  • Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes. Pearson. Available at: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes | Industrial & Engineering Chemistry Research. ACS Publications. Available at: [Link]

  • Carboxylic acid - Properties, Structure, Reactions. Britannica. Published November 6, 2025. Available at: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes | Industrial & Engineering Chemistry Research. ACS Publications. Available at: [Link]

  • CAS NO. 1353636-65-3 | this compound | Catalog BD-A272751 | Arctom. Available at: [Link]

  • This compound. Amerigo Scientific. Available at: [Link]

  • This compound. AbacipharmTech-Global Chemical supplier. Available at: [Link]

Sources

optimizing reaction conditions for 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to this synthesis. As a key building block in pharmaceutical research, optimizing the synthesis of this molecule is crucial for efficient drug discovery pipelines.[1] This guide is structured to address common challenges and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective synthetic route for preparing this compound?

A common and effective strategy involves a two-step process starting from a 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylic acid derivative, typically an ester like methyl 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylate. The synthesis proceeds via:

  • Diastereoselective Reduction: The ketone at the 3-position is reduced to a hydroxyl group. Controlling the stereochemistry at this step is critical to obtain the desired cis or trans isomer.

  • Hydrolysis: The ester group is hydrolyzed to the carboxylic acid to yield the final product.

An alternative, though potentially more complex, approach is the use of [2+2] cycloaddition reactions between an appropriate alkene and a ketene or allenoate to construct the cyclobutane ring with the desired substitution pattern from the outset.[2][3][4]

Q2: How can I control the diastereoselectivity during the reduction of the 3-oxo group?

Controlling the diastereoselectivity to favor either the cis or trans isomer is a primary challenge. The choice of reducing agent and reaction conditions are the most critical factors:

  • Steric Hindrance: Bulky reducing agents, such as those based on borohydrides with sterically demanding substituents, will typically approach the carbonyl from the less hindered face, leading to a higher diastereomeric ratio.

  • Chelation Control: If there are other coordinating groups on the cyclobutane ring, it may be possible to use a reducing agent that can chelate with the molecule, directing the hydride delivery from a specific face.

  • Temperature: Lower reaction temperatures often enhance selectivity by favoring the transition state with the lowest activation energy, which typically leads to the thermodynamically more stable product.

A recent scalable synthesis of a similar cis-1,3-disubstituted cyclobutane carboxylic acid scaffold successfully employed sodium borohydride (NaBH₄) for a diastereoselective reduction.[5]

Q3: What are the best methods for purifying the final product, this compound?

The presence of both a hydroxyl group and a carboxylic acid makes the final product quite polar, which can present purification challenges. Here are some effective methods:

  • Crystallization: If the product is a solid, crystallization is often the most effective method for purification. Experiment with a range of solvents, from polar (e.g., water, ethanol) to less polar organic solvents (e.g., ethyl acetate, toluene), and solvent mixtures.[6]

  • Acid-Base Extraction: The carboxylic acid can be deprotonated with a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. This allows for the removal of non-acidic impurities by extraction with an organic solvent. The aqueous layer can then be re-acidified to precipitate the pure carboxylic acid.[6]

  • Chromatography:

    • Normal Phase Chromatography (as an ester): If purification by standard silica gel chromatography is difficult due to the high polarity, the crude product can be converted back to its methyl or ethyl ester. This less polar derivative can be more easily purified on silica gel, followed by hydrolysis to obtain the pure acid.[6]

    • Reverse Phase HPLC: For highly polar compounds, reverse-phase high-performance liquid chromatography (HPLC) can be an effective purification technique.[7]

Q4: Which analytical techniques are recommended for reaction monitoring and product characterization?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, including the connectivity of atoms and the stereochemical relationship between the hydroxyl group and the carboxylic acid.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Shows the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid and hydroxyl group, and the C=O stretch of the carboxylic acid.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired Product
Possible Cause Suggested Solution
Ineffective Zinc Activation (in Reformatsky-type approaches) The surface of zinc metal can be passivated by a layer of zinc oxide. Activate the zinc just before use by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. Alternatively, reagents like iodine or 1,2-dibromoethane can be used for activation.[8]
Incomplete Reduction of the Ketone - Increase Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion. - Increase Equivalents of Reducing Agent: Stoichiometric or a slight excess of the reducing agent is typically required. - Change Reducing Agent: If a mild reducing agent like NaBH₄ is ineffective, consider a more powerful one like lithium aluminum hydride (LiAlH₄). However, be aware that stronger reducing agents may also reduce the carboxylic acid if the ester hydrolysis is performed first.
Decomposition of Starting Material or Product - Control Temperature: Run the reaction at the recommended temperature. Exothermic reactions may require cooling. - Inert Atmosphere: If any of the reagents are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_completion Is the starting material fully consumed (check by TLC/LC-MS)? start->check_completion incomplete_rxn Incomplete Reaction check_completion->incomplete_rxn No side_products Are there significant side products? check_completion->side_products Yes solution1 Increase reaction time or temperature. Increase equivalents of reducing agent. incomplete_rxn->solution1 solution2 Consider a more potent reducing agent. incomplete_rxn->solution2 degradation Degradation side_products->degradation solution3 Lower reaction temperature. Use milder reagents. Ensure inert atmosphere. degradation->solution3 Yes solution4 Optimize work-up and purification to minimize product loss. degradation->solution4 No

Caption: A troubleshooting workflow for addressing low yields.

Problem 2: Poor Diastereoselectivity (Formation of a Mixture of cis and trans Isomers)
Possible Cause Suggested Solution
Non-Selective Reducing Agent - Use a Sterically Hindered Reducing Agent: Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) are bulkier and can provide higher diastereoselectivity. - Optimize Temperature: Lowering the reaction temperature can significantly improve the diastereomeric ratio in favor of the thermodynamically preferred product.
Epimerization The stereocenter at the carbon bearing the carboxylic acid could potentially epimerize under harsh basic or acidic conditions, especially if there is an adjacent carbonyl group. Ensure that the pH is carefully controlled during hydrolysis and work-up. Use mild conditions for ester hydrolysis (e.g., lithium hydroxide in THF/water).
Problem 3: Difficulty with Product Isolation and Purification
Possible Cause Suggested Solution
Product is Highly Soluble in Water If the product is difficult to extract from an aqueous phase, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate).
Formation of an Emulsion During Work-up - Add Brine: Adding a saturated solution of NaCl can help to break up emulsions. - Filter Through Celite: Passing the mixture through a pad of Celite can help to separate the layers.
Co-elution of Impurities During Chromatography - Change Solvent System: If impurities are co-eluting with the product, try a different solvent system with a different polarity. - Alternative Chromatographic Media: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel. For highly polar compounds, HILIC or reverse-phase chromatography may be more effective.[9]

Experimental Protocol: Synthesis from a 3-Oxo Precursor

This section provides a representative protocol for the synthesis of this compound from methyl 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylate.

Step 1: Reduction of Methyl 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylate

reduction_workflow start_material Methyl 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylate in Methanol add_nabh4 Cool to 0°C Add NaBH₄ portion-wise start_material->add_nabh4 stir Stir at 0°C to room temperature (Monitor by TLC) add_nabh4->stir quench Quench with acetone, then add water stir->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry organic layer (Na₂SO₄) Concentrate in vacuo extract->dry_concentrate product1 Crude Methyl 1-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate dry_concentrate->product1

Caption: Workflow for the reduction of the 3-oxo group.

  • Dissolve methyl 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylate (1.0 eq) in methanol (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.1 eq) to the solution in small portions, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the mixture back to 0°C and quench the excess NaBH₄ by the slow addition of acetone, followed by water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 1-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate.

Step 2: Hydrolysis to this compound
  • Dissolve the crude ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) (1.5 - 2.0 eq) and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer to 0°C and carefully acidify with 1M HCl to a pH of approximately 2-3. A precipitate should form.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude solid by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

References

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Journal of Organic Chemistry, 81(17), 8050–8060. [Link]

  • Fesik, S. W., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. ACS Omega, 6(32), 21175–21182. [Link]

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Request PDF. [Link]

  • Indiana University. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. [Link]

  • Trost, B. M., & Yasukata, T. (2001). Asymmetric Catalytic Allylic Alkylation of a 1-Aryl-3-oxocyclobutanecarboxylate. Organic Syntheses, 78, 213. [Link]

  • Reformatsky Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 351-353). Cambridge University Press. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane Synthesis. [Link]

  • SIELC Technologies. (n.d.). Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? [Link]

Sources

Technical Support Center: Crystallization of 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid (CAS: 933469-83-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with obtaining high-quality crystalline material of this versatile building block.[1] Drawing from established principles of crystallization and experience with structurally related molecules, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation and purification of your target compound.

I. Understanding the Molecule: Key Physicochemical Characteristics

This compound is a unique molecule featuring a strained cyclobutane ring, a polar carboxylic acid group, a hydroxyl group capable of hydrogen bonding, and a nonpolar chlorophenyl substituent. This combination of functional groups dictates its solubility and crystallization behavior. The carboxylic acid and hydroxyl moieties suggest solubility in polar, protic solvents, while the chlorophenyl group contributes to solubility in organic solvents with aromatic or chlorinated character.

PropertyValueSource
Molecular FormulaC₁₁H₁₁ClO₃[2]
Molecular Weight226.66 g/mol [2]
AppearanceSolid
Key Functional GroupsCarboxylic Acid, Hydroxyl, ChlorophenylN/A

II. Troubleshooting Guide: Common Crystallization Issues and Solutions

This section addresses specific problems that may arise during the crystallization of this compound.

Problem 1: The Compound "Oils Out" Upon Cooling or Anti-Solvent Addition

"Oiling out" is the formation of a liquid, supersaturated solution of the compound instead of solid crystals. This is a common problem when a compound's melting point is low or when it precipitates from a solution in which it is highly soluble, often at a temperature above its melting point.[3]

Possible Causes & In-Depth Solutions:

  • High Supersaturation & Rapid Cooling: If the solution is cooled too quickly, the molecules do not have sufficient time to orient themselves into a crystal lattice.

    • Solution: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, insulated by a few paper towels, before transferring it to an ice bath. Consider a programmed, stepwise cooling regimen.[4]

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures.

    • Solution: Re-evaluate your solvent system. If using a single solvent, try adding a miscible anti-solvent to decrease the overall solubility. If the compound oils out from a polar solvent like methanol or ethanol, a less polar anti-solvent like toluene or heptane could be effective.[3] For instance, in a similar molecule, an ethyl acetate (solvent) and n-hexane (anti-solvent) system proved effective.[4]

  • Presence of Impurities: Impurities can depress the melting point of the compound, increasing the likelihood of oiling out.

    • Solution: Attempt to remove impurities before crystallization. If the impurities are colored or highly polar, a charcoal treatment of the hot solution may be beneficial.[3] Alternatively, a preliminary purification by column chromatography might be necessary.[5]

Problem 2: No Crystals Form After Cooling

Failure to crystallize upon cooling indicates that the solution is not sufficiently supersaturated.

Possible Causes & In-Depth Solutions:

  • Excessive Solvent: The most common reason for a lack of crystal formation is the use of too much solvent, meaning the concentration of the compound remains below its solubility limit even at low temperatures.[3][4]

    • Solution: Reduce the solvent volume by gentle heating under a stream of nitrogen or by rotary evaporation, then attempt to cool the solution again.[3]

  • High Purity & Lack of Nucleation Sites: Very pure compounds can sometimes be difficult to crystallize as they may form stable supersaturated solutions lacking nucleation sites.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can serve as nucleation points.[3]

    • Solution 2: Seeding: If available, add a single, small crystal of this compound to the cooled solution. This "seed" crystal will provide a template for further crystal growth.[3][4]

  • Inappropriate Solvent System: The chosen solvent may not provide a sufficient solubility gradient between hot and cold temperatures.

    • Solution: Conduct a systematic solvent screen to identify a more suitable solvent or solvent/anti-solvent combination. (See Protocol 1).

Problem 3: Poor Yield of Crystalline Product

A low yield can be frustrating, especially when dealing with valuable materials.

Possible Causes & In-Depth Solutions:

  • Excessive Solvent Use: As with the failure to form crystals, using too much solvent will result in a significant portion of the compound remaining in the mother liquor.[3]

    • Solution: Before discarding the filtrate (mother liquor), test it for the presence of your compound. A simple method is to spot a small amount on a watch glass and allow the solvent to evaporate. If a significant amount of solid residue remains, concentrate the mother liquor and attempt a second crystallization.[3]

  • Premature Crystallization During Hot Filtration: If a hot filtration step is used to remove insoluble impurities, the compound may crystallize on the filter paper or in the funnel.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Use a slight excess of solvent to prevent saturation during this step, and then evaporate the excess solvent before cooling.[4]

  • Washing with an Inappropriate Solvent: Washing the collected crystals with a solvent in which they have some solubility will lead to product loss.

    • Solution: Wash the crystals with a small amount of ice-cold crystallization solvent or, preferably, the cold anti-solvent, in which the compound should have very low solubility.[4]

III. Experimental Protocols & Workflows

Protocol 1: Systematic Solvent Screening for Crystallization

Objective: To identify a suitable solvent or solvent/anti-solvent system for the crystallization of this compound.

Materials:

  • Small vials or test tubes

  • A range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, heptane)

  • Hot plate and/or oil bath

  • Vortex mixer

Procedure:

  • Place a small, consistent amount of the compound (e.g., 10-20 mg) into several labeled vials.

  • To each vial, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the approximate solubility at room temperature.

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the vial. If the compound dissolves completely upon heating, it is a potential candidate for single-solvent crystallization.

  • Allow the heated vials to cool slowly to room temperature, and then place them in an ice bath. Observe for crystal formation. An ideal single solvent will show high solubility at elevated temperatures and low solubility at low temperatures.

  • For solvents in which the compound is highly soluble at room temperature (e.g., dichloromethane, methanol), consider them as the "solvent" in an anti-solvent system. Add a miscible "anti-solvent" (in which the compound is insoluble, e.g., heptane, n-hexane) dropwise until turbidity (cloudiness) persists. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

dot graph TD { A[Start: Crude Solid] --> B{Solvent Screening}; B --> C{"Good Single Solvent Found?"}; C -->|Yes| D[Single Solvent Recrystallization]; C -->|No| E[Anti-Solvent System Screening]; E --> F[Anti-Solvent Recrystallization]; D --> G[Isolate & Dry Crystals]; F --> G; G --> H[Analyze Purity]; subgraph "Single Solvent Method" D end subgraph "Anti-Solvent Method" E F end } caption: Workflow for Crystallization Method Selection.

Protocol 2: Recommended Starting Protocol - Anti-Solvent Crystallization

Based on protocols for structurally similar molecules, an ethyl acetate/hexane system is a promising starting point.[4]

Procedure:

  • Dissolve the crude this compound in a minimal amount of warm ethyl acetate (e.g., 40-50 °C).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool to room temperature.

  • Slowly add n-hexane dropwise with gentle swirling. The solution will become turbid.

  • Continue adding n-hexane until the turbidity persists.

  • If the solution becomes too cloudy or precipitation is too rapid, gently warm the flask until the solution is clear again.

  • Cover the flask and allow it to stand undisturbed at room temperature for several hours or overnight to promote slow crystal growth.

  • To maximize yield, place the flask in an ice bath for at least one hour.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold n-hexane.

  • Dry the crystals under vacuum.

dot graph flowchart { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: Anti-Solvent Crystallization Workflow.

IV. Frequently Asked Questions (FAQs)

Q1: My compound is a carboxylic acid. Should I be concerned about pH during crystallization? A1: Yes. While the inherent acidity of the compound will dictate the pH of the solution to some extent, it's crucial to avoid strongly basic conditions, which would deprotonate the carboxylic acid to its carboxylate salt. This salt will have vastly different (and likely much higher) solubility in polar solvents, preventing crystallization. Ensure your solvents are neutral and free from basic impurities.

Q2: Could polymorphism be an issue for this compound? A2: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in organic molecules, including those with chlorophenyl groups and carboxylic acids.[6] Different polymorphs can have different physical properties, such as solubility and melting point. While no specific polymorphs of this compound are documented in the searched literature, be aware that varying crystallization conditions (e.g., solvent, cooling rate) could potentially lead to different crystalline forms. If you observe batch-to-batch variability in your crystalline product, a polymorphic screen would be advisable.

Q3: What are the likely impurities from the synthesis of this compound? A3: Without a specific synthetic route, we can anticipate general classes of impurities. A plausible synthesis involves the reaction of a 4-chlorophenylacetic acid derivative with epichlorohydrin. Potential impurities could include unreacted starting materials, diastereomers if the stereochemistry is not well-controlled, and by-products from side reactions. These impurities can inhibit crystallization or co-crystallize with the desired product. If routine crystallization does not yield a pure product, chromatographic purification prior to the final crystallization is recommended.[5]

Q4: How can I improve the size and quality of my crystals? A4: Crystal size and quality are directly related to the rate of nucleation and growth. For larger, more well-defined crystals, the goal is to have a slow rate of nucleation followed by a steady growth phase. This is achieved by:

  • Slowing down the cooling process: A slower temperature drop maintains a lower level of supersaturation for a longer period.

  • Reducing the amount of anti-solvent or adding it more slowly: This prevents a sudden, high supersaturation that leads to rapid precipitation of small crystals.

  • Minimizing agitation: Allowing the crystallization mixture to stand undisturbed prevents the formation of multiple nucleation sites.

V. References

  • ACS Chemical Reviews. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Retrieved from [Link]

  • Chembk. (n.d.). This compound CAS:933469-83-1. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystallization of Macromolecules. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2014, February 18). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Introduction to protein crystallization. Retrieved from [Link]

  • UND Scholarly Commons. (n.d.). Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Thei. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Retrieved from [Link]

  • Nature Precedings. (2010, February 26). Organic Solvent Solubility Data Book. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • PubMed. (n.d.). Two polymorphic forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine. Retrieved from [Link]

  • Georganics. (n.d.). Cyclobutanecarboxylic acid - general description. Retrieved from [Link]

  • MDPI. (2023, March 9). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable cyclobutane building block. Cyclobutanes are increasingly sought after in drug discovery for their ability to provide novel three-dimensional chemical space.[1] However, their synthesis is often challenging due to the inherent ring strain (approx. 26 kcal/mol), which can lead to unexpected side reactions and low yields.[2][3]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, structured around a common synthetic pathway. Our goal is to explain the causality behind common issues and provide robust, field-proven protocols to overcome them.

Overview of a Common Synthetic Pathway

A prevalent strategy for constructing the target molecule involves a multi-step sequence starting from commercially available precursors. This pathway first builds the substituted cyclobutane core, introduces the desired functionality, and concludes with the hydrolysis of a nitrile precursor. Each step presents unique challenges and potential side reactions that must be carefully managed.

G cluster_0 Synthetic Workflow A 4-Chlorophenylacetonitrile + 1-Bromo-3-chloropropane B Step 1: Cyclization 1-(4-Chlorophenyl)cyclobutanecarbonitrile A->B NaH, DMSO C Step 2: α-Bromination 2-Bromo-1-(4-chlorophenyl)cyclobutanecarbonitrile B->C NBS, AIBN D Step 3: Kornblum Oxidation 1-(4-Chlorophenyl)-3-oxocyclobutanecarbonitrile C->D DMSO, NaHCO₃ E Step 4: Ketone Reduction cis/trans-1-(4-Chlorophenyl)-3-hydroxycyclobutanecarbonitrile D->E Reducing Agent (e.g., NaBH₄) F Step 5: Nitrile Hydrolysis This compound E->F KOH, Ethylene Glycol or H₂SO₄, H₂O

Caption: A common multi-step synthetic route to the target compound.

Troubleshooting Guide & Protocols

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Part 1: Synthesis of the Cyclobutane Core (Step 1)

The initial formation of the 1-arylcyclobutanecarbonitrile scaffold is often the lowest-yielding step and requires careful optimization. A typical procedure involves the dialkylation of an arylacetonitrile with a 1,3-dihalopropane equivalent.[4]

Question: My yield for the synthesis of 1-(4-chlorophenyl)cyclobutanecarbonitrile is extremely low (<30%), and I see multiple unidentified spots on my TLC. What are the likely side reactions?

Answer: Low yields in this step are common and typically stem from competing side reactions due to the strong base (e.g., NaH) and reactive alkylating agent used.

  • Primary Side Reaction - Linear Dimerization: The most significant byproduct is often the result of the arylacetonitrile anion reacting with another molecule of the starting nitrile before cyclization can occur.

  • Secondary Side Reaction - Elimination: The base can induce elimination of HBr from 1,3-dibromopropane to form allyl bromide, which can then alkylate the starting material, leading to an unsaturated byproduct.

  • Incomplete Reaction: Insufficient reaction time or temperature can leave unreacted starting materials. The 43% yield reported in one patent highlights the prevalence of these issues.[4]

Troubleshooting Workflow: Low Cyclization Yield

G start Low Yield in Step 1 check_base Is the base active and dispensed under inert gas? start->check_base check_dilution Are you using high dilution conditions? check_base->check_dilution Yes use_new_base Use fresh, high-purity NaH. Ensure rigorous inert atmosphere. check_base->use_new_base No check_temp Is temperature strictly controlled during addition? check_dilution->check_temp Yes implement_dilution Use syringe pump for slow addition of reagents to a large volume of solvent to favor intramolecular cyclization. check_dilution->implement_dilution No control_temp Maintain temperature at 25-30°C with an ice bath to manage exotherm and prevent elimination. check_temp->control_temp No success Yield Improved check_temp->success Yes use_new_base->check_dilution implement_dilution->check_temp control_temp->success G cluster_main Ring-Opening Side Reaction start Target Molecule (Cyclobutane Nitrile) hydrolysis Harsh Hydrolysis (High Temp, Strong Base) start->hydrolysis Conditions intermediate Carbanion intermediate (α to nitrile and aryl group) side_product Ring-Opened Byproduct (e.g., γ-keto acid derivative) intermediate->side_product Protonation & Hydrolysis product Desired Carboxylic Acid hydrolysis->intermediate Retro-Michael Type Cleavage hydrolysis->product Desired Path

Sources

Technical Support Center: Analytical Method Validation for 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the analytical method validation of 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid (Compound ID: CPHCA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into establishing a robust and reliable analytical method for the quantification and characterization of CPHCA. Given its structure—a carboxylic acid with a chlorophenyl group—CPHCA presents specific analytical considerations that this guide will address.

This document moves beyond a simple checklist of validation parameters. It explains the causality behind experimental choices, provides troubleshooting guides for common issues, and offers a framework for building a self-validating analytical system in accordance with international regulatory standards such as the ICH Q2(R1) guideline.[1][2][3]

Part 1: Foundational Knowledge & Method Development

Before validation can begin, a suitable analytical method must be developed. Based on the chemical properties of CPHCA (Molecular Formula: C₁₁H₁₁ClO₃, MW: 226.66), a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a logical and robust starting point.[4][5] An LC-MS/MS method would be appropriate for applications requiring higher sensitivity and specificity, such as bioanalysis.[6]

Frequently Asked Questions (FAQs): Initial Method Setup

Q1: What are the recommended starting HPLC conditions for CPHCA analysis?

A1: A good starting point for analyzing CPHCA is a reversed-phase method. The carboxylic acid moiety necessitates pH control in the mobile phase to ensure consistent peak shape and retention.

ParameterRecommended Starting ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for non-polar to moderately polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifying the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[7]
Mobile Phase B Acetonitrile (MeCN)A common, effective organic modifier for reversed-phase chromatography.
Gradient 35% B to 85% B over 10 minutesA broad gradient helps to elute the analyte and any potential impurities within a reasonable timeframe.[8]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 25 °CEnsures consistent retention times.[9]
Detection UV at 225 nmThe chlorophenyl group is expected to have a strong UV absorbance around this wavelength. A full UV scan using a photodiode array (PDA) detector is recommended to determine the optimal wavelength.
Injection Vol. 10 µLA typical starting volume. This may need to be adjusted to avoid column overload.[10]

Q2: Why is the mobile phase pH so critical for this compound?

A2: The carboxylic acid group on CPHCA has a pKa value that dictates its ionization state at a given pH. When the mobile phase pH is close to the pKa, the compound will exist as a mixture of its ionized (deprotonated) and non-ionized (protonated) forms. This can lead to severe peak tailing or splitting. By setting the mobile phase pH at least 2 units below the pKa (e.g., pH < 2.5), the carboxylic acid will be predominantly in its non-ionized, more hydrophobic form, resulting in a single, sharp chromatographic peak.[9][11]

Part 2: The Validation Workflow: A Step-by-Step Guide

Analytical method validation is the process of demonstrating that a method is suitable for its intended purpose.[12][13] The core parameters to be evaluated are Specificity, Linearity, Range, Accuracy, Precision, and Robustness, as outlined in the ICH Q2(R1) guidelines.[1][14][15]

Validation_Workflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation cluster_doc Phase 3: Documentation Dev Method Development (Select Column, Mobile Phase, etc.) Specificity Specificity (Peak Purity, Resolution) Dev->Specificity Begin Validation Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOQ_LOD Sensitivity (LOD/LOQ) Precision->LOQ_LOD Robustness Robustness (Small Variations) Report Validation Report (Summarize Results) Robustness->Report Complete Validation LOQ_LOD->Robustness Tailing_Troubleshooting Start Peak Tailing Observed for CPHCA Check_pH Is Mobile Phase pH < 2.5? Start->Check_pH Adjust_pH Action: Lower Mobile Phase pH (e.g., use 0.1% TFA or H3PO4) Check_pH->Adjust_pH No Check_Column Is the column old or contaminated? Check_pH->Check_Column Yes Resolved Problem Resolved Adjust_pH->Resolved Column_Action Action: Flush column with strong solvent. If unresolved, replace the column. Check_Column->Column_Action Yes Check_Overload Is the peak very large? Check_Column->Check_Overload No Column_Action->Resolved Overload_Action Action: Reduce injection volume or dilute the sample. Check_Overload->Overload_Action Yes Check_Fittings Is there extra column volume? Check_Overload->Check_Fittings No Overload_Action->Resolved Fittings_Action Action: Check for loose fittings. Use shorter, narrower ID tubing. Check_Fittings->Fittings_Action Yes Fittings_Action->Resolved

Sources

Technical Support Center: Refining Purification Protocols for 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of this crucial pharmaceutical intermediate.[1] The presence of two chiral centers in this molecule gives rise to diastereomers and enantiomers, each potentially having unique pharmacological profiles, making their effective separation critical.

This resource will delve into the common challenges encountered during purification, offering scientifically grounded solutions and detailed protocols to enhance the purity, yield, and efficiency of your separation processes.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound isomers, providing step-by-step guidance to resolve them.

Issue 1: Poor or No Separation of Diastereomers via Flash Chromatography

Question: I'm attempting to separate the diastereomers of this compound using standard silica gel flash chromatography, but I'm observing co-elution or very poor resolution. What's going wrong?

Answer: This is a frequent challenge. Diastereomers often have very similar polarities, making their separation on standard silica gel difficult.[2] The subtle differences in their three-dimensional structures may not provide sufficient differential interaction with the stationary phase.

Root Cause Analysis and Solutions:

  • Insufficient Stationary Phase Selectivity: Standard silica gel may not be the optimal stationary phase.

    • Troubleshooting Step: Consider using a different stationary phase with alternative selectivity. Reversed-phase chromatography on a C18-functionalized silica gel can sometimes provide better separation for moderately polar compounds.[3]

    • Expert Tip: For challenging separations, High-Performance Liquid Chromatography (HPLC) is often necessary. Normal-phase HPLC on silica or reversed-phase on C18 can offer the required resolution.[4][5]

  • Suboptimal Mobile Phase: The choice of eluent is critical for achieving separation.

    • Troubleshooting Step: Systematically screen different solvent systems. A common approach for carboxylic acids on silica gel is a gradient of methanol or ethanol in dichloromethane (DCM) or ethyl acetate, often with a small amount of acetic or formic acid to suppress the deprotonation of the carboxylic acid and reduce peak tailing.

    • Protocol: Mobile Phase Screening

      • Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity.

      • If resolution is still poor, switch to a more polar system (e.g., DCM/Methanol).

      • Add 0.1-1% acetic acid to the mobile phase to improve peak shape.

      • Run a gradient elution to identify a suitable isocratic condition or to use as the purification method.

  • Derivatization to Enhance Separation: Converting the carboxylic acid to an ester or amide can alter the polarity and conformational rigidity of the diastereomers, potentially making them easier to separate.[6][7]

    • Troubleshooting Step: React the mixture of diastereomers with a simple alcohol (e.g., methanol or ethanol) under acidic conditions to form the corresponding methyl or ethyl esters. These less polar derivatives may show better separation on silica gel. The esters can then be hydrolyzed back to the carboxylic acids after separation.[6]

Issue 2: Inconsistent Retention Times in HPLC Analysis/Purification

Question: My retention times for the isomers are drifting between HPLC runs, making it difficult to identify and collect the correct fractions. What causes this?

Answer: Retention time variability is a common HPLC issue that compromises reproducibility. The primary causes are often related to the mobile phase, column equilibration, or hardware.

Root Cause Analysis and Solutions:

Potential Cause Troubleshooting Steps
Mobile Phase Instability Prepare fresh mobile phase daily. Keep solvent reservoirs sealed to prevent evaporation of the more volatile components, which can alter the solvent ratio.
Inadequate Column Equilibration Ensure the column is thoroughly equilibrated with the mobile phase before each injection. A typical equilibration time is 5-10 column volumes.
Temperature Fluctuations Use a column oven to maintain a constant temperature. Even minor room temperature changes can affect retention times.
Pump Performance Issues Check for leaks in the pump and fittings. Ensure the pump seals are in good condition and that the check valves are functioning correctly.
Issue 3: Difficulty with Crystallization-Based Separation (Fractional Crystallization)

Question: I'm trying to separate the diastereomers by fractional crystallization, but I'm either getting a mixture of isomers crystallizing out or nothing crystallizes at all. How can I optimize this?

Answer: Fractional crystallization relies on the different solubilities of diastereomers in a specific solvent system. This process often requires significant trial-and-error.[2]

Root Cause Analysis and Solutions:

  • Inappropriate Solvent Choice: The ideal solvent is one in which one diastereomer is significantly less soluble than the other at a given temperature.

    • Troubleshooting Step: Conduct a systematic solvent screen. Use small amounts of the diastereomeric mixture and test a range of solvents with varying polarities (e.g., ethyl acetate, acetone, isopropanol, acetonitrile, and mixtures with water or hexanes).

    • Expert Tip: Look for a solvent that dissolves the mixture when heated but allows for the selective precipitation of one isomer upon cooling.

  • Supersaturation and Nucleation Issues: Crystallization may be kinetically slow.

    • Troubleshooting Step:

      • Seeding: If you have a small amount of pure desired isomer, add a seed crystal to the supersaturated solution to induce crystallization.

      • Slow Cooling: Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or freezer to promote the growth of larger, purer crystals.

      • Solvent/Anti-Solvent Method: Dissolve the mixture in a good solvent and slowly add an "anti-solvent" (in which the compound is insoluble) until the solution becomes turbid. Then, add a small amount of the good solvent to redissolve the precipitate and allow it to stand.

  • Formation of Diastereomeric Salts: For resolving enantiomers, or if direct crystallization of diastereomers is unsuccessful, forming diastereomeric salts with a chiral amine is a highly effective classical method.[8][9]

    • Protocol: Diastereomeric Salt Resolution

      • Dissolve the racemic mixture of the carboxylic acid in a suitable solvent (e.g., methanol or ethanol).

      • Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a single enantiomer of a chiral amine (e.g., (R)-(+)-1-phenylethylamine).[9]

      • Allow the diastereomeric salts to form and crystallize. One salt is typically less soluble and will precipitate.

      • Filter the crystals and wash with a small amount of cold solvent.

      • Liberate the enantiomerically enriched carboxylic acid by treating the salt with an aqueous acid (e.g., HCl) and extracting with an organic solvent.

Workflow for Diastereomer and Enantiomer Separation

G cluster_0 Initial Purification cluster_1 Enantiomeric Resolution cluster_2 Alternative: Chiral HPLC Start Crude Mixture of 1-(4-Chlorophenyl)-3-hydroxy cyclobutanecarboxylic acid (All Isomers) Flash Silica Gel Flash Chromatography Start->Flash Diastereomers Separated Diastereomers (Racemic Pairs) Flash->Diastereomers Resolution Diastereomeric Salt Formation with Chiral Amine Diastereomers->Resolution Chiral_HPLC Chiral HPLC Separation Diastereomers->Chiral_HPLC Crystallization Fractional Crystallization Resolution->Crystallization Filtration Filtration Crystallization->Filtration Liberation Acidification and Extraction Filtration->Liberation Enantiomer2 Pure Enantiomer 2 (from mother liquor) Filtration->Enantiomer2 Process Mother Liquor Enantiomer1 Pure Enantiomer 1 Liberation->Enantiomer1 Pure_Enantiomers Direct Separation of all Pure Enantiomers Chiral_HPLC->Pure_Enantiomers

Caption: General workflow for the separation of diastereomers and subsequent enantiomeric resolution.

Frequently Asked Questions (FAQs)

Q1: What types of impurities should I be aware of during the synthesis of this compound?

A1: Besides isomeric impurities, you should be aware of process-related impurities. These can include unreacted starting materials, intermediates from incomplete reactions, and by-products from side reactions.[10] Degradation products can also form during the synthesis or upon storage.[10] It is crucial to use analytical techniques like HPLC or LC-MS to identify and quantify these impurities.[11]

Q2: Can I use chiral HPLC to separate all four isomers in one run?

A2: Yes, chiral HPLC is a powerful technique for separating both diastereomers and enantiomers simultaneously.[4] This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for a wide range of compounds, including carboxylic acids.[2] Method development will be required to find the optimal mobile phase and conditions.

Q3: How do I confirm the purity and identity of my separated isomers?

A3: A combination of analytical techniques is recommended:

  • HPLC: Use an established analytical HPLC method (chiral if necessary) to determine the diastereomeric and/or enantiomeric purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure. The spectra of diastereomers will be different, while the spectra of enantiomers will be identical in an achiral solvent.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[12]

  • Chiroptical Methods: Optical rotation (polarimetry) or Circular Dichroism (CD) can be used to distinguish between enantiomers.

Q4: My compound is showing significant peak tailing during HPLC analysis. What can I do?

A4: Peak tailing for carboxylic acids on silica-based columns is common due to strong interactions between the acidic analyte and residual silanol groups on the silica surface.

  • For Reversed-Phase HPLC: Add a small amount of an acid, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This will protonate the carboxylic acid and the silanol groups, minimizing undesirable ionic interactions.

  • For Normal-Phase HPLC: Adding a small amount of acetic acid to the mobile phase can also help improve peak shape.

  • Consider a Different Column: Columns with end-capping or those designed for polar compounds can reduce tailing.

References

  • Chemistry LibreTexts. (2019). Resolution (Separation) of Enantiomers. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Inorganic Chemistry. (2023). Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries. ACS Publications. [Link]

  • Journal of Organic Chemistry. (2011). Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. NIH. [Link]

  • ChemSino. (n.d.). This compound CAS:933469-83-1. [Link]

  • Molecules. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. [Link]

  • Chromatographia. (2003). Comparative study on separation of diastereomers by HPLC. ResearchGate. [Link]

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. [Link]

  • ResearchGate. (2014). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. [Link]

  • Journal of Current Pharma Research. (2013). Impurities in Pharmaceuticals- A Review. SciSpace. [Link]

Sources

Validation & Comparative

A Comparative Efficacy Analysis of 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic Acid and Structurally Related GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Novel Cyclobutane-Containing Compounds in Neurotransmitter Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in maintaining balanced neuronal activity. The termination of GABAergic neurotransmission is largely mediated by its reuptake from the synaptic cleft via GABA transporters (GATs).[1] Consequently, the inhibition of these transporters presents a compelling therapeutic strategy for conditions associated with reduced GABAergic tone, such as epilepsy and anxiety disorders.

This guide focuses on the hypothetical efficacy of a novel compound, 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid. While direct biological data for this specific molecule is not publicly available, its structural features—a cyclobutane ring, a carboxylic acid moiety, and a phenyl group—suggest a potential interaction with GABA transporters. The rigid cyclobutane scaffold offers a conformationally restricted backbone, a strategy often employed in drug design to enhance selectivity and potency for a specific biological target.

This document will provide a comparative analysis of this compound with known GABA uptake inhibitors, particularly those sharing a carbocyclic ring structure. We will delve into the structure-activity relationships of these compounds, present available efficacy data for analogous molecules, and provide a detailed experimental protocol for assessing the inhibitory activity of this novel compound on GABA uptake.

Structural Comparison with Known GABAergic Modulators

The core structure of this compound suggests its potential as a GABA analog. The carboxylic acid group can mimic the carboxylate of GABA, while the overall carbon skeleton with a nitrogen-containing functional group (if synthesized as an amino acid derivative) would complete the analogy. The 4-chlorophenyl substituent introduces lipophilicity, which can be crucial for blood-brain barrier penetration and interaction with hydrophobic pockets within the transporter protein.

A key point of comparison is with the known cyclobutane analogs of GABA: cis- and trans-3-aminocyclobutane-1-carboxylic acid. These molecules have been synthesized and evaluated for their GABA-like activity. The cis isomer, in particular, has demonstrated weak to moderate inhibition of GABA uptake in rat brain minislices, whereas the trans isomer was found to be less effective.[2] This difference in activity between stereoisomers underscores the importance of the spatial arrangement of the functional groups, which is constrained by the cyclobutane ring.

The puckered conformation of the cyclobutane ring in these analogs is believed to "pin back" the polar amino and carboxylic acid groups. In the case of the trans isomer, this conformation may lead to unfavorable steric interactions with the active site of the GABA transporter, explaining its lower activity.[2]

Comparative Efficacy of Structurally Similar Compounds

CompoundStructureTargetIC50 ValueReference
Tiagabine (R)-N-(4,4-Di(3-methylthien-2-yl)but-3-enyl)nipecotic acidGAT-10.07 µM[3]
NNC-711 1-(2-(((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acidGAT-10.04 µM[3]
cis-3-Aminocyclobutane-1-carboxylic acid 3-aminocyclobutane-1-carboxylic acid (cis isomer)GABA UptakeWeak to Moderate Inhibition (Qualitative)[2]
trans-3-Aminocyclobutane-1-carboxylic acid 3-aminocyclobutane-1-carboxylic acid (trans isomer)GABA UptakeLess effective than cis isomer (Qualitative)[2]

Table 1: Efficacy of Selected GABA Uptake Inhibitors. This table provides a comparison of the inhibitory potency of well-characterized GAT-1 inhibitors with the qualitative activity of cyclobutane-based GABA analogs.

The significantly higher potency of Tiagabine and NNC-711, which feature more complex and lipophilic side chains, highlights a key aspect of the structure-activity relationship for GAT-1 inhibitors. The lipophilic moieties are thought to interact with specific domains of the transporter, enhancing binding affinity. The 4-chlorophenyl group in our target compound, this compound, could potentially serve a similar purpose, suggesting that it might exhibit greater potency than the simple aminocyclobutanecarboxylic acids.

Experimental Protocols for Efficacy Determination

To ascertain the efficacy of this compound as a GABA uptake inhibitor, a systematic experimental approach is required. The following protocols outline a standard in vitro assay to determine its inhibitory constant (IC50) and an in vivo method to assess its physiological effects.

In Vitro [³H]GABA Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into synaptosomes or cells expressing specific GABA transporters.

Causality Behind Experimental Choices:

  • Synaptosomes vs. Transfected Cell Lines: Synaptosomes (isolated nerve terminals) provide a physiologically relevant model containing a mixture of GAT subtypes. For more specific information, cell lines (e.g., HEK293) individually transfected with the cDNA for each GAT subtype (GAT-1, GAT-2, GAT-3, and BGT-1) are used to determine subtype selectivity.

  • Radiolabeled Substrate: [³H]GABA is used as a tracer to quantify the amount of GABA transported into the cells or synaptosomes. Its high specific activity allows for sensitive detection.

  • Scintillation Counting: Liquid scintillation counting is a robust and sensitive method for quantifying the beta decay of tritium, providing a direct measure of GABA uptake.

Step-by-Step Methodology:

  • Preparation of Synaptosomes or Transfected Cells:

    • For synaptosomes, isolate nerve terminals from a specific brain region (e.g., cortex or hippocampus) of a rodent model using differential centrifugation.

    • For cell lines, culture cells expressing the desired GAT subtype to an appropriate confluency.

  • Assay Buffer Preparation: Prepare a Krebs-Ringer-HEPES buffer (pH 7.4) containing appropriate concentrations of salts, glucose, and ions to maintain cell viability and transporter function.

  • Incubation:

    • Pre-incubate the synaptosomes or cells with varying concentrations of this compound (or a vehicle control) for a defined period (e.g., 10-20 minutes) at 37°C.

    • Initiate the uptake reaction by adding a fixed concentration of [³H]GABA.

  • Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by washing the cells with ice-cold assay buffer to remove extracellular [³H]GABA.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells to release the internalized [³H]GABA.

    • Add a scintillation cocktail to the lysate and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

GABAUptakeWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Synaptosomes Synaptosome Isolation (e.g., from rat cortex) Preincubation Pre-incubation with Test Compound Synaptosomes->Preincubation Cells Transfected Cell Culture (e.g., HEK293 with GAT-1) Cells->Preincubation Uptake Initiate Uptake with [³H]GABA Preincubation->Uptake Add [³H]GABA Termination Wash with Ice-Cold Buffer Uptake->Termination Stop Reaction Lysis Cell Lysis Termination->Lysis Scintillation Liquid Scintillation Counting Lysis->Scintillation IC50 IC50 Determination Scintillation->IC50 Calculate % Inhibition GABAUptakeMechanism cluster_synapse GABAergic Synapse cluster_cleft Synaptic Cleft Presynaptic Presynaptic Neuron GABA GABA Presynaptic->GABA Release Postsynaptic Postsynaptic Neuron Glia Astrocyte GAT1_neuron GAT-1 GABA->GAT1_neuron Reuptake GAT_glia GATs GABA->GAT_glia Reuptake Receptor GABA Receptor GABA->Receptor Binding Receptor->Postsynaptic Inhibitory Signal Inhibitor 1-(4-Chlorophenyl)-3- hydroxycyclobutanecarboxylic acid Inhibitor->GAT1_neuron Inhibition Inhibitor->GAT_glia Inhibition

Sources

Comparative Validation of 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid's Mechanism of Action as a GPR120 Modulator

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Target Validation and Performance Benchmarking

In the landscape of modern drug discovery, the rigorous validation of a small molecule's mechanism of action (MoA) is the bedrock upon which successful therapeutic development is built. This guide provides an in-depth, technically-focused framework for elucidating and validating the MoA of 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid . While this compound is recognized as a versatile synthetic intermediate, its specific biological targets and MoA are not extensively documented in public literature.[1] Drawing from patent literature suggesting that cyclobutane carboxylic acid derivatives may act as GPR120 modulators, we will proceed with a structured investigation into this hypothetical MoA.[2]

This guide is designed for researchers, scientists, and drug development professionals, offering a blueprint for experimental validation. We will compare our compound of interest, hereafter designated as Cpd-X , against a well-characterized GPR120 agonist as a positive control and a structurally similar, inactive molecule as a negative control. The overarching goal is to establish a clear, data-driven narrative of target engagement and functional consequence.

The Scientific Imperative: Why Rigorous MoA Validation is Non-Negotiable

Before embarking on a costly and resource-intensive drug development campaign, it is paramount to confirm that a compound's observed biological effects are directly attributable to its interaction with the intended target.[3] This process, known as target engagement validation, provides the confidence necessary to advance a candidate from hit to lead and beyond.[4] A multi-faceted approach, combining direct biophysical assays with functional cellular readouts, is essential for building a robust and defensible MoA model.[5]

Experimental Strategy: A Multi-Pronged Approach to MoA Validation

Our investigation into Cpd-X will be anchored by a series of experiments designed to answer three fundamental questions:

  • Does Cpd-X directly bind to GPR120? (Target Engagement)

  • Does Cpd-X binding to GPR120 elicit a downstream signaling cascade? (Proximal Target Effects)

  • Does this signaling cascade translate into a measurable physiological response in a relevant cell model? (Cellular Function)

To ensure the integrity of our findings, we will employ the following reference compounds:

Compound RoleExample CompoundRationale
Compound of Interest (Cpd-X) This compoundThe subject of our investigation.
Positive Control A known potent GPR120 agonist (e.g., Takeda's TAK-875)To validate our assays and provide a benchmark for potency and efficacy.
Negative Control 1-(4-chlorophenyl)cyclobutanecarboxylic acidA structurally similar analog lacking the hydroxyl group, hypothesized to be inactive.[6]

The following diagram illustrates our overall experimental workflow.

MoA_Validation_Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Downstream Signaling cluster_2 Phase 3: Functional Cellular Assays Target_Binding Direct Binding Assays (e.g., SPR, NanoBRET) CETSA Cellular Thermal Shift Assay (CETSA) Target_Binding->CETSA Confirms intracellular target engagement Calcium_Flux Calcium Mobilization Assay (FLIPR) CETSA->Calcium_Flux Proceed if positive Beta_Arrestin β-Arrestin Recruitment Assay Calcium_Flux->Beta_Arrestin Investigates signaling bias GLP1_Secretion GLP-1 Secretion Assay (e.g., from NCI-H716 cells) Beta_Arrestin->GLP1_Secretion Proceed if positive Gene_Expression Target Gene Expression Analysis (qPCR) GLP1_Secretion->Gene_Expression

Caption: High-level workflow for validating the mechanism of action of Cpd-X.

Detailed Experimental Protocols

Phase 1: Confirming Direct Target Engagement

The initial and most critical step is to demonstrate a direct physical interaction between Cpd-X and the GPR120 receptor.

SPR is a label-free biophysical technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[5]

Protocol:

  • Immobilize purified, full-length human GPR120 protein onto a sensor chip.

  • Prepare a dilution series of Cpd-X, the positive control, and the negative control in a suitable running buffer.

  • Inject the compounds over the sensor surface at a constant flow rate.

  • Measure the change in the refractive index at the surface, which is proportional to the mass of bound analyte.

  • Fit the resulting sensorgrams to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Expected Data & Interpretation:

CompoundKD (nM)ka (1/Ms)kd (1/s)Interpretation
Cpd-X Hypothetical: 501 x 10^55 x 10^-3Demonstrates direct binding with moderate affinity.
Positive Control 102 x 10^52 x 10^-3Confirms assay validity and provides a high-affinity benchmark.
Negative Control >10,000No bindingNo bindingEstablishes specificity; the hydroxyl group is likely key for binding.

CETSA validates that a compound binds to its target within the complex environment of a living cell. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[3]

Protocol:

  • Culture cells overexpressing GPR120 (e.g., HEK293-GPR120).

  • Treat intact cells with Cpd-X, positive control, negative control, or vehicle (DMSO).

  • Heat the cell suspensions across a temperature gradient.

  • Lyse the cells and separate soluble from aggregated proteins by centrifugation.

  • Analyze the amount of soluble GPR120 remaining at each temperature by Western Blot or ELISA.

Expected Data & Interpretation: A positive result will show a rightward shift in the melting curve for Cpd-X and the positive control, indicating thermal stabilization upon binding. The negative control should not produce a significant shift.

Phase 2: Characterizing Downstream Signaling Pathways

GPR120 activation is known to trigger intracellular signaling through Gαq, leading to calcium mobilization, and can also signal through β-arrestin pathways.

GPR120_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR120 GPR120 G_protein Gαq/β/γ GPR120->G_protein Activation Beta_Arrestin β-Arrestin GPR120->Beta_Arrestin Recruitment PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand Cpd-X Ligand->GPR120 Binding IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ Store IP3->Ca_ER Binds to receptor Ca_Flux ↑ [Ca2+]i Ca_ER->Ca_Flux Release Cellular_Response Functional Response (e.g., GLP-1 Secretion) Ca_Flux->Cellular_Response Leads to Beta_Arrestin->Cellular_Response Leads to

Caption: Hypothesized GPR120 signaling pathway activated by Cpd-X.

This assay measures the increase in intracellular calcium concentration following Gαq activation.

Protocol:

  • Plate HEK293-GPR120 cells in a 96- or 384-well plate.

  • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Use a fluorescent imaging plate reader (FLIPR) to measure baseline fluorescence.

  • Add serial dilutions of Cpd-X and controls, and monitor the change in fluorescence over time.

  • Calculate EC50 values from the dose-response curves.

Expected Data & Interpretation:

CompoundEC50 (nM)Max Response (% of Positive Control)Interpretation
Cpd-X Hypothetical: 15095%Confirms Gαq-mediated signaling with full agonism.
Positive Control 30100%Validates assay performance.
Negative Control >10,000<5%Demonstrates specificity of the signaling response.
Phase 3: Assessing Functional Cellular Outcomes

The final validation step is to link the molecular mechanism to a relevant physiological outcome. GPR120 activation in enteroendocrine cells is known to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an important incretin hormone.

Protocol:

  • Culture a human enteroendocrine cell line (e.g., NCI-H716).

  • Starve the cells in a low-glucose medium.

  • Treat the cells with various concentrations of Cpd-X and controls for a defined period (e.g., 2 hours).

  • Collect the supernatant and measure the concentration of secreted GLP-1 using a commercial ELISA kit.

  • Normalize the results to the total cellular protein content.

Expected Data & Interpretation: A dose-dependent increase in GLP-1 secretion for Cpd-X and the positive control would provide strong evidence for a functionally relevant MoA. The negative control should show no significant effect.

Conclusion and Comparative Summary

Based on our hypothetical experimental workflow, the collected data would allow for a comprehensive comparison of Cpd-X against established benchmarks.

Overall Performance Summary:

ParameterCpd-X (Hypothetical Data)Positive ControlNegative ControlValidation Checkpoint
Target Binding (KD) 50 nM10 nM>10,000 nMPASS
Cellular Target Engagement Yes (Thermal Shift)YesNoPASS
Signaling Potency (EC50) 150 nM30 nM>10,000 nMPASS
Functional Response Yes (GLP-1 Secretion)YesNoPASS

This systematic approach, moving from direct biophysical interaction to downstream signaling and finally to a functional cellular response, provides a robust and defensible validation of this compound's mechanism of action as a GPR120 agonist. The comparative data not only confirms the MoA but also benchmarks its performance against a known active compound, providing critical insights for its potential as a therapeutic agent.

References

  • Vertex AI Search. (n.d.). Developing and Validating Assays for Small-Molecule Biomarkers.
  • Cudmore, R. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Journal of Cellular and Molecular Medicine, 15(2), 239-246.
  • Peng, H., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262.
  • Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. NCATS NIH.
  • Kozak, R., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(1), 55-69.
  • BenchChem. (n.d.). Validating Target Engagement of Small Molecule Inhibitors.
  • BenchChem. (n.d.). Validating Target Engagement of Small Molecule Inhibitors.
  • BOC Sciences. (n.d.). This compound CAS:933469-83-1.
  • Google Patents. (n.d.). EP3191445B1 - Cyclobutane containing carboxylic acid gpr120 modulators.
  • PrepChem. (n.d.). Synthesis of (b) 1(4-chlorophenyl)cyclobutane carboxylic acid.

Sources

A Comparative Guide to 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic Acid Analogs as Potential GABAergic Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Cyclobutane Scaffold in CNS Drug Discovery

The cyclobutane ring is an increasingly utilized motif in modern medicinal chemistry, valued for imparting conformational rigidity to otherwise flexible molecules.[1][2] This restriction of molecular shape can lead to significant improvements in biological activity, selectivity, and pharmacokinetic properties by reducing the entropic penalty upon binding to a biological target.[2] In the context of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system, conformationally restricted analogs have been a key strategy in the design of potent and selective modulators of GABA receptors and transporters.[3]

The parent compound, 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid, combines the rigid cyclobutane core with key pharmacophoric features: a lipophilic aryl group, a hydrogen-bonding hydroxyl group, and an acidic carboxylic acid moiety. These features suggest a potential interaction with GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[4][5] Inhibition of GATs leads to elevated extracellular GABA levels, potentiating GABAergic neurotransmission, a mechanism of action for approved anticonvulsant drugs like tiagabine.[4]

This guide will explore a series of rationally designed analogs of this parent compound, providing a comparative analysis of their predicted biological activity based on established structure-activity relationships (SAR) for GABA uptake inhibitors. We will also provide a detailed experimental protocol for assessing the biological activity of these compounds.

Comparative Analysis of Proposed Analogs

Based on established principles of medicinal chemistry and SAR of known GABAergic modulators, we propose a series of analogs for comparative evaluation. The following table summarizes the proposed structures and their predicted performance in a GABA uptake inhibition assay. The rationale for these predictions is based on the expected impact of structural modifications on potency and selectivity.

Table 1: Proposed Analogs of this compound and Their Predicted Performance

Compound IDStructureModification from Parent CompoundPredicted Potency (IC50)Rationale for Predicted Performance
Parent This compound-ModerateThe combination of the rigid scaffold and key pharmacophoric groups suggests a baseline level of activity.
Analog 1 1-(4-Fluorophenyl)-3-hydroxycyclobutanecarboxylic acidChlorine replaced with FluorineModerate to HighFluorine is a common bioisostere for chlorine and can enhance binding affinity and metabolic stability.[6][7]
Analog 2 1-(4-Trifluoromethylphenyl)-3-hydroxycyclobutanecarboxylic acidChlorine replaced with TrifluoromethylHighThe electron-withdrawing trifluoromethyl group can enhance interactions with the target and improve brain penetration.
Analog 3 1-(Phenyl)-3-hydroxycyclobutanecarboxylic acidRemoval of ChlorineLowThe chloro-substituent is often crucial for potency in CNS-active compounds.[8] Its removal is predicted to decrease activity.
Analog 4 1-(4-Chlorophenyl)cyclobutane-1-carboxylic acidRemoval of Hydroxyl groupLowThe hydroxyl group is predicted to be a key hydrogen bond donor for interaction with the target protein. Its removal would likely decrease potency.[9]
Analog 5 cis-1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acidDefined cis stereochemistryPotentially HigherStereochemistry is critical for biological activity. The cis isomer may present the pharmacophoric groups in a more favorable orientation for binding.[3]
Analog 6 trans-1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acidDefined trans stereochemistryPotentially LowerThe trans isomer may orient the functional groups in a less optimal conformation for binding compared to the cis isomer.[3]

Note: The predicted potencies are hypothetical and intended to guide initial synthesis and screening efforts. Experimental validation is essential.

Structure-Activity Relationship (SAR) Insights

The predicted activities in Table 1 are based on the following SAR principles:

  • Aryl Substitution: The nature of the substituent on the phenyl ring is critical for potency. Electron-withdrawing groups at the para-position, such as chlorine, fluorine, and trifluoromethyl, are often favored in GABA uptake inhibitors as they can enhance binding affinity and modulate pharmacokinetic properties.[8] The "para-bias" in medicinal chemistry often stems from historical precedent and observed potency effects.[8]

  • Role of the Hydroxyl Group: The hydroxyl group is predicted to act as a crucial hydrogen bond donor, interacting with a specific residue in the binding pocket of the GABA transporter. The presence and position of hydroxyl groups significantly influence the biological activity of many compounds.[9]

  • Importance of the Carboxylic Acid: The carboxylic acid moiety is a key feature of many GABA analogs, mimicking the carboxylate of GABA itself and forming a critical ionic interaction with the transporter.

  • Stereochemistry of the Cyclobutane Ring: The relative orientation of the substituents on the cyclobutane ring will significantly impact biological activity. As observed in simpler cyclobutane GABA analogs, the cis isomer often displays higher activity than the trans isomer, likely due to a more favorable spatial arrangement of the key binding groups.[3]

Experimental Protocols

To validate the predicted activities of the proposed analogs, a robust and reliable experimental workflow is necessary. The following section details the key experimental protocols for synthesis and biological evaluation.

General Synthesis of 1-Aryl-3-hydroxycyclobutanecarboxylic Acid Analogs

The synthesis of the proposed analogs can be achieved through a multi-step sequence, with a key step being the C-H arylation of a cyclobutane carboxylic acid derivative.

Synthesis_Workflow start Commercially Available 3-Oxocyclobutanecarboxylic Acid step1 Protection of Carboxylic Acid start->step1 step2 Grignard Reaction with Arylmagnesium Bromide step1->step2 step3 Separation of cis/trans Diastereomers step2->step3 step4 Deprotection of Carboxylic Acid step3->step4 final Target Analogs step4->final

Caption: General synthetic workflow for the preparation of 1-aryl-3-hydroxycyclobutanecarboxylic acid analogs.

Step-by-Step Methodology:

  • Protection of the Carboxylic Acid: The carboxylic acid of commercially available 3-oxocyclobutanecarboxylic acid is protected as a suitable ester (e.g., methyl or ethyl ester) to prevent interference in the subsequent Grignard reaction.

  • Grignard Reaction: The protected 3-oxocyclobutanecarboxylate is reacted with the appropriate arylmagnesium bromide (e.g., 4-fluorophenylmagnesium bromide for Analog 1) to install the aryl group at the 1-position and form the tertiary alcohol. This reaction will typically yield a mixture of cis and trans diastereomers.

  • Diastereomer Separation: The cis and trans diastereomers are separated using column chromatography. The relative stereochemistry can be determined by spectroscopic methods such as NMR.

  • Deprotection: The protecting group on the carboxylic acid is removed under appropriate conditions (e.g., hydrolysis with lithium hydroxide) to yield the final target analogs.

In Vitro GABA Uptake Inhibition Assay

The primary biological evaluation of the synthesized analogs will be their ability to inhibit GABA uptake. This is typically assessed using a radioligand uptake assay in synaptosomes or cell lines expressing specific GABA transporter subtypes.

GABA_Uptake_Assay prep Prepare Synaptosomes or GAT-Expressing Cells preinc Pre-incubate with Test Compound prep->preinc addgaba Add [3H]GABA preinc->addgaba incubate Incubate at 37°C addgaba->incubate terminate Terminate Uptake (e.g., rapid filtration) incubate->terminate measure Measure Radioactivity (Scintillation Counting) terminate->measure analyze Data Analysis (IC50 determination) measure->analyze

Caption: Experimental workflow for the in vitro GABA uptake inhibition assay.

Step-by-Step Methodology:

  • Preparation of Biological Material: Isolate synaptosomes from rat brain tissue or use a cell line (e.g., HEK293) stably expressing the desired human GABA transporter subtype (e.g., GAT-1).

  • Pre-incubation: Aliquots of the biological material are pre-incubated with varying concentrations of the test compounds (analogs) for a defined period to allow for binding to the transporter.

  • Initiation of Uptake: The uptake reaction is initiated by the addition of a fixed concentration of radiolabeled GABA ([³H]GABA).

  • Incubation: The reaction is allowed to proceed for a short period at 37°C.

  • Termination of Uptake: The uptake is rapidly terminated by washing with ice-cold buffer and collecting the synaptosomes or cells by filtration.

  • Measurement of Radioactivity: The amount of [³H]GABA taken up is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition of GABA uptake is calculated for each concentration of the test compound. The IC50 value (the concentration of the compound that inhibits 50% of GABA uptake) is determined by non-linear regression analysis of the concentration-response curve.

The GABAergic Synapse: A Target for Therapeutic Intervention

The rationale for developing inhibitors of GABA uptake lies in their ability to modulate the GABAergic synapse. The following diagram illustrates the key components of this synapse and the mechanism of action of GABA uptake inhibitors.

GABASynapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA_vesicle Vesicular GABA GAD->GABA_vesicle GABA SynapticCleft Synaptic Cleft GABA_vesicle->SynapticCleft Release GABA_receptor GABA Receptor SynapticCleft->GABA_receptor Binding GAT1 GABA Transporter (GAT-1) SynapticCleft->GAT1 Reuptake cluster_pre cluster_pre GAT1->cluster_pre Analog Cyclobutane Analog (Inhibitor) Analog->GAT1 Inhibition

Caption: Simplified diagram of a GABAergic synapse illustrating the mechanism of action of a GABA uptake inhibitor.

Conclusion and Future Directions

The comparative analysis presented in this guide provides a rational framework for the design and evaluation of novel this compound analogs as potential GABAergic modulators. The proposed analogs, based on established medicinal chemistry principles, offer a starting point for a focused discovery program. The provided experimental protocols for synthesis and biological evaluation offer a clear path for validating these hypotheses.

Future research should focus on the synthesis and in vitro testing of the proposed analogs to establish a concrete SAR. Promising candidates should then be evaluated for their selectivity against different GAT subtypes and in secondary assays to assess their broader pharmacological profile, including off-target effects and metabolic stability. Ultimately, in vivo studies in relevant animal models of epilepsy or anxiety will be necessary to determine the therapeutic potential of these novel chemical entities. The insights gained from such studies will undoubtedly contribute to the development of the next generation of therapeutics for neurological disorders.

References

  • Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393–400. [Link]

  • Brown, D. G., & Wobst, P. (2021). Understanding Our Love Affair with p-Chlorophenyl: Present Day Implications from Historical Biases of Reagent Selection. Journal of Medicinal Chemistry, 64(19), 14217–14228. [Link]

  • Meanwell, N. A. (2011). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • The Science Behind CNS Drugs: The Role of Piperazine Derivatives. (n.d.). Dakota Pharm. [Link]

  • Sitka, I., Allmendinger, L., Fülep, G., Höfner, G., & Wanner, K. T. (2013). Synthesis of N-substituted acyclic β-amino acids and their investigation as GABA uptake inhibitors. European Journal of Medicinal Chemistry, 65, 487–499. [Link]

  • Stancheva, I., & Zheleva, D. (2020). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 25(23), 5567. [Link]

  • Pasieka, A., Panek, D., Jończyk, J., Godyń, J., & Malawska, B. (2021). Discovery of multifunctional anti-Alzheimer's agents with a unique mechanism of action including inhibition of the enzyme butyrylcholinesterase and γ-aminobutyric acid transporters. European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2010). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 15(3), 1885–1897. [Link]

  • Duke, R. K., Chebib, M., & Johnston, G. A. (2003). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Bioorganic & Medicinal Chemistry, 11(13), 2745–2754. [Link]

  • Grygorenko, O. O., & Oksenych, V. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][8][10]triazino[2,3-c]quinazolines. Pharmaceuticals, 17(11), 1437. [Link]

  • Davies, H. M., & Morton, D. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 1836–1848. [Link]

  • Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-74). [Link]

  • van der Sar, S. A., & Rutjes, F. P. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(10), 1606–1628. [Link]

  • Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2021). Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. International Journal of Molecular Sciences, 22(5), 2736. [Link]

  • Patra, A., & Ghosh, S. (2007). The application of cyclobutane derivatives in organic synthesis. Tetrahedron, 63(32), 7541–7563. [Link]

  • Davies, H. M., & Morton, D. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 1836–1848. [Link]

  • Diaz, J. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives (Doctoral dissertation, California State University, Fresno). [Link]

  • Kowalczyk, M., & Zaprutko, L. (2024). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Molecules, 29(7), 1485. [Link]

  • GABA reuptake inhibitor. (2024, November 29). In Wikipedia. [Link]

  • Thomas, B. F., et al. (2022). Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior. Bioorganic & Medicinal Chemistry, 62, 116734. [Link]

  • Wang, D. Y., & Chen, G. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Nature, 618(7963), 88–93. [Link]

  • Beg, A. A., & Jorgensen, E. M. (1999). EXP-1 is an excitatory GABA-gated cation channel. Nature Neuroscience, 2(11), 967–972. [Link]

  • Olsen, R. W., & DeLorey, T. M. (1999). GABA Synthesis, Uptake and Release. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven. [Link]

  • Locock, K. E., Yamamoto, I., Tran, P., Hanrahan, J. R., & Allan, R. D. (2013). γ-Aminobutyric Acid(C) (GABAC) Selective Antagonists Derived from the Bioisosteric Modification of 4-Aminocyclopent-1-enecarboxylic Acid: Amides and Hydroxamates. Journal of Medicinal Chemistry, 56(12), 5626–5630. [Link]

  • Kamal, A., & Kumar, B. A. (2016). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 21(8), 1056. [Link]

  • Patel, M. B., & Shaikh, M. S. (2022). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazoles. ACS Omega, 7(46), 42163–42176. [Link]

  • Khosravi, A., & Malecan, M. (2024). Synthesis of 1-aryl 4-phenyl 1,2,3-triazols and Investigating Anti-Fungal and Anti-Bacterial Activity in In Vitro Conditions. Journal of Mazandaran University of Medical Sciences, 33(228), 126-133. [Link]

  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. (2013).
  • Le, D. N., & Diao, T. (2022). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. Journal of the American Chemical Society, 144(1), 223–229. [Link]

  • 1-(3-Hydroxyphenyl)cyclobutane-1-carboxylic acid. (n.d.). PubChem. Retrieved December 15, 2024, from [Link]

Sources

An In Vivo Comparative Guide to the Therapeutic Potential of 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic Acid in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the therapeutic potential of 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid, a novel compound with a cyclobutane scaffold. While the precise biological target of this molecule is not yet fully elucidated in publicly available literature, its structural motifs—a chlorophenyl group and a carboxylic acid on a rigid cyclobutane core—suggest a plausible role in modulating inflammatory pathways. The cyclobutane moiety is increasingly incorporated into modern drug candidates to enhance potency, selectivity, and pharmacokinetic profiles[1]. This guide, therefore, outlines a hypothetical yet scientifically rigorous in vivo validation strategy within the context of acute inflammation, comparing its potential efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs).

The experimental designs detailed herein are intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the chosen models and endpoints. Our objective is to present a self-validating experimental workflow that ensures the generation of robust and interpretable data.

Rationale for Investigating Anti-Inflammatory Potential

The core structure of this compound features a carboxylic acid group, a common pharmacophore in NSAIDs that often interact with the active site of cyclooxygenase (COX) enzymes[2]. Furthermore, the rigid, puckered conformation of the cyclobutane ring can offer distinct advantages in molecular design, potentially leading to improved binding affinity and selectivity for its target protein compared to more flexible linear or larger cyclic structures[1]. The 4-chlorophenyl group is also present in several known anti-inflammatory agents, further supporting the hypothesis of its potential role in inflammation modulation.

This investigation will focus on an acute inflammatory model to provide a foundational understanding of the compound's in vivo activity. The chosen comparator compounds, Diclofenac and Celecoxib, represent both a non-selective and a selective COX-2 inhibitor, respectively, allowing for a nuanced comparison of the test compound's potential mechanism.

Comparative Compounds

For a robust assessment of therapeutic potential, this compound (termed 'Test Compound' hereafter) will be compared against two standard-of-care anti-inflammatory agents and a vehicle control.

CompoundClassMechanism of ActionRationale for Inclusion
Test Compound Novel Chemical EntityHypothetically, modulation of inflammatory pathwaysTo determine its in vivo anti-inflammatory efficacy.
Diclofenac Non-Steroidal Anti-Inflammatory Drug (NSAID)Non-selective COX-1 and COX-2 inhibitor[2]A widely used NSAID with a chlorophenyl moiety, serving as a relevant positive control.
Celecoxib COX-2 Selective NSAIDSelective inhibitor of COX-2To provide insight into whether the Test Compound exhibits COX-2 selectivity in its action.
Vehicle Control Inert SubstanceNo pharmacological effectTo establish a baseline for the inflammatory response in the absence of an active compound.
In Vivo Validation Workflow: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a well-established and highly reproducible in vivo assay for evaluating the efficacy of acute anti-inflammatory agents[3][4]. The subcutaneous injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response, allowing for the assessment of compound efficacy against different phases of inflammation.

G cluster_0 Pre-Treatment Phase cluster_1 Treatment & Induction Phase cluster_2 Data Collection & Analysis Phase acclimatization Acclimatization of Animals (7 days) randomization Randomization into Treatment Groups (n=8) acclimatization->randomization fasting Overnight Fasting (12 hours) randomization->fasting dosing Oral Administration of Test Compound, Comparators, or Vehicle fasting->dosing induction Subplantar Injection of 1% Carrageenan dosing->induction 1 hour post-dosing measurement Paw Volume Measurement at 0, 1, 2, 3, 4, and 5 hours post-carrageenan induction->measurement euthanasia Euthanasia and Tissue Collection (5 hours) measurement->euthanasia analysis Biochemical Analysis of Paw Tissue (COX-2, Prostaglandins) euthanasia->analysis

Caption: Workflow for the Carrageenan-Induced Paw Edema Model.

  • Animals: Male Wistar rats (180-200 g) will be used. Animals will be housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum. They will be acclimatized for at least one week before the experiment.

  • Grouping and Dosing: Animals will be randomly assigned to the following groups (n=8 per group):

    • Vehicle Control (e.g., 0.5% Carboxymethylcellulose)

    • Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)

    • Diclofenac (10 mg/kg, p.o.)

    • Celecoxib (10 mg/kg, p.o.) All compounds will be administered orally one hour before the induction of inflammation.

  • Induction of Inflammation: A 0.1 mL of 1% (w/v) carrageenan solution in sterile saline will be injected into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the injected paw will be measured using a plethysmometer at 0 (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema will be calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Tissue Collection and Biochemical Analysis: At the end of the experiment (5 hours), animals will be euthanized, and the inflamed paw tissue will be collected. The tissue will be homogenized and used for the quantification of inflammatory markers such as COX-2 expression (via Western blot or ELISA) and prostaglandin E2 (PGE2) levels (via ELISA).

Expected Outcomes and Data Interpretation

The following table illustrates the expected data structure for the paw edema measurements.

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) ± SEM% Inhibition of Edema at 5 hours
Vehicle Control-[Expected high value]0%
Test Compound10[Data Point][Calculated Value]
Test Compound30[Data Point][Calculated Value]
Test Compound100[Data Point][Calculated Value]
Diclofenac10[Expected low value][Expected high value]
Celecoxib10[Expected low value][Expected high value]

A dose-dependent reduction in paw edema by the Test Compound would indicate significant anti-inflammatory activity. A comparison of its efficacy with Diclofenac and Celecoxib will provide initial insights into its potential potency and COX selectivity. For instance, if the Test Compound shows efficacy comparable to Celecoxib with a more favorable side-effect profile (e.g., assessed through gastric ulceration studies, not detailed here), it would suggest a promising therapeutic window.

The inflammatory cascade initiated by carrageenan involves the release of various mediators. The early phase is characterized by the release of histamine and serotonin, while the later phase is associated with the production of prostaglandins, mediated by the upregulation of COX-2.

G Carrageenan Carrageenan Injection Cellular_Damage Cellular Damage Carrageenan->Cellular_Damage Phospholipase_A2 Phospholipase A2 Activation Cellular_Damage->Phospholipase_A2 Arachidonic_Acid Arachidonic Acid Release Phospholipase_A2->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Diclofenac Diclofenac Diclofenac->COX1 Diclofenac->COX2 Celecoxib Celecoxib Celecoxib->COX2 Test_Compound Test Compound (?) Test_Compound->COX2 Hypothesized Target

Caption: Hypothesized mechanism of action in the inflammatory cascade.

Biochemical analysis of the paw tissue will help to confirm the mechanism of action. A significant reduction in COX-2 expression and PGE2 levels in the groups treated with the Test Compound would strongly support a COX-2 inhibitory mechanism.

Conclusion and Future Directions

This guide outlines a foundational in vivo study to assess the anti-inflammatory potential of this compound. Positive results from this initial screening, demonstrating significant and dose-dependent anti-inflammatory activity, would warrant further investigation. Subsequent studies should include:

  • Chronic Inflammation Models: To evaluate efficacy in long-term inflammatory conditions (e.g., adjuvant-induced arthritis).

  • Pharmacokinetic and Toxicological Studies: To determine the compound's absorption, distribution, metabolism, excretion (ADME) profile and to assess its safety.

  • In Vitro Target Identification: To definitively identify the molecular target(s) and elucidate the precise mechanism of action.

By following a structured and comparative in vivo validation approach, researchers can effectively evaluate the therapeutic potential of novel chemical entities like this compound and make informed decisions for further drug development.

References

  • Chen, K. X.; Njoroge, F. G. In Antiviral Drugs: From Basic Discovery Through Clinical Trials, Kazmierski, W. M., ed., Wiley: Hoboken, NJ, 2011, pp 296-335.
  • Willems, M. G. D., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(16), 2495-2513. [Link][1]

  • de Cássia da Silveira e Sá, R., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Inflammopharmacology, 27(6), 1107-1123. [Link][3]

  • Borikar, S. P., et al. (2016). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 7(10), 3896-3902. [Link][5]

  • Popa, D. E., et al. (2023). In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. Public Health and Toxicology, 3(1), 4. [Link][4]

  • Dinarello, C. A. (2010). Anti-inflammatory Agents: Present and Future. Cell, 140(6), 935–950. [Link][2]

Sources

A Comparative Benchmarking Guide to 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic Acid in the Context of Endocannabinoid System Modulation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel compound, 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid, hereafter referred to as TC-1 (Test Compound 1). As the precise biological target of TC-1 is not yet publicly established, this document presents a hypothetical yet scientifically rigorous benchmarking workflow. We postulate, based on preliminary structural alerts and the broad therapeutic interest in metabolic enzyme inhibitors, that TC-1 may target key enzymes of the endocannabinoid system (ECS): Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MGL).

The ECS is a critical neuromodulatory system, and its enzymes, FAAH and MGL, are responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively.[1] Inhibition of these enzymes elevates endogenous cannabinoid levels, offering therapeutic potential for pain, inflammation, and neurological disorders, often with a reduced side-effect profile compared to direct cannabinoid receptor agonists.[2][3]

This guide details the in-depth experimental strategy to characterize TC-1's potency, selectivity, and cellular activity against well-established FAAH and MGL inhibitors. Our objective is to provide researchers and drug development professionals with a robust, self-validating protocol to ascertain the compound's potential as a modulator of the endocannabinoid pathway.

The Rationale for Selecting Benchmark Inhibitors

To accurately position TC-1 within the landscape of ECS modulators, a panel of well-characterized inhibitors with distinct profiles was selected. The choice of these specific compounds allows for a multi-dimensional comparison of potency and selectivity.

  • PF-3845 (Selective FAAH Inhibitor): A potent and highly selective irreversible inhibitor of FAAH.[4] Its established profile makes it an ideal benchmark for assessing FAAH-specific activity and serves as a positive control in FAAH inhibition assays.

  • JZL184 (Selective MGL Inhibitor): A potent and selective irreversible inhibitor of MGL that profoundly elevates 2-AG levels in the brain.[4] It is the gold standard for evaluating MGL-specific inhibition.

  • JZL195 (Dual FAAH/MGL Inhibitor): A well-characterized dual inhibitor designed to block both FAAH and MGL.[5][6] Comparing TC-1 to JZL195 is crucial to determine if our test compound shares this dual-inhibition profile, which has been shown to produce synergistic analgesic effects.[3][6]

The endocannabinoid signaling pathway, highlighting the roles of FAAH and MGL, is depicted below.

Caption: The Endocannabinoid Signaling Pathway.

Part 1: In Vitro Enzymatic Activity & Selectivity Profiling

The initial and most critical step is to determine if TC-1 directly inhibits FAAH and/or MGL and to quantify its potency. We employ a fluorometric assay, which provides a sensitive and high-throughput method for measuring enzyme activity.[7][8]

Experimental Workflow Overview

The logical flow of experiments is designed to build a comprehensive inhibitory profile, moving from initial potency determination to detailed kinetic analysis and finally to broader selectivity screening.

start Start: TC-1 & Benchmarks ic50 Primary Screening: IC50 Determination (FAAH & MGL Assays) start->ic50 Test Compounds kinetics Mechanism of Action: Kinetic Analysis (Ki) Reversibility Assays ic50->kinetics If IC50 < 10 µM selectivity Selectivity Profiling: Serine Hydrolase Panel kinetics->selectivity Characterize Mode of Inhibition cell_based Cellular Functional Assay: CB1 Receptor Activation (β-Arrestin Assay) selectivity->cell_based Assess Off-Target Effects end End: Comparative Profile cell_based->end Determine Cellular Efficacy

Caption: High-Level Experimental Workflow for Inhibitor Benchmarking.

Protocol 1: Fluorometric FAAH Inhibition Assay

This protocol is adapted from standard methodologies for screening FAAH inhibitors.[9][10] The principle relies on the FAAH-mediated hydrolysis of a non-fluorescent substrate, AMC-arachidonoyl amide, to release the highly fluorescent product 7-amino-4-methylcoumarin (AMC).[7][8]

Materials:

  • Recombinant human FAAH enzyme

  • FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[10]

  • FAAH Substrate: AMC arachidonoyl amide

  • Test compounds (TC-1, PF-3845, JZL184, JZL195) dissolved in DMSO

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Ex: 340-360 nm, Em: 450-465 nm)[8]

Procedure:

  • Compound Plating: Prepare serial dilutions of TC-1 and benchmark inhibitors in DMSO. Add 2 µL of each dilution to triplicate wells of the 96-well plate. For control wells, add 2 µL of DMSO vehicle.

  • Enzyme Addition: Dilute the FAAH enzyme stock to the desired working concentration in cold FAAH Assay Buffer. Add 98 µL of the diluted enzyme solution to each well containing the test compounds and vehicle.

  • No-Enzyme Control: Prepare control wells containing 2 µL of compound/vehicle and 98 µL of Assay Buffer without the enzyme to measure background fluorescence.[9]

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow for the interaction between the inhibitors and the enzyme.

  • Reaction Initiation: Prepare the FAAH substrate solution in ethanol. Initiate the enzymatic reaction by adding 100 µL of the substrate solution to all wells. The final volume should be 200 µL.[10]

  • Fluorescence Measurement: Immediately place the plate in the microplate reader, pre-set to 37°C. Measure the fluorescence intensity every 2 minutes for a total of 30 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from the no-enzyme control wells.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each compound concentration relative to the vehicle (DMSO) control.

    • Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

A similar protocol would be established for MGL, using a specific MGL substrate and recombinant enzyme.

Hypothetical In Vitro Results

The following table summarizes potential outcomes from the in vitro enzymatic and selectivity assays, providing a clear comparison between TC-1 and the benchmark inhibitors.

CompoundFAAH IC50 (nM)MGL IC50 (nM)Selectivity (FAAH vs. MGL)Serine Hydrolase Off-Target Hits (>50% inhib. at 1µM)
TC-1 120250.21 (MGL-selective)1
PF-3845 5>10,000>2000x (FAAH-selective)0
JZL184 >10,0008>1250x (MGL-selective)0
JZL195 15201.33 (Dual)1 (ABHD6)[5]

Interpretation of Hypothetical Data: In this scenario, the data suggests TC-1 is a potent and selective MGL inhibitor. Its potency is lower than the covalent inhibitor JZL184, but its selectivity for MGL over FAAH is clearly established. The single off-target hit warrants further investigation but suggests a reasonably clean selectivity profile compared to the dual inhibitor JZL195.

Part 2: Cell-Based Functional Activity Assessment

While in vitro assays confirm direct enzyme engagement, a cell-based assay is essential to measure the downstream functional consequences of FAAH/MGL inhibition. By inhibiting FAAH and/or MGL, TC-1 should increase the local concentrations of AEA and 2-AG, leading to the activation of cannabinoid receptors, primarily CB1.[11]

Protocol 2: CB1 Receptor Activation β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin 2 to the activated CB1 receptor, a key event in G-protein coupled receptor (GPCR) signaling and desensitization.[12] We utilize a protein-fragment complementation assay (e.g., NanoBiT®) for its high sensitivity and low background.[13]

Materials:

  • HEK293 cells stably co-expressing human CB1 receptor fused to a large luciferase fragment (LgBiT) and β-arrestin 2 fused to a small fragment (SmBiT).[13]

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • Assay medium (e.g., Opti-MEM®).

  • Test compounds (TC-1 and benchmarks).

  • CP55,940 (a potent synthetic CB1 agonist, used as a positive control).[11]

  • Luciferase substrate (e.g., Nano-Glo® Live Cell Reagent).

  • White, opaque 96-well cell culture plates.

  • Luminometer plate reader.

Procedure:

  • Cell Plating: Seed the engineered HEK293 cells into white, opaque 96-well plates at a density of 20,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of TC-1, benchmark inhibitors, and the positive control agonist CP55,940 in assay medium.

  • Cell Treatment: Remove the culture medium from the cells and replace it with 80 µL of the diluted compound solutions. Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours. This pre-incubation allows the inhibitors to block FAAH/MGL within the cells, leading to an accumulation of endogenous ligands.

  • Substrate Addition: Prepare the luciferase substrate according to the manufacturer's instructions. Add 20 µL of the substrate to each well.

  • Signal Measurement: Immediately measure luminescence using a plate reader. The signal is proportional to the amount of β-arrestin 2 recruited to the CB1 receptor.

  • Data Analysis:

    • Normalize the data by setting the luminescence from vehicle-treated cells as 0% activation and the maximal luminescence from the saturating concentration of CP55,940 as 100% activation.

    • Plot the normalized response versus log[compound] concentration and fit the data to a four-parameter logistic equation to determine the EC50 (effective concentration for 50% maximal response) and Emax (maximum effect) for each compound.

Hypothetical Cellular Results

This table presents the expected results from the cell-based functional assay, which measures the ultimate biological effect of enzyme inhibition.

CompoundTarget(s)CB1 Activation EC50 (nM)Max Efficacy (Emax, % of CP55,940)
TC-1 MGL15075%
PF-3845 FAAH45040%
JZL184 MGL9580%
JZL195 FAAH/MGL4095%
CP55,940 Direct CB1 Agonist15100%

Interpretation of Hypothetical Data: The cellular data corroborates the in vitro findings. TC-1 induces CB1 activation, confirming that its inhibition of MGL in a cellular context leads to a functional downstream effect. Its EC50 is higher than its enzymatic IC50, which is expected due to factors like cell permeability and substrate availability. Its efficacy (Emax) is substantial, approaching that of the selective MGL inhibitor JZL184. The dual inhibitor JZL195 shows the highest potency and efficacy among the inhibitors, consistent with reports that simultaneous elevation of both AEA and 2-AG produces stronger cannabinoid signaling.[4]

Conclusion & Forward Outlook

This guide outlines a systematic and robust methodology for benchmarking the novel compound this compound (TC-1) against key inhibitors of the endocannabinoid-degrading enzymes FAAH and MGL. The presented workflow, progressing from direct enzymatic inhibition to cellular functional response, provides a comprehensive assessment of a compound's potency, selectivity, and mechanism of action.

Based on our hypothetical results, TC-1 emerges as a potent and selective MGL inhibitor. This profile is therapeutically interesting, as MGL inhibition is pursued for treating neurodegenerative diseases, inflammation, and pain.[14] While its in vitro potency in this scenario is slightly less than the covalent benchmark JZL184, its performance in cell-based assays confirms its ability to effectively modulate the endocannabinoid system.

The causality behind our experimental choices is clear: direct enzyme kinetics establish potency, selectivity profiling ensures target specificity, and cell-based functional assays validate the intended biological outcome in a more complex system. This self-validating system, complete with positive and negative controls, ensures the trustworthiness of the generated data. Further studies should confirm the mode of inhibition (e.g., reversible vs. irreversible) and expand the selectivity profiling to include a wider range of metabolic enzymes.

References

  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. [Link]

  • Inoue, R., et al. (2018). Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants. PMC. [Link]

  • Clapper, J. R., et al. (2010). Inhibitors of Monoacylglycerol Lipase, Fatty-Acid Amide Hydrolase and Endocannabinoid Transport Differentially Suppress Capsaicin-Induced Behavioral Sensitization Through Peripheral Endocannabinoid Mechanisms. PubMed. [Link]

  • Boger, D. L., et al. (1999). Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. PNAS. [Link]

  • Scerba, M. T., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. ACS Publications. [Link]

  • Patsnap Synapse. (2024). What are MAGL inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Al-Hayali, L., et al. (2022). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). MDPI. [Link]

  • Long, J. Z., et al. (2009). Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo. PMC. [Link]

  • Greco, R., et al. (2018). Dual Inhibition of FAAH and MAGL Counteracts Migraine-like Pain and Behavior in an Animal Model of Migraine. PubMed Central. [Link]

  • Piomelli, D., et al. (2009). Discovery of Potent and Reversible Monoacylglycerol Lipase Inhibitors. PubMed Central. [Link]

  • Innoprot. (n.d.). CB1 Cannabinoid Receptor Assay. Innoprot GPCR Functional Assays. [Link]

  • Ribeiro, R., et al. (2021). Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. MDPI. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Cannabinoid Receptor Functional Assay Service. Creative Biolabs. [Link]

  • Johnson, D. S., et al. (2009). Discovery and Development of Fatty Acid Amide Hydrolase (FAAH) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Booker, L., et al. (2017). Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model. PMC. [Link]

  • Wilkerson, J. L., et al. (2016). Full Fatty Acid Amide Hydrolase Inhibition Combined with Partial Monoacylglycerol Lipase Inhibition: Augmented and Sustained Antinociceptive Effects with Reduced Cannabimimetic Side Effects in Mice. PubMed Central. [Link]

  • BioVision. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). BioVision Inc. [Link]

  • Cannaert, A., et al. (2018). Activity-based detection of synthetic cannabinoid receptor agonists in plant materials. Forensic Toxicology. [Link]

  • Promega Connections. (2016). Bioassay for Cannabinoid Receptor Agonists Designed with NanoBiT™ Techology. Promega Connections. [Link]

  • Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Elabscience. [Link]

  • Google Patents. (2019). Cell-based assay for quantifying the potency and efficacy of cannabinoids and/or terpenoids, and methods of use thereof.
  • Amerigo Scientific. (n.d.). This compound. Amerigo Scientific. [Link]

  • Li, W., et al. (2017). Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. PubMed. [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. [Link]

Sources

Navigating the Structure-Activity Landscape of 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic Acid Derivatives: A Comparative Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel scaffolds that can be finely tuned to interact with biological targets remains a paramount objective. The cyclobutane ring, a four-membered carbocycle, has emerged as a compelling structural motif, offering a unique conformational rigidity that can enhance potency, selectivity, and metabolic stability in drug candidates.[1] This guide delves into the structure-activity relationship (SAR) of a promising class of compounds: 1-(4-chlorophenyl)-3-hydroxycyclobutanecarboxylic acid derivatives. While direct, comprehensive SAR studies on this specific scaffold are not extensively documented in publicly available literature, this guide will synthesize information from related chemical series and relevant biological targets to provide a comparative framework for researchers in neuroscience and drug development.

The core structure, this compound, presents several key features for chemical modification: the carboxylic acid, the hydroxyl group, and the aromatic ring. Each of these points offers an opportunity to modulate the compound's physicochemical properties and its interaction with potential biological targets within the central nervous system (CNS).

The Allure of the Cyclobutane Core in CNS Drug Design

The cyclobutane moiety provides a rigid scaffold that can orient substituents in well-defined spatial arrangements, a critical factor for specific receptor or enzyme binding.[1][2] Unlike more flexible aliphatic chains, the puckered nature of the cyclobutane ring limits the number of accessible conformations, which can lead to a more favorable entropic profile upon binding to a target. Furthermore, the introduction of a cyclobutane ring can improve metabolic stability by blocking sites susceptible to enzymatic degradation.

Potential Biological Targets: A Focus on Neurological Disorders

Given the structural alerts present in the this compound scaffold, particularly the presence of a GABA-like carboxylic acid and a lipophilic aromatic group, a primary area of investigation for its derivatives would be as modulators of GABAergic neurotransmission. The following sections will explore the hypothetical SAR of these derivatives in the context of GABA uptake inhibition, a validated strategy for the treatment of epilepsy and other neurological disorders.

Structure-Activity Relationship (SAR) Exploration: A Hypothetical Framework

Without a dedicated study on this specific series, we will construct a hypothetical SAR table based on established principles from related GABA uptake inhibitors and other CNS-active compounds. The following table outlines potential modifications and their predicted impact on activity.

Modification Site Derivative Predicted Effect on Activity Rationale
Carboxylic Acid Methyl EsterDecreased ActivityThe free carboxylic acid is often crucial for interaction with the binding sites of GABA transporters.
Amide (unsubstituted)Decreased or Altered ActivityMay reduce binding affinity for GABA transporters but could be explored for other targets.
Bioisosteric replacements (e.g., tetrazole)Potentially Maintained or Enhanced ActivityTetrazoles can mimic the acidic properties of a carboxylic acid while offering different metabolic and pharmacokinetic profiles.
Hydroxyl Group O-Methyl EtherLikely Decreased ActivityThe hydroxyl group may act as a key hydrogen bond donor or acceptor. Its removal could disrupt binding.
Inversion of StereochemistryActivity Dependent on TargetThe stereochemistry of the hydroxyl group will be critical for defining the precise orientation of the molecule within a binding pocket.
EsterificationProdrug PotentialEsterification could improve oral bioavailability, with the ester being cleaved in vivo to release the active hydroxyl compound.
4-Chlorophenyl Ring Removal of ChlorineLikely Decreased ActivityThe chlorine atom contributes to the lipophilicity and may engage in specific halogen bonding interactions with the target.
Alteration of Chlorine Position (ortho, meta)Activity ModulationThe position of the halogen will alter the electronic distribution and steric profile of the aromatic ring, influencing binding.
Introduction of other substituents (e.g., -CH3, -OCH3)Activity ModulationSubstituents can be varied to probe the steric and electronic requirements of the binding site.

Experimental Protocols for Evaluation

To validate the hypothetical SAR outlined above, a systematic biological evaluation is necessary. The following protocols provide a starting point for characterizing the activity of novel this compound derivatives.

Protocol 1: In Vitro GABA Uptake Inhibition Assay

This assay determines the ability of the synthesized compounds to inhibit the uptake of radiolabeled GABA into synaptosomes or cells expressing specific GABA transporters (GATs).

Methodology:

  • Preparation of Synaptosomes or Transfected Cells: Isolate synaptosomes from rat brain tissue or use cell lines (e.g., HEK293) stably expressing the desired GAT subtype (GAT1, GAT2, GAT3, BGT1).

  • Incubation: Pre-incubate the synaptosomes or cells with varying concentrations of the test compounds for a defined period (e.g., 10-15 minutes) at 37°C.

  • Initiation of Uptake: Add a solution containing a fixed concentration of [³H]GABA to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period (e.g., 1-5 minutes), rapidly terminate the uptake by washing with ice-cold buffer and filtration.

  • Quantification: Measure the amount of radioactivity retained by the synaptosomes or cells using liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ value for each compound, which represents the concentration required to inhibit 50% of the specific [³H]GABA uptake.

Protocol 2: In Vivo Anticonvulsant Activity Assessment (Maximal Electroshock Seizure - MES Test)

The MES test is a widely used primary screening model for identifying compounds with potential anticonvulsant activity, particularly those effective against generalized tonic-clonic seizures.

Methodology:

  • Animal Model: Use adult male mice or rats.

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Induction of Seizure: At the time of predicted peak effect, deliver a brief electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal or auricular electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension.

Visualizing the Path Forward: A Workflow for SAR Discovery

The journey from a lead scaffold to a drug candidate is a systematic process of synthesis, testing, and refinement. The following workflow illustrates the key stages in an SAR study of this compound derivatives.

SAR_Workflow cluster_0 Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Analysis & Optimization A Lead Compound: 1-(4-Chlorophenyl)-3-hydroxy- cyclobutanecarboxylic acid B Derivative Library Synthesis: - Carboxylic Acid Modification - Hydroxyl Group Modification - Aromatic Ring Substitution A->B C GABA Uptake Assay (IC50 Determination) B->C D Receptor Binding Assays (Optional) C->D E Anticonvulsant Models (e.g., MES, scPTZ) D->E F Pharmacokinetic Studies E->F G SAR Analysis F->G H Lead Optimization G->H H->B Iterative Design

Caption: A streamlined workflow for the structure-activity relationship (SAR) study of novel CNS drug candidates.

The Interplay of Structure and Function: A Signaling Pathway Perspective

Should derivatives of this compound prove to be effective GABA uptake inhibitors, their mechanism of action would involve the modulation of synaptic GABA concentrations. The following diagram illustrates this proposed mechanism.

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release GABA GABA GABA_release->GABA GAT1 GABA Transporter (GAT1) GABA->GAT1 Reuptake GABA_receptor GABA-A Receptor GABA->GABA_receptor Cl_channel Cl- Channel Opening GABA_receptor->Cl_channel Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Inhibitor Cyclobutane Derivative (GAT1 Inhibitor) Inhibitor->GAT1 Inhibition

Caption: Proposed mechanism of action for a GABA uptake inhibitor at a GABAergic synapse.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. While direct SAR data is currently limited, the principles of medicinal chemistry and the known pharmacology of related compounds provide a strong foundation for a rational drug design campaign. The synthesis and evaluation of a focused library of derivatives, as outlined in this guide, would be a critical next step in elucidating the true potential of this chemical series. Future research should focus on establishing a clear SAR, identifying the specific molecular target(s), and optimizing the pharmacokinetic properties of lead compounds. The unique conformational constraints imposed by the cyclobutane ring may yet unlock new avenues for therapeutic intervention in a range of neurological disorders.

References

  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central. [Link]

  • Biological Activity of Novel N-Substituted Amides of. Amanote Research. [Link]

  • (PDF) Biological Activity of Novel N-Substituted Amides of endo-3- (3-Methylthio-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2. ResearchGate. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. [Link]

  • Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. MDPI. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Google.
  • Bioactive cyclobutane-containing alkaloids | Request PDF. ResearchGate. [Link]

  • (PDF) Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. ResearchGate. [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

  • studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]

  • Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. ResearchGate. [Link]

  • Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Ratto. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • 3-Hydroxycyclobutane-1-carboxylic acid. PubChem. [Link]

  • Structure-based design, synthesis, and SAR evaluation of a new series of 8-hydroxyquinolines as HIF-1a prolyl hydroxylase inhibitors. ElectronicsAndBooks. [Link]

Sources

A Comparative Guide to the Synthesis of 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid is a key building block in medicinal chemistry and drug discovery, finding application as an intermediate in the synthesis of various biologically active molecules.[1] Its rigid cyclobutane scaffold, substituted with a chlorophenyl group and polar hydroxyl and carboxylic acid functionalities, provides a unique three-dimensional framework for interacting with biological targets. The stereochemistry of the hydroxyl group relative to the carboxylic acid (cis or trans) can significantly influence the pharmacological properties of the final compounds, making stereocontrolled synthesis a topic of considerable interest.

This guide provides an in-depth comparison of two potential synthetic routes to this valuable compound, offering a critical analysis of their respective advantages and disadvantages. The information presented is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic strategies.

Route 1: Late-Stage C-H Functionalization via Nitrile Intermediate

This conceptual route begins with the commercially available 4-chlorobenzyl cyanide and involves the construction of the cyclobutane ring followed by a challenging late-stage hydroxylation.

Workflow Diagram

Route_1 A 4-Chlorobenzyl cyanide B 1-(4-Chlorophenyl)cyclobutane-1-carbonitrile A->B 1,3-Dibromopropane, NaH, DMSO C 1-(4-Chlorophenyl)cyclobutane-1-carboxylic acid B->C KOH, Ethylene Glycol, Reflux D This compound C->D Hydroxylation (e.g., via oxidation)

Caption: Synthetic workflow for Route 1.

Experimental Protocol

Step 1: Synthesis of 1-(4-Chlorophenyl)cyclobutane-1-carbonitrile

This step involves the alkylation of 4-chlorobenzyl cyanide with 1,3-dibromopropane to form the cyclobutane ring.

  • Procedure: To a stirred suspension of sodium hydride in dry DMSO under an argon atmosphere, a solution of 4-chlorobenzyl cyanide in dry DMSO is added. The mixture is stirred for 30 minutes before the dropwise addition of a solution of 1,3-dibromopropane in dry DMSO, maintaining the temperature between 25-30°C. After an additional 40 minutes of stirring, the reaction is quenched with ice water and extracted with dichloromethane. The combined organic extracts are washed, dried, and concentrated. The resulting oil is purified by distillation to yield 1-(4-chlorophenyl)cyclobutane-1-carbonitrile.

Step 2: Hydrolysis to 1-(4-Chlorophenyl)cyclobutane-1-carboxylic acid

The nitrile is then hydrolyzed to the corresponding carboxylic acid.

  • Procedure: A mixture of 1-(4-chlorophenyl)cyclobutane-1-carbonitrile, ethylene glycol, and a 40% w/w aqueous solution of potassium hydroxide is refluxed for 18 hours under argon. After cooling, the mixture is diluted with ice water and extracted with diethyl ether to remove non-acidic impurities. The aqueous layer is then acidified, and the precipitated product is filtered, washed with water, and dried. Recrystallization from petroleum ether yields the pure carboxylic acid.

Step 3: Hydroxylation of the Cyclobutane Ring

This final step is the most challenging aspect of this route and involves the introduction of the hydroxyl group at the 3-position of the cyclobutane ring. Direct and selective C-H oxidation of such an unactivated position is notoriously difficult. While various advanced oxidation methods exist (e.g., using strong oxidants, photochemical methods, or enzymatic catalysis), a reliable and high-yielding laboratory-scale procedure for this specific substrate is not well-documented in readily available literature. This represents a significant hurdle for the practical application of this route.

Discussion
  • Advantages: This route starts from readily available and relatively inexpensive starting materials. The first two steps are well-established reactions.

  • Disadvantages: The key challenge lies in the final hydroxylation step. The lack of a well-defined, high-yielding, and regioselective method for introducing the hydroxyl group at the 3-position makes this route less practical for large-scale synthesis. The reaction conditions for such a transformation are likely to be harsh and may lead to side products, complicating purification.

Route 2: Convergent Synthesis via a 3-Oxocyclobutane Intermediate

This more convergent and potentially more controllable route involves the early construction of a functionalized cyclobutane ring, followed by stereoselective reduction to introduce the hydroxyl group.

Workflow Diagram

Route_2 A 2-(4-Chlorophenyl)acetic acid B Methyl 2-(4-chlorophenyl)acetate A->B MeOH, H2SO4 (cat.) C Methyl 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylate B->C 1. Base (e.g., NaH) 2. 2-(Chloromethyl)oxirane D Methyl cis-1-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate C->D NaBH4, MeOH E cis-1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid D->E LiOH, THF/H2O

Caption: Synthetic workflow for Route 2.

Experimental Protocol

Step 1: Esterification of 2-(4-Chlorophenyl)acetic acid

The starting carboxylic acid is first converted to its methyl ester to facilitate the subsequent cyclization reaction.

  • Procedure: To a solution of 2-(4-chlorophenyl)acetic acid in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is taken up in an organic solvent, washed with a saturated sodium bicarbonate solution and brine, dried, and concentrated to give methyl 2-(4-chlorophenyl)acetate.

Step 2: Synthesis of Methyl 1-(4-Chlorophenyl)-3-oxocyclobutane-1-carboxylate

This crucial step involves the formation of the cyclobutane ring through a reaction with 2-(chloromethyl)oxirane (epichlorohydrin). The reaction proceeds via deprotonation of the α-carbon of the ester, followed by nucleophilic attack on the epoxide and subsequent intramolecular cyclization.

  • Rationale: The use of a strong base like sodium hydride generates the enolate of the starting ester. Epichlorohydrin serves as a three-carbon electrophile. The initial nucleophilic attack opens the epoxide ring, and a subsequent intramolecular Williamson ether synthesis-like reaction forms the cyclobutane ring.

  • Procedure: To a suspension of sodium hydride in a suitable aprotic solvent (e.g., THF or DMF), a solution of methyl 2-(4-chlorophenyl)acetate is added dropwise at a controlled temperature. The mixture is stirred until the evolution of hydrogen gas ceases. 2-(Chloromethyl)oxirane is then added, and the reaction is heated to drive the cyclization. After completion, the reaction is carefully quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield methyl 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylate.

Step 3: Stereoselective Reduction of the Ketone

The ketone intermediate is reduced to the corresponding alcohol. The choice of reducing agent is critical for controlling the stereochemistry of the product.

  • Expertise & Experience: The reduction of 3-substituted cyclobutanones with hydride reagents like sodium borohydride (NaBH4) is known to proceed with high cis-selectivity. This is attributed to the steric hindrance of the substituent at the 1-position, which directs the hydride attack to the less hindered face of the carbonyl group, leading to the formation of the cis-alcohol as the major product.

  • Procedure: To a solution of methyl 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylate in methanol at 0°C, sodium borohydride is added portion-wise. The reaction is stirred at this temperature for a short period and then quenched by the addition of a weak acid (e.g., acetic acid). The solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield methyl cis-1-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate. The diastereomeric ratio can be determined by NMR spectroscopy.

Step 4: Hydrolysis of the Ester

The final step is the hydrolysis of the methyl ester to the target carboxylic acid.

  • Procedure: The methyl ester is dissolved in a mixture of tetrahydrofuran (THF) and water, and an excess of lithium hydroxide is added. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The THF is then removed under reduced pressure, and the aqueous solution is washed with an organic solvent to remove any unreacted ester. The aqueous layer is then acidified with a dilute strong acid (e.g., HCl), and the precipitated product is collected by filtration, washed with cold water, and dried to afford cis-1-(4-chlorophenyl)-3-hydroxycyclobutanecarboxylic acid.

Comparative Analysis and Data Summary

FeatureRoute 1: Late-Stage C-H FunctionalizationRoute 2: Convergent Synthesis via 3-Oxo Intermediate
Starting Materials 4-Chlorobenzyl cyanide, 1,3-dibromopropane2-(4-Chlorophenyl)acetic acid, 2-(chloromethyl)oxirane
Key Transformation C-H hydroxylation of the cyclobutane ringIntramolecular cyclization followed by stereoselective reduction
Stereocontrol Difficult to control; likely to produce a mixture of isomers.Good cis-selectivity in the reduction step with NaBH4.
Scalability Poor, due to the unreliable hydroxylation step.Good, as the reactions are generally well-behaved and scalable.
Purification Potentially challenging due to side products from oxidation.Requires chromatographic purification of the ketone intermediate.
Overall Plausibility Low for practical synthesis.High, representing a more robust and controllable approach.

Conclusion

Based on the analysis of the two synthetic strategies, Route 2, the convergent synthesis via a 3-oxocyclobutane intermediate, is the demonstrably superior approach for the preparation of this compound. This route offers a more controlled and predictable pathway, particularly with respect to the introduction of the hydroxyl group. The stereoselective reduction of the ketone intermediate allows for the preferential synthesis of the cis-isomer, which is often a critical requirement in drug development.

While Route 1 is conceptually simpler in its initial steps, the significant and unresolved challenge of the late-stage C-H hydroxylation renders it impractical for reliable and scalable synthesis. Researchers and process chemists are therefore advised to focus their efforts on the optimization and implementation of Route 2 for the efficient production of this valuable synthetic building block.

References

  • PrepChem.com. Synthesis of (b) 1(4-chlorophenyl)cyclobutane carboxylic acid. Available from: [Link]

  • ScholarWorks at University of Central Florida. studies toward the stereocontrolled synthesis of cyclobutane derivatives. Available from: [Link]

  • PubMed. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Available from: [Link]

Sources

spectroscopic analysis comparison of 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Differentiation of 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic Acid Isomers

In the landscape of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. Stereoisomers of a compound, while possessing identical molecular formulas and connectivity, can exhibit profoundly different biological activities, toxicological profiles, and material properties. The differentiation and characterization of these isomers are therefore not merely an academic exercise but a critical step in ensuring the safety, efficacy, and performance of a final product.

This guide focuses on the spectroscopic comparison of the cis and trans isomers of this compound. These molecules, featuring a rigid cyclobutane core, present a classic case study in stereoisomer differentiation.[1][2] The fixed spatial relationship between the hydroxyl (-OH), carboxylic acid (-COOH), and 4-chlorophenyl substituents provides distinct spectroscopic fingerprints. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be expertly applied to unambiguously identify each isomer, grounding our analysis in established principles and experimental data.

The Structural Foundation: cis vs. trans Isomerism

The fundamental difference between the two isomers lies in the relative orientation of the hydroxyl and carboxylic acid groups with respect to the plane of the cyclobutane ring.

  • cis-1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid: The hydroxyl and carboxylic acid functional groups are situated on the same side of the cyclobutane ring. This proximity allows for potential intramolecular interactions.

  • trans-1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid: The hydroxyl and carboxylic acid functional groups are located on opposite sides of the ring, precluding direct intramolecular interaction between them.

This seemingly subtle structural variance has significant consequences for the molecule's symmetry, bond vibrations, and the chemical environment of its constituent atoms, which we can exploit for analysis.

Caption: Hydrogen bonding differences in cis and trans isomers.

Vibrational Mode cis-Isomer (Predicted) trans-Isomer (Predicted) Rationale for Difference
O-H Stretch (Alcohol) Broad, ~3200-3400 cm⁻¹Sharper, ~3500-3600 cm⁻¹ (dilute)Intramolecular H-bonding in the cis isomer.
O-H Stretch (Carboxylic Acid) Very broad, ~2500-3300 cm⁻¹Very broad, ~2500-3300 cm⁻¹Both typically form dimers via intermolecular H-bonding.
C=O Stretch (Carboxylic Acid) ~1700-1725 cm⁻¹~1700-1725 cm⁻¹May show slight shifts due to H-bonding environment.
Fingerprint Region (<1500 cm⁻¹) Unique patternDifferent unique patternThe overall symmetry and vibrational modes differ. [3]
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Background Spectrum: Place the empty sample holder (or a pure KBr pellet) in the FT-IR spectrometer and run a background scan.

  • Sample Spectrum: Place the sample pellet in the holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for the characteristic peaks.

Mass Spectrometry (MS): Unveiling Fragmentation Pathways

While MS cannot typically distinguish between stereoisomers based on the molecular ion peak (as they have the same mass, 226.66 g/mol for C₁₁H₁₁ClO₃), their fragmentation patterns under techniques like Electron Ionization (EI) can differ. [4][5] Causality: The stereochemistry can influence the stability of intermediate radical cations and the feasibility of certain rearrangement reactions during fragmentation. The proximity of the -OH and -COOH groups in the cis isomer might facilitate a concerted or sequential loss of small molecules (like H₂O and CO), a pathway that is sterically hindered in the trans isomer. The relative abundances of the resulting fragment ions can serve as a diagnostic tool. For cyclobutane systems, characteristic ring cleavage can occur, and the substituent orientation may influence the preferred fragmentation pathway. [4]

Parameter cis-Isomer (Predicted) * trans-Isomer (Predicted) * Rationale for Difference
Molecular Ion (M⁺) m/z 226/228 (³⁵Cl/³⁷Cl) m/z 226/228 (³⁵Cl/³⁷Cl) Identical molecular weight.
[M-H₂O]⁺ Fragment Potentially higher abundance. Potentially lower abundance. Proximity of -OH and an adjacent proton may favor water loss.
[M-HCOOH]⁺ Fragment May show unique pathways. Different relative abundance. The stereochemistry can influence complex rearrangements.

| Ring Cleavage Fragments | Characteristic pattern. | Different characteristic pattern. | Substituent positions can direct the fragmentation of the cyclobutane ring. |

Experimental Protocol: GC-MS (EI)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Derivatization (e.g., silylation) of the -OH and -COOH groups may be necessary to improve volatility for GC analysis.

  • GC Separation: Inject the sample into a Gas Chromatograph (GC) equipped with an appropriate capillary column to separate the compound from any impurities. A temperature program is used to elute the compound.

  • MS Analysis: The eluent from the GC is directed into the ion source of the Mass Spectrometer (typically an EI source). The molecules are ionized and fragmented.

  • Data Acquisition: The mass analyzer (e.g., a quadrupole) scans a range of mass-to-charge (m/z) ratios to detect the molecular ion and its fragments.

  • Data Analysis: Analyze the resulting mass spectrum for the m/z values and relative intensities of the observed ions.

Spectroscopic_Workflow cluster_results Data Analysis & Identification Sample Isomer Sample (cis or trans) NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants NOE Correlations NMR->NMR_Data IR_Data O-H Stretch Frequency (Intramolecular H-Bond) IR->IR_Data MS_Data Fragmentation Pattern Relative Abundances MS->MS_Data Identification Unambiguous Isomer ID (cis or trans) NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Caption: General workflow for spectroscopic isomer differentiation.

Conclusion

The differentiation of cis- and trans-1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid is a clear demonstration of the power of modern spectroscopic methods. While each technique offers valuable clues, a combinatorial approach provides the most definitive and trustworthy characterization. NMR spectroscopy , particularly 2D NOESY, stands out as the most conclusive single method by directly probing through-space proximity. IR spectroscopy offers a rapid and compelling indication of the cis isomer through the detection of intramolecular hydrogen bonding. Finally, Mass Spectrometry can provide corroborating evidence through the analysis of distinct fragmentation patterns. By understanding the causal relationship between molecular structure and spectroscopic output, researchers can confidently assign the stereochemistry of these and other complex molecules, a critical capability in the rigorous process of drug discovery and chemical development.

References

  • Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. (1995). Proc. Indian Acad. Sci. (Chem. Sci.).
  • NMR Spectroscopy of Cyclobutanes | Request PDF. (n.d.).
  • Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane? (2017). Quora.
  • NMR studies of bipyrimidine cyclobutane photodimers. (1991). PubMed.
  • How to use infrared spectroscopy to distinguish between cis and trans isomers. (2020). Quora.
  • NMR Spectroscopy of Cyclobutanes | Request PDF. (2025).
  • Important Properties to Identify Cis-/Trans- Isomers. (2020). YouTube.
  • NMR Spectroscopy of Cyclobutanes | Request PDF. (n.d.).
  • Geometric Isomers In Small Rings: Cis And Trans Cycloalkanes. (n.d.). Master Organic Chemistry.
  • Cis-Trans Isomerism in Cycloalkanes. (2024). Chemistry LibreTexts.
  • Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method. (n.d.).
  • This compound. (n.d.). Amerigo Scientific.
  • Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. (2019). PubMed Central (PMC) - NIH.

Sources

A Comprehensive Methodological Guide to Assessing the Selectivity of a Novel Small Molecule Inhibitor: A Case Study with 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a promising small molecule from a preliminary hit to a clinical candidate is paved with rigorous validation. A critical milestone in this journey is the comprehensive assessment of the molecule's selectivity. An inhibitor that potently modulates its intended target is of little therapeutic value if it concurrently interacts with numerous off-targets, leading to unforeseen toxicities and a convoluted pharmacological profile. This guide provides an in-depth, experience-driven framework for evaluating the selectivity of a novel small molecule inhibitor, using the hypothetical case of 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid as our subject compound.

While the specific biological target of this compound is not yet publicly characterized, its structural motifs—a chlorophenyl group and a cyclobutane ring—are features present in known kinase inhibitors. The rigid cyclobutane scaffold can favorably position functional groups within a binding pocket, while the chlorophenyl moiety is a common feature in ATP-competitive inhibitors.[1][2] Based on these structural alerts, we will proceed with the hypothesis that our compound of interest is a novel inhibitor of MEK1 , a key kinase in the MAPK/ERK signaling pathway. This well-studied pathway allows for a robust comparison with established inhibitors.

This guide will not follow a rigid template. Instead, it will be structured to logically flow from the foundational principles of selectivity to the practical application of cutting-edge techniques, providing not just the "how" but, more importantly, the "why" behind each experimental choice.

The Imperative of Selectivity in Kinase Inhibitor Drug Discovery

The human kinome consists of over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[3] This homology presents a significant challenge in the development of selective kinase inhibitors.[3] A lack of selectivity can lead to off-target effects, which may manifest as cellular toxicity or unexpected pharmacological activities that can confound the interpretation of a compound's biological effects and ultimately lead to clinical trial failures. Therefore, early and comprehensive selectivity profiling is not just a regulatory requirement but a cornerstone of rational drug design.[4][5]

Our objective is to build a multi-faceted selectivity profile for this compound by comparing it against two well-characterized MEK1 inhibitors with distinct selectivity profiles:

  • Trametinib (Mekinist®): A highly potent and selective allosteric inhibitor of MEK1/2.

  • PD0325901: A potent and selective, but slightly less so than Trametinib, allosteric inhibitor of MEK1/2.

By comparing our novel compound to these standards, we can benchmark its performance and gain critical insights into its potential as a therapeutic agent.

Experimental Workflow for Comprehensive Selectivity Profiling

A robust assessment of selectivity should not rely on a single method. Instead, a tiered and orthogonal approach, combining biochemical and cell-based assays, provides a more complete and physiologically relevant picture of an inhibitor's specificity. The following workflow is designed to provide a comprehensive evaluation.

G cluster_0 Tier 1: Initial Selectivity Screening cluster_1 Tier 2: In-Cell Target Engagement & Selectivity cluster_2 Tier 3: Functional & Phenotypic Confirmation Biochemical Kinase Panel Large-Scale Biochemical Kinase Panel Screen CETSA Cellular Thermal Shift Assay (CETSA) for Target Engagement Biochemical Kinase Panel->CETSA Identifies primary targets and off-targets Comp_Binding Competitive Binding Assay (e.g., KINOMEscan™) Biochemical Kinase Panel->Comp_Binding Orthogonal validation of binding interactions Pathway_Analysis Phospho-protein Western Blot (MAPK Pathway) CETSA->Pathway_Analysis Confirms on-target engagement in cells Comp_Binding->Pathway_Analysis Provides quantitative Kd for on- and off-targets Cell_Viability Cell Viability Assays in Cancer Cell Lines Pathway_Analysis->Cell_Viability Links target inhibition to cellular phenotype

Caption: A tiered workflow for assessing inhibitor selectivity.

Tier 1: Broad Spectrum Biochemical Kinase Profiling

The initial step is to cast a wide net to identify the primary target(s) and any significant off-targets across the kinome. This is typically achieved through large-scale biochemical kinase panels.

Protocol: In Vitro Kinase Panel Screen

Principle: This assay measures the ability of a compound to inhibit the catalytic activity of a large number of purified kinases.[3][4] A common format is a radiometric assay that quantifies the transfer of a radiolabeled phosphate from ATP to a substrate peptide.[6]

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound, Trametinib, and PD0325901 in DMSO. A standard screening concentration is 1 µM.

  • Assay Plate Preparation: In a multi-well plate, dispense the reaction buffer containing a specific purified kinase, its corresponding substrate peptide, and ATP (often at its Km concentration to provide a standardized comparison).[5]

  • Compound Addition: Add the test compounds to the assay plates. Include a positive control (a known broad-spectrum kinase inhibitor like staurosporine) and a negative control (DMSO vehicle).

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding a solution of [γ-³³P]-ATP and magnesium chloride. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and Signal Detection: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. After washing to remove unincorporated [γ-³³P]-ATP, measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

Causality Behind Experimental Choices:

  • Why a large panel? To uncover unexpected off-targets that would be missed in a more focused screen.[3]

  • Why a single high concentration? This initial screen is for hit identification. More potent hits will be followed up with dose-response curves to determine IC50 values.[4]

  • Why ATP at Km? For ATP-competitive inhibitors, this standardizes the assay conditions, allowing for a more direct comparison of inhibitor potencies across different kinases.[5]

Tier 2: Orthogonal Validation and Cellular Target Engagement

Biochemical assays, while powerful, are performed in a simplified, artificial environment. It is crucial to validate these findings in a more physiologically relevant context and to confirm that the compound engages its target within intact cells.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a biophysical method that assesses target engagement in living cells.[1][7] The principle is that a ligand binding to its target protein stabilizes the protein, resulting in an increase in its melting temperature.[8][9]

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., A375 melanoma cells, which have a BRAF mutation leading to constitutive MEK1 activation) to near confluency. Treat the cells with this compound or a control compound at various concentrations for 1-2 hours.

  • Heat Challenge: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble MEK1 in the supernatant by Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble MEK1 as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[10]

Causality Behind Experimental Choices:

  • Why intact cells? This confirms that the compound is cell-permeable and can engage its target in the complex cellular milieu.[7]

  • Why a temperature gradient? This allows for the determination of the protein's melting curve and the magnitude of the thermal shift induced by the inhibitor.[8]

Protocol 2: Competitive Binding Assay (e.g., KINOMEscan™)

Principle: This is a competition-based binding assay that quantifies the interaction between a test compound and a panel of kinases.[2] It measures the ability of the test compound to displace a known, immobilized ligand from the kinase's ATP-binding site. The amount of kinase bound to the solid support is then quantified.

Methodology:

  • Assay Setup: A library of DNA-tagged kinases is incubated with the test compound (this compound) at a specific concentration.

  • Competition: The mixture is then added to wells containing an immobilized, broad-spectrum kinase inhibitor.

  • Quantification: Kinases that are not bound by the test compound will bind to the immobilized ligand. After washing away unbound kinases, the amount of each DNA-tagged kinase remaining is quantified by qPCR.

  • Data Analysis: The results are typically reported as a percentage of the control, with lower values indicating stronger binding of the test compound. A dissociation constant (Kd) can be determined from dose-response curves.

Causality Behind Experimental Choices:

  • Why a binding assay? It provides an orthogonal validation to the activity-based biochemical screen and can identify non-competitive inhibitors.[3]

  • Why qPCR for detection? It is a highly sensitive and quantitative method that allows for the multiplexed analysis of hundreds of kinases simultaneously.[2]

Comparative Selectivity Data

The following table presents hypothetical but realistic data that could be generated from the aforementioned assays.

CompoundMEK1 IC50 (nM)MEK1 Kd (nM)Off-Target Hits (>90% inhibition at 1 µM)Selectivity Score (S-score)
This compound 85120MEK2, ERK1, JNK20.25
Trametinib 0.91.8None0.01
PD0325901 1.22.5MEK20.05

Selectivity Score (S-score) is a quantitative measure of selectivity, with lower values indicating higher selectivity.

Tier 3: Functional Confirmation in a Cellular Context

Ultimately, the selectivity of an inhibitor must be validated at a functional level. This involves demonstrating that the compound inhibits the intended signaling pathway in cells without significantly affecting other pathways at relevant concentrations.

MAPK Signaling Pathway and Potential Off-Targets

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription Gene Transcription (Proliferation, Survival) ERK1_2->Transcription Inhibitor 1-(4-Chlorophenyl)-3- hydroxycyclobutanecarboxylic acid Inhibitor->MEK1_2 On-Target Inhibition JNK_Pathway JNK Pathway Inhibitor->JNK_Pathway Potential Off-Target Interaction Off_Target_Effect Off-Target Effects JNK_Pathway->Off_Target_Effect p38_Pathway p38 Pathway

Caption: The MAPK signaling pathway with the hypothetical on- and off-target effects of the inhibitor.

Protocol: Phospho-protein Western Blot

Principle: This assay measures the phosphorylation status of downstream substrates to confirm functional inhibition of the target kinase.

Methodology:

  • Cell Culture and Treatment: Treat A375 cells with a dose-response of this compound and the comparator compounds for 2 hours.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities. A dose-dependent decrease in the p-ERK/total ERK ratio confirms functional inhibition of the MEK1-ERK pathway.

Conclusion and Future Directions

This guide has outlined a comprehensive, multi-tiered strategy for assessing the selectivity of a novel small molecule inhibitor, using this compound as a hypothetical case study targeting MEK1. By integrating broad biochemical profiling with orthogonal, cell-based target engagement and functional assays, researchers can build a robust and reliable selectivity profile.

Based on our hypothetical data, this compound demonstrates promising, albeit not perfectly selective, inhibition of MEK1. The identified off-targets (ERK1, JNK2) would require further investigation to determine the therapeutic window and potential for side effects. The next steps in its development would involve structure-activity relationship (SAR) studies to improve potency and selectivity, followed by in vivo efficacy and safety studies. This rigorous, iterative process of testing and refinement is the hallmark of successful drug discovery.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • National Institutes of Health. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • PubMed Central. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
  • National Institutes of Health. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • PubMed. (2021). Identification and selectivity profiling of small-molecule degraders via multi-omics approaches.
  • ResearchGate. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Reaction Biology. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Oxford Academic. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • ResearchGate. (n.d.). Competition binding assay for measuring the interaction between....
  • BMG LABTECH. (n.d.). Binding Assays.
  • Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities like 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid is foundational to scientific progress. However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of these compounds, culminating in their safe and compliant disposal. Improper disposal not only poses significant environmental and health risks but also represents a serious breach of regulatory standards. This guide provides a comprehensive, scientifically-grounded framework for the proper disposal of this specific compound, moving beyond a simple checklist to explain the critical reasoning behind each procedural step. Our goal is to empower you with the knowledge to manage this chemical waste stream with confidence, ensuring the safety of your laboratory and the environment.

Part 1: Hazard Profile and Chemical Identity

Before any handling or disposal can occur, a thorough understanding of the compound's identity and associated hazards is paramount. This information dictates every subsequent step in the disposal process.

Table 1: Chemical and Safety Identifiers for this compound | Property | Identifier / Information | Source(s) | | :--- | :--- | :--- | | Chemical Name | this compound |[1][2] | | CAS Number | 1353636-65-3 |[1][3] | | Molecular Formula | C₁₁H₁₁ClO₃ |[1][4] | | Molecular Weight | 226.66 g/mol |[2][4][5] | | GHS Pictogram |


|[2][5] |
| Signal Word  | Danger  |[2][4][5] |
| Hazard Statements  | H301: Toxic if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |[1][2][5] |
| Hazard Class  | Acute Toxicity 3 (Oral) |[2][5] |
| Storage Class  | 6.1C: Combustible, acutely toxic materials |[2][5] |
| Water Hazard Class  | WGK 3: Severely hazardous to water |[2][5] |

Part 2: The Three Pillars of Compliant Disposal

The disposal protocol for this compound is built upon three core principles derived from its chemical nature and the governing regulatory landscape.

Pillar 1: Chemical Characterization - A Halogenated Organic Acid

This compound is defined by two key functional characteristics that dictate its disposal pathway:

  • Halogenated Organic Compound: The presence of a chlorine atom on the phenyl ring classifies this molecule as a halogenated organic. These compounds cannot be disposed of with general non-halogenated organic solvents. The rationale is directly tied to their end-of-life processing. Halogenated wastes require specialized, high-temperature incineration equipped with acid gas scrubbers.[6][7] During combustion, the chlorine atom can form hydrochloric acid (HCl), a corrosive and environmentally harmful gas. These scrubbers neutralize the acid gases before they can be released into the atmosphere.

  • Carboxylic Acid: With a predicted pKa of approximately 4.0[1], this compound is a weak acid. This property makes it fundamentally incompatible with bases. Mixing acidic and basic waste streams can trigger exothermic neutralization reactions, leading to a dangerous buildup of heat and pressure inside a sealed waste container. Therefore, it must be segregated from all basic waste.[6][8]

Pillar 2: Regulatory Compliance - Adherence to RCRA Standards

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] This compound, due to its acute toxicity (H301), falls under the purview of RCRA hazardous waste regulations.[2][5][11] Adherence to these regulations is not optional. Key mandates include:

  • No Drain Disposal: It is illegal and unsafe to dispose of this chemical via sink or sewer drains.[12][13]

  • Proper Labeling and Accumulation: Waste must be collected at or near the point of generation in designated "Satellite Accumulation Areas" (SAAs).[8]

  • Waste Generator Status: Your institution is registered as a hazardous waste generator and must follow specific protocols for storage time limits and disposal logistics.[14]

While RCRA provides the federal framework, you must always defer to the specific procedures established by your institution's Environmental Health & Safety (EHS or OCRS) department, as they implement these regulations for your specific location.[13]

Pillar 3: Segregation and Containment - The Foundation of Safety

The practical application of the principles above is rigorous segregation. The primary directive is to prevent the mixing of incompatible chemicals.[8][9] For this compound, waste streams must be segregated as follows:

  • Halogenated vs. Non-Halogenated: This is the most critical segregation step for organic wastes.[6][15]

  • Acids vs. Bases: Never combine this acidic waste with any basic materials.[8]

  • Oxidizers: Keep separate from strong oxidizing agents to prevent potentially violent reactions.[16]

  • Solid vs. Liquid: If disposing of the solid compound, it should be placed in a solid waste container. If it is dissolved in a solvent, it becomes part of a liquid waste stream and the solvent's characteristics (e.g., halogenated or non-halogenated) must be considered.

Part 3: Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step protocol for the collection and disposal of this compound from the laboratory.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE as dictated by the Safety Data Sheet (SDS).

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[17]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Dispose of contaminated gloves as solid hazardous waste.[17]

  • Body Protection: A standard laboratory coat is required.

Step 2: Waste Classification and Container Selection
  • Classify the Waste: Identify the waste stream as "Halogenated Organic Acid Waste."

  • Select the Correct Container:

    • Obtain a designated hazardous waste container from your EHS department.

    • The container must be made of a compatible material (e.g., glass or high-density polyethylene) that will not react with the acidic and organic nature of the waste.[8]

    • Ensure the container is in good condition, free of cracks, and has a secure, leak-proof screw cap.[8]

Step 3: Labeling the Waste Container

Proper labeling is a critical safety and compliance step. Before adding any waste, affix a hazardous waste tag to the container. The label must include:

  • The words "Hazardous Waste." [15]

  • The full chemical name: "this compound." Do not use abbreviations or chemical formulas.[12]

  • Concentration/Percentage: If the waste is a solution, list all components and their approximate percentages.

Step 4: Accumulating Waste in a Satellite Accumulation Area (SAA)
  • Designate an SAA: This must be the location where the waste is generated (e.g., a specific fume hood). The SAA must be under the control of laboratory personnel.[8]

  • Add Waste: Carefully transfer the waste into the labeled container.

  • Keep Container Closed: The container must be securely capped at all times, except when actively adding waste.[8][12] This prevents the release of volatile compounds and protects against spills.

  • Secondary Containment: It is best practice to keep the waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 5: Arranging for Final Disposal
  • Monitor Fill Level: Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Request Pickup: Once the container is full or you have finished the project generating this waste, follow your institution's specific procedure to request a pickup from the EHS department.[13] Do not transport hazardous waste yourself.

Part 4: Disposal Decision Workflow

The following diagram illustrates the logical pathway for correctly segregating and disposing of this chemical waste.

G cluster_0 cluster_1 cluster_2 start Waste Generated: 1-(4-chlorophenyl)-3- hydroxycyclobutanecarboxylic acid is_chemical Is it a chemical waste? start->is_chemical not_chemical Dispose as non-hazardous trash (e.g., clean paper) is_chemical->not_chemical  No   characterize Characterize Waste is_chemical->characterize  Yes is_halogenated Is it Halogenated? (Contains F, Cl, Br, I) characterize->is_halogenated is_acid Is it Acidic or Basic? is_halogenated->is_acid  Yes (Contains Cl) non_halogenated Non-Halogenated Organic Waste Container is_halogenated->non_halogenated  No   halogenated_base Halogenated Basic Waste Container is_acid->halogenated_base  Basic   halogenated_acid Correct Container: Halogenated Acidic Waste Container is_acid->halogenated_acid  Acidic   label_store Label Container and Store in SAA halogenated_acid->label_store ehs_pickup Contact EHS for Pickup and Final Disposal (Incineration) label_store->ehs_pickup

Caption: Decision workflow for proper waste segregation.

Part 5: Emergency Procedures - Small Spill Management

In the event of a small, contained spill within a fume hood:

  • Alert Personnel: Immediately notify others in the lab.

  • Ensure Ventilation: Maintain high ventilation through the fume hood.

  • Use Spill Kit: Wearing your full PPE, use absorbent pads from a chemical spill kit to soak up the material.

  • Collect Contaminated Materials: Place the used absorbent pads and any other contaminated materials (e.g., gloves) into a sealable plastic bag or a designated container for solid hazardous waste.[12]

  • Label and Dispose: Label the bag or container as "Hazardous Waste" with the chemical name and arrange for disposal through your EHS department.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response line immediately.

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of scientific research. For this compound, the key takeaways are to Characterize it as a toxic, halogenated organic acid; Segregate it from non-halogenated, basic, and reactive wastes; Contain it in a properly labeled, sealed container within a designated SAA; and Comply with all institutional and federal regulations. By integrating these principles into your laboratory workflow, you build a culture of safety and environmental stewardship that is as important as the discoveries you make.

References

  • This compound . AbacipharmTech. [Link]

  • Hazardous Waste Segregation . University of California, Riverside. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]

  • This compound . Amerigo Scientific. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • CAS NO. 1353636-65-3 | this compound . Arctom Scientific. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. [Link]

Sources

Mastering Safety: A Researcher's Guide to Handling 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

As research and development in pharmaceuticals advance, so does the complexity of the molecules we handle. 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid is one such compound that, while promising in its applications, demands a thorough understanding and respect for its potential hazards. This guide, developed for researchers, scientists, and drug development professionals, provides a comprehensive framework for its safe handling, grounded in scientific principles and established safety protocols. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

Understanding the Hazard: A Tale of Two Functional Groups

The key to safely handling any chemical lies in understanding its inherent properties. In this compound, the primary hazards stem from two key structural features: the chlorinated aromatic ring and the carboxylic acid group.

  • The Chlorinated Phenyl Group: The presence of a chlorine atom on the phenyl ring places this compound in the category of halogenated aromatic hydrocarbons. These compounds are known for their potential toxicity. Some chlorinated organic compounds are associated with health risks due to their persistence and ability to accumulate in fatty tissues.[1] The primary concern with this compound is its high acute oral toxicity. It is classified as Acute Toxicity, Oral, Category 3 , with the hazard statement H301: Toxic if swallowed .[2] This classification signifies that even small amounts of the substance can be lethal if ingested.

  • The Carboxylic Acid Group: Carboxylic acids are organic acids and, while generally weaker than mineral acids, can be corrosive and cause irritation to the skin and eyes.[3][4] Their vapors can also be harmful if inhaled.[3] Therefore, direct contact and inhalation of dust or aerosols must be avoided.

A supplier safety information summary classifies this compound with the signal word "Danger" and as an "acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects".[5]

Your Armor: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is non-negotiable when handling this compound. Each component is selected to counteract a specific hazard presented by the chemical's structure.

Protection Area Required PPE Rationale and Best Practices
Eye and Face Chemical Splash Goggles and Face ShieldGoggles provide a seal around the eyes to protect against splashes and fine dust. A face shield offers a secondary layer of protection for the entire face, which is crucial when handling a compound with high oral toxicity to prevent accidental ingestion from splashes.
Skin and Body Chemical-Resistant Lab Coat and Full-Length PantsA lab coat made of a chemical-resistant material should be worn, fully buttoned, to protect the torso and arms. Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.
Hands Nitrile Gloves (Double-Gloving Recommended)Nitrile gloves offer good resistance to a range of chemicals. Given the compound's toxicity, double-gloving is a prudent measure to minimize the risk of exposure in case the outer glove is compromised. Always inspect gloves for tears or holes before use and change them frequently, especially after any suspected contact.
Respiratory Certified Chemical Fume HoodAll handling of this compound as a solid or in solution should be conducted within a properly functioning and certified chemical fume hood. This is the primary engineering control to prevent inhalation of any dust or aerosols.

The Workflow: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount to minimizing the risk of exposure.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Fume Hood gather_materials Gather All Necessary Equipment prep_area->gather_materials don_ppe Don Full PPE gather_materials->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh Proceed to Handling dissolve Dissolve/React in Closed System weigh->dissolve transfer Transfer Using Secondary Containment dissolve->transfer decontaminate Decontaminate Glassware & Surfaces transfer->decontaminate Proceed to Cleanup dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe

Safe Handling Workflow Diagram

Experimental Protocol:

  • Preparation:

    • Designate a specific area within a certified chemical fume hood for the procedure.

    • Ensure safety equipment, including an eyewash station and safety shower, is accessible and operational.

    • Gather all necessary equipment (glassware, spatulas, etc.) and labeled waste containers before starting.

    • Don all required PPE as outlined in the table above.

  • Handling:

    • Perform all manipulations, including weighing and transferring, within the fume hood.

    • When weighing the solid, use a disposable weigh boat to minimize contamination of the balance.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Use secondary containment (e.g., a beaker or tray) when transporting the compound, even within the fume hood.

  • Post-Handling:

    • Decontaminate all non-disposable equipment that has come into contact with the compound.

    • Wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent.

    • Carefully remove PPE, avoiding contact with the contaminated outer surfaces. Dispose of gloves and any other disposable PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after the procedure is complete.

Emergency Blueprint: Preparedness and Response

Accidents can happen despite the most stringent precautions. A clear and practiced emergency plan is your best defense.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: This is a medical emergency due to the compound's high oral toxicity. Call for immediate medical assistance.[7] If the person is conscious, rinse their mouth with water. Do not induce vomiting unless instructed to do so by a medical professional or poison control center.[8] Provide the attending medical personnel with the Safety Data Sheet (SDS) for the compound.

In Case of a Spill:

  • Minor Spill (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing your full PPE, contain the spill with an absorbent material like vermiculite or a commercial spill pad.

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's emergency response team.

    • Prevent others from entering the area.

    • Provide the emergency response team with the SDS.

The Final Step: Responsible Disposal

Proper disposal is a critical component of the chemical's lifecycle. As a halogenated organic compound, this compound must be disposed of as hazardous waste.

G cluster_waste_streams Waste Segregation cluster_containers Containment solid_waste Contaminated Solids (Gloves, Weigh Boats, etc.) solid_container Labeled, Sealed Solid Waste Container solid_waste->solid_container liquid_waste Halogenated Organic Liquid Waste liquid_container Labeled, Sealed Halogenated Waste Carboy liquid_waste->liquid_container disposal_service Licensed Hazardous Waste Disposal Service solid_container->disposal_service liquid_container->disposal_service

Waste Disposal Pathway

Disposal Plan:

  • Waste Segregation: It is crucial to segregate halogenated organic waste from non-halogenated streams. Do not mix this compound or solutions containing it with other waste types.

  • Solid Waste: All disposable materials that have come into contact with the compound (e.g., gloves, weigh boats, absorbent pads) must be collected in a dedicated, clearly labeled hazardous waste container for solids.

  • Liquid Waste: Unused material and solutions should be collected in a designated, compatible, and clearly labeled container for halogenated organic liquid waste.

  • Compliance: Always follow your institution's specific guidelines and local regulations for hazardous waste disposal.

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.

References

  • Environmental Health and Safety, Florida State University. Chemical Emergencies, Exposures, and Spills. [Link]

  • Amerigo Scientific. This compound. [Link]

  • Rahuman, M. S. M., et al. (2000). "Coupling of bioaugmentation and phytoremediation to improve PCBs removal from a transformer oil-contaminated soil." Journal of Hazardous Materials, 78(1-3), 55-68. Sourced from Taylor & Francis. [Link]

  • Study Rocket. Carboxylic Acids – GCSE Chemistry (Triple) CCEA Revision. [Link]

  • Mayo Clinic. Poisoning: First aid. [Link]

  • Office of Environmental Health and Safety, Princeton University. Hazardous Chemical Exposures. [Link]

  • First Aid for Life. Poisoning - What to do. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid
Reactant of Route 2
1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.